Tridiphane
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3,5-dichlorophenyl)-2-(2,2,2-trichloroethyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl5O/c11-7-1-6(2-8(12)3-7)9(5-16-9)4-10(13,14)15/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZHOAONZVJLOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)(CC(Cl)(Cl)Cl)C2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8024365 | |
| Record name | Tridiphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8024365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58138-08-2 | |
| Record name | Tridiphane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58138-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tridiphane [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058138082 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tridiphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8024365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRIDIPHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5677LQE6J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to Tridiphane: Chemical Structure, Properties, and Mode of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tridiphane is a selective herbicide, recognized for its synergistic effects with other herbicides, particularly atrazine. Its mode of action involves the inhibition of glutathione S-transferase (GST), a key enzyme in the detoxification of xenobiotics in plants. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the biochemical mechanism of action of this compound. Detailed experimental protocols for its synthesis, the assessment of its herbicidal activity, and the measurement of its inhibitory effect on GST are presented. This document is intended to serve as a valuable resource for researchers in the fields of agrochemistry, drug development, and molecular biology.
Chemical Structure and Identification
This compound, chemically known as 2-(3,5-dichlorophenyl)-2-(2,2,2-trichloroethyl)oxirane, is an organochlorine compound featuring an oxirane ring.[1][2] The presence of a chiral center on the oxirane ring results in the existence of (R)- and (S)-enantiomers, with the commercial product typically being a racemic mixture.[2][3]
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | (RS)-2-(3,5-dichlorophenyl)-2-(2,2,2-trichloroethyl)oxirane[2][4] |
| CAS Number | 58138-08-2[1][2][5][6] |
| Chemical Formula | C₁₀H₇Cl₅O[1][5][7] |
| Molecular Weight | 320.43 g/mol [3] |
| Canonical SMILES | C1C(O1)(CC(Cl)(Cl)Cl)C2=CC(=CC(=C2)Cl)Cl[2][8] |
| InChI Key | IBZHOAONZVJLOB-UHFFFAOYSA-N[2][5][8] |
Physicochemical Properties
This compound is a colorless to white solid at room temperature.[8] Its solubility and other physical properties are critical for its formulation and environmental fate. There is a notable discrepancy in the reported melting point of this compound, with some sources citing 42.8 °C and another indicating 106 °C. This may be due to differences in the purity of the analyzed samples or the methods of determination. The boiling point and density are reported as estimates.
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Conditions |
| Melting Point | 42.8 °C[2] / 106 °C[8] | |
| Boiling Point | 435.99 °C (rough estimate) | |
| Density | 1.5772 g/cm³ (rough estimate) | |
| Vapor Pressure | 29 mPa | 25 °C[2] |
| Water Solubility | 1.8 mg/L | 25 °C[2] |
| Solubility in Organic Solvents | Acetone: 9.1 kg/kg Dichloromethane: 7.1 kg/kg Methanol: 0.98 kg/kg Xylene: 4.6 kg/kg Chlorobenzene: 5.6 kg/kg | 25 °C |
| Log P (Octanol-Water Partition Coefficient) | 4.34 |
Mode of Action and Signaling Pathway
The primary mode of action of this compound is the inhibition of glutathione S-transferase (GST).[1] GSTs are a family of enzymes crucial for the detoxification of various xenobiotics, including many herbicides, by catalyzing their conjugation with glutathione.[1]
This compound itself is not the direct inhibitor. Upon entering the plant cell, it undergoes conjugation with glutathione, a reaction that can be catalyzed by GST itself. The resulting this compound-glutathione conjugate is a potent competitive inhibitor of GST.[1] This inhibition prevents the detoxification of co-applied herbicides, such as atrazine, leading to their accumulation to phytotoxic levels and ultimately causing plant death. This synergistic action allows for lower application rates of the primary herbicide.[1]
Experimental Protocols
Synthesis of this compound
General Workflow for Oxirane Synthesis (Corey-Chaykovsky Reaction):
Glutathione S-Transferase (GST) Inhibition Assay
This protocol outlines a common method for determining the inhibitory effect of this compound on GST activity using the model substrate 1-chloro-2,4-dinitrobenzene (CDNB).
Materials:
-
Purified GST enzyme
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 6.5)
-
Reduced glutathione (GSH) solution
-
1-chloro-2,4-dinitrobenzene (CDNB) solution in ethanol
-
This compound solution (and/or pre-formed this compound-GSH conjugate)
-
Spectrophotometer capable of reading at 340 nm
-
96-well microplate (optional)
Procedure:
-
Reaction Mixture Preparation: In a suitable reaction vessel (e.g., a cuvette or microplate well), prepare a reaction mixture containing phosphate buffer, GSH, and the GST enzyme.
-
Inhibitor Addition: Add varying concentrations of the this compound solution (or the this compound-GSH conjugate) to the reaction mixtures. Include a control with no inhibitor.
-
Pre-incubation: Incubate the reaction mixtures for a short period to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the CDNB solution.
-
Kinetic Measurement: Immediately monitor the increase in absorbance at 340 nm over time. The product of the reaction, the GSH-CDNB conjugate, absorbs at this wavelength.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the reaction rates against the inhibitor concentrations.
Workflow for GST Inhibition Assay:
Herbicidal Activity Assay
This protocol describes a general method for assessing the herbicidal efficacy of this compound, particularly its synergistic effect with another herbicide.
Materials:
-
Test plant species (e.g., a susceptible weed species)
-
Potting soil
-
Pots or trays
-
This compound formulation
-
Co-applied herbicide formulation (e.g., atrazine)
-
Spray chamber or handheld sprayer
-
Growth chamber or greenhouse with controlled conditions
Procedure:
-
Plant Growth: Grow the test plants in pots to a specific growth stage (e.g., 2-3 true leaves).
-
Herbicide Preparation: Prepare spray solutions of this compound alone, the co-applied herbicide alone, and a tank mix of both at various concentrations. Include an untreated control group.
-
Herbicide Application: Evenly apply the herbicide solutions to the plants using a calibrated sprayer.
-
Incubation: Place the treated plants in a growth chamber or greenhouse under controlled light, temperature, and humidity.
-
Efficacy Evaluation: At regular intervals (e.g., 7, 14, and 21 days after treatment), visually assess the herbicidal injury using a rating scale (e.g., 0% = no injury, 100% = complete plant death).
-
Biomass Measurement: At the end of the experiment, harvest the above-ground plant biomass, dry it in an oven, and record the dry weight.
-
Data Analysis: Analyze the visual injury ratings and biomass data to determine the efficacy of the treatments and to quantify the synergistic effect of this compound.
Conclusion
This compound is a significant herbicidal synergist with a well-defined mode of action centered on the inhibition of glutathione S-transferase. Its chemical and physical properties dictate its environmental behavior and formulation requirements. The experimental protocols provided herein offer a framework for the synthesis and evaluation of this compound and similar compounds. Further research into the specific interactions between the this compound-glutathione conjugate and various GST isozymes could provide valuable insights for the development of novel and more effective herbicidal systems.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN102491959B - Preparation method of oxirane derivative - Google Patents [patents.google.com]
- 3. Total Synthesis of a Natural Herbicide - ChemistryViews [chemistryviews.org]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. doras.dcu.ie [doras.dcu.ie]
Tridiphane's Mechanism of Action in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tridiphane is a significant herbicidal synergist, primarily utilized to enhance the efficacy of atrazine and other herbicides that are detoxified by glutathione S-transferases (GSTs) in plants. Its mechanism of action does not stem from direct enzymatic inhibition but rather from a sophisticated bioactivation pathway. Within the plant, this compound is conjugated to glutathione (GSH) in a reaction catalyzed by GSTs. The resultant this compound-GSH conjugate is a potent competitive inhibitor of GSTs, effectively shutting down the primary detoxification route for herbicides like atrazine. This leads to an accumulation of the primary herbicide in susceptible weed species, ultimately causing phytotoxicity. The selectivity of this synergistic action between tolerant crops, such as corn (Zea mays), and susceptible weeds, like giant foxtail (Setaria faberi), is attributed to differential rates of formation and catabolism of the inhibitory this compound-GSH conjugate, as well as variations in the sensitivity of GST isozymes to inhibition. This technical guide provides an in-depth exploration of the core mechanism of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.
Core Mechanism of Action: A Two-Step Process
The primary mode of action of this compound is not as a direct herbicide but as a synergist that amplifies the activity of other herbicides. This synergistic effect is achieved through a two-step mechanism involving its metabolic activation into a potent enzyme inhibitor.
-
Bioactivation: this compound itself is not a strong inhibitor of glutathione S-transferases (GSTs). Upon absorption into the plant, it serves as a substrate for GSTs. These enzymes catalyze the conjugation of this compound with endogenous glutathione (GSH), a tripeptide crucial for detoxification processes. This reaction forms a this compound-GSH conjugate.
-
Enzyme Inhibition: The this compound-GSH conjugate is a highly effective competitive inhibitor of GSTs.[1] By binding to the active site of these enzymes, the conjugate prevents them from catalyzing the conjugation of herbicides like atrazine with GSH. This inhibition of atrazine detoxification leads to its accumulation within the weed to phytotoxic levels.
The differential susceptibility of various plant species to the synergistic effects of this compound is a key aspect of its utility. This selectivity is governed by several factors:
-
Rate of Conjugate Formation: The speed at which the inhibitory this compound-GSH conjugate is formed can vary between species.
-
GST Isozyme Sensitivity: Different plant species possess distinct GST isozymes that exhibit varying sensitivities to inhibition by the this compound-GSH conjugate. Notably, the conjugate is a more potent inhibitor of GSTs from giant foxtail than from corn.[1]
-
Rate of Conjugate Catabolism: Tolerant species like corn can more rapidly metabolize and break down the inhibitory this compound-GSH conjugate, thus restoring their ability to detoxify the primary herbicide. In contrast, susceptible weeds metabolize the conjugate at a much slower rate.[1]
-
Endogenous GSH Levels: The concentration of glutathione within the plant cells can also influence the rate of both this compound conjugation and herbicide detoxification.
Synergistic Interactions with Herbicides
This compound is most renowned for its synergistic relationship with atrazine, a widely used herbicide for broadleaf weed control. Atrazine tolerance in crops like corn is primarily due to its rapid detoxification via GST-mediated conjugation with glutathione.[2][3] By inhibiting this detoxification pathway, this compound effectively renders susceptible weeds that would otherwise tolerate atrazine, vulnerable to its herbicidal effects.
Beyond atrazine, this compound has been shown to synergize the activity of other herbicides that are also detoxified through glutathione conjugation. These include:
-
EPTC (S-ethyl dipropylthiocarbamate)
-
Alachlor
In studies with corn and proso millet, this compound was found to effectively synergize the activity of EPTC and alachlor.[4] However, its synergistic effect with atrazine was less pronounced in corn in these particular studies, highlighting the complexity of these interactions and their dependence on the specific plant species and environmental conditions.[4]
Quantitative Data
The following tables summarize the available quantitative data on the inhibition of glutathione S-transferases by the this compound-GSH conjugate and the synergistic effects of this compound with various herbicides.
Table 1: Inhibition of Glutathione S-Transferase (GST) by the this compound-GSH Conjugate
| Plant Species | GST Source | Inhibitor | Inhibition Constant (Ki) | Reference |
| Giant Foxtail (Setaria faberi) | Leaf Extract | This compound-GSH Conjugate | 2 µM | [1] |
| Corn (Zea mays) | Leaf Extract | This compound-GSH Conjugate | 8 µM | [1] |
Table 2: Synergistic Effects of this compound on Herbicide Efficacy
| Plant Species | Herbicide | This compound Application Rate (kg ai/ha) | Herbicide Application Rate (kg ai/ha) | Growth Reduction (%) | Reference |
| Corn (Zea mays) | EPTC | Not Specified | 2 | 22-25 | [4] |
| Corn (Zea mays) | EPTC | Not Specified | 4 | 22-25 | [4] |
| Corn (Zea mays) | Alachlor | Not Specified | 2 | 36-54 | [4] |
| Corn (Zea mays) | Alachlor | Not Specified | 4 | 36-54 | [4] |
| Proso Millet (Panicum miliaceum) | EPTC | Not Specified | Lower than corn rates | Effective Synergy | [4] |
| Proso Millet (Panicum miliaceum) | Alachlor | Not Specified | Lower than corn rates | Effective Synergy | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's mechanism of action.
In Vitro Synthesis of the this compound-GSH Conjugate
Objective: To enzymatically synthesize the this compound-glutathione conjugate for use in inhibition studies.
Materials:
-
This compound
-
Reduced glutathione (GSH)
-
Glutathione S-transferase (GST) enzyme preparation (e.g., from equine liver or a plant source)
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
HPLC system with a C18 column
-
Mass spectrometer
Procedure:
-
Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.0), 5 mM GSH, and 1 mM this compound (dissolved in a minimal amount of a suitable organic solvent like acetone).
-
Initiate the reaction by adding the GST enzyme preparation to a final concentration of 0.1 mg/mL.
-
Incubate the reaction mixture at 25°C with gentle agitation for 1-2 hours.
-
Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC to observe the formation of the conjugate and the depletion of this compound.
-
Once the reaction is complete, terminate it by adding an equal volume of ice-cold methanol to precipitate the enzyme.
-
Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Collect the supernatant containing the this compound-GSH conjugate.
-
Purify the conjugate using preparative HPLC with a C18 column and a suitable gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Confirm the identity and purity of the collected fractions by mass spectrometry, looking for the expected molecular weight of the this compound-GSH conjugate.
-
Lyophilize the purified conjugate for storage and subsequent use in inhibition assays.
Glutathione S-Transferase (GST) Inhibition Assay
Objective: To determine the inhibitory effect of the this compound-GSH conjugate on GST activity.
Materials:
-
Purified this compound-GSH conjugate
-
GST enzyme preparation from the plant species of interest (e.g., corn, giant foxtail)
-
1-Chloro-2,4-dinitrobenzene (CDNB)
-
Reduced glutathione (GSH)
-
Potassium phosphate buffer (100 mM, pH 6.5)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a stock solution of the this compound-GSH conjugate in the assay buffer.
-
Prepare a series of dilutions of the conjugate to be tested for their inhibitory activity.
-
In a 96-well microplate or cuvettes, prepare reaction mixtures containing 100 mM potassium phosphate buffer (pH 6.5), 1 mM GSH, and varying concentrations of the this compound-GSH conjugate. Include a control with no inhibitor.
-
Pre-incubate the enzyme with the inhibitor for 5 minutes at 25°C.
-
Initiate the reaction by adding 1 mM CDNB (from a stock solution in ethanol).
-
Immediately measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 5 minutes) using a spectrophotometer. The rate of increase in absorbance is proportional to the GST activity.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate (GSH) and the inhibitor.
-
Plot the data using a suitable method, such as a Dixon plot or by fitting the data to the Michaelis-Menten equation for competitive inhibition, to calculate the Ki value.
In Vitro Catabolism of the this compound-GSH Conjugate
Objective: To compare the rate of breakdown of the inhibitory this compound-GSH conjugate in crude enzyme extracts from different plant species.
Materials:
-
Purified this compound-GSH conjugate
-
Crude enzyme extracts from tolerant (e.g., corn) and susceptible (e.g., giant foxtail) plant species
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
HPLC system with a C18 column
Procedure:
-
Prepare crude enzyme extracts from young leaf tissue of the desired plant species by homogenizing in ice-cold potassium phosphate buffer and centrifuging to remove cell debris.
-
Prepare reaction mixtures containing the crude enzyme extract (e.g., 1 mg/mL total protein) and a known concentration of the this compound-GSH conjugate (e.g., 10 µM) in potassium phosphate buffer.
-
Incubate the reaction mixtures at 25°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction mixture and stop the reaction by adding an equal volume of ice-cold methanol.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by HPLC to quantify the remaining amount of the this compound-GSH conjugate.
-
Plot the concentration of the conjugate over time for each plant species to determine the rate of catabolism.
Whole-Plant Herbicide Synergy Bioassay
Objective: To evaluate the synergistic effect of this compound on the herbicidal activity of atrazine (or other herbicides) in whole plants.
Materials:
-
Seeds of a susceptible weed species (e.g., giant foxtail)
-
Pots with a suitable soil mix
-
This compound and atrazine formulations
-
Spray chamber or hand-held sprayer
-
Growth chamber or greenhouse with controlled environmental conditions
Procedure:
-
Sow the weed seeds in pots and grow them in a growth chamber or greenhouse under controlled conditions (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).
-
Allow the plants to reach a specific growth stage (e.g., 3-4 leaf stage).
-
Prepare spray solutions of this compound and atrazine, both individually and in combination, at a range of application rates. Include an untreated control.
-
Apply the herbicide treatments to the plants using a calibrated spray chamber or hand-held sprayer to ensure uniform coverage.
-
Return the treated plants to the growth chamber or greenhouse.
-
Assess plant injury visually at regular intervals (e.g., 7, 14, and 21 days after treatment) using a rating scale (e.g., 0% = no injury, 100% = plant death).
-
At the end of the experiment (e.g., 21 days after treatment), harvest the above-ground biomass of the plants.
-
Dry the biomass in an oven at 60°C until a constant weight is achieved.
-
Measure the dry weight of each plant.
-
Analyze the data to determine if the combination of this compound and atrazine results in a greater-than-additive effect on plant injury and biomass reduction, which would indicate synergy. Statistical methods, such as Colby's method, can be used to quantify the interaction.
Visualizations
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows described in this guide.
References
- 1. Herbicide Bioassay Using a Multi-Well Plate and Plant Spectral Image Analysis [mdpi.com]
- 2. Key role for a glutathione transferase in multiple-herbicide resistance in grass weeds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahri.uwa.edu.au [ahri.uwa.edu.au]
- 4. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]
Tridiphane as a Glutathione S-Transferase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of tridiphane's role as an inhibitor of Glutathione S-Transferases (GSTs). It details the mechanism of action, presents quantitative inhibitory data, outlines relevant experimental protocols, and visualizes the associated cellular signaling pathways.
Executive Summary
This compound is recognized not as a direct, potent inhibitor of Glutathione S-Transferase, but as a pro-inhibitor. Its inhibitory activity is manifested after it undergoes enzymatic conjugation with glutathione (GSH), a reaction catalyzed by GSTs themselves. The resultant this compound-GSH conjugate is a potent competitive inhibitor of GST, impacting cellular detoxification processes and modulating key signaling pathways. This guide synthesizes available data to provide a comprehensive technical overview for research and development applications.
Mechanism of Action: A Two-Step Inhibition Pathway
The inhibitory action of this compound is a classic example of bioactivation, where the parent compound is converted to a more active form.
-
Enzymatic Conjugation: this compound itself is a substrate for various GST isoenzymes.[1][2] In the presence of glutathione (GSH), GSTs catalyze the formation of a this compound-GSH conjugate.[1]
-
Competitive Inhibition: The formed this compound-GSH conjugate is the active inhibitory molecule. It acts as a competitive inhibitor with respect to glutathione.[1] This conjugate binds to the active site of the GST enzyme, preventing it from catalyzing the conjugation of other substrates. While this compound on its own is a weak inhibitor of cytosolic GSTs, its conjugate demonstrates significantly more potent inhibition.[2]
Figure 1: Mechanism of this compound bioactivation and GST inhibition.
Quantitative Inhibition Data
The inhibitory potency of this compound and its glutathione conjugate has been quantified against GSTs from various species. The data highlights the significantly greater inhibitory activity of the conjugate.
| Compound | Target Enzyme Source | Inhibition Constant | Value | Reference |
| This compound-GSH Conjugate | Giant Foxtail GST | Ki | 2 µM | [1] |
| This compound-GSH Conjugate | Corn GST | Ki | 8 µM | [1] |
| This compound | Mouse Liver Cytosolic GST | IC50 | 180 µM | [2] |
| This compound-GSH Conjugate | Mouse Liver Cytosolic GST | IC50 | 20 µM | [2] |
Impact on Cellular Signaling Pathways
Glutathione S-Transferases are not merely detoxification enzymes; they are also critical regulators of cellular signaling, particularly stress-activated protein kinase pathways.[3]
GST isoenzymes, notably from the Pi (GSTP) and Mu (GSTM) classes, can physically interact with and sequester kinases such as c-Jun N-terminal kinase (JNK) and apoptosis signal-regulating kinase (ASK1).[3][4] This sequestration keeps the downstream pro-apoptotic pathways inactive under normal cellular conditions. During periods of oxidative stress, this GST-kinase complex dissociates, freeing ASK1 and JNK to activate the MAPK cascade, ultimately leading to apoptosis.[3][4]
By inhibiting GST activity, the this compound-GSH conjugate can disrupt this regulatory balance. The inhibition of GST could potentially mimic a stress signal by preventing the sequestration of JNK and ASK1, thereby promoting the activation of apoptotic pathways.
References
- 1. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 2. Metabolism of this compound (2-(3,5-dichlorophenyl)-2(2,2,2-trichloroethyl)oxirane) by hepatic epoxide hydrolases and glutathione S-transferases in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Multifaceted Role of Glutathione S-Transferases in Health and Disease [mdpi.com]
- 4. Glutathione S-transferase - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Herbicidal Activity of Tridiphane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tridiphane [2-(3,5-dichlorophenyl)-2-(2,2,2-trichloroethyl)oxirane] is a selective herbicide and a potent synergist, primarily used to enhance the efficacy of other herbicides, most notably atrazine. Its mode of action does not stem from direct phytotoxicity but from its ability to inhibit a key detoxification pathway in susceptible weed species. This guide provides a detailed technical review of this compound's herbicidal activity, focusing on its molecular mechanism, synergistic interactions, and the experimental protocols used to characterize its function. Quantitative data are summarized for comparative analysis, and key biochemical and experimental workflows are visualized to facilitate a deeper understanding of its properties.
Mechanism of Action: Inhibition of Glutathione S-Transferase
This compound's primary herbicidal utility lies in its role as a synergist. In susceptible plants, many herbicides, such as atrazine, are detoxified through conjugation with the tripeptide glutathione (GSH). This reaction is catalyzed by the enzyme family Glutathione S-Transferases (GSTs). This compound disrupts this process through a multi-step mechanism.
First, this compound itself is not the primary inhibitor. Instead, it acts as a pro-inhibitor. Within the plant, GSTs recognize this compound as a substrate and catalyze its conjugation with endogenous GSH.[1] This enzymatic conversion produces a this compound-GSH conjugate that is a highly potent, competitive inhibitor of GST.[1] By binding tightly to the enzyme's active site, this conjugate prevents the detoxification of the primary herbicide (e.g., atrazine).[1]
The inhibition of GST leads to an accumulation of the primary herbicide within the plant cells to phytotoxic levels, resulting in weed death. The selectivity of this compound arises from metabolic differences between crop and weed species. Tolerant crops like corn can metabolize the this compound-GSH conjugate more rapidly than susceptible weeds, such as giant foxtail (Setaria faberi), preventing sustained inhibition of their GST enzymes.[1]
Quantitative Analysis of Herbicidal Activity
The inhibitory potency of this compound and its conjugate has been quantified through various enzymatic assays. The key parameters, including inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50), demonstrate the differential effects on enzymes from various species and the superior potency of the this compound-GSH conjugate.
Table 1: Inhibition of Glutathione S-Transferase (GST)
| Inhibitor | Target Enzyme Source | Substrate | Ki (µM) | IC50 (M) | Reference |
|---|---|---|---|---|---|
| This compound-GSH Conjugate | Giant Foxtail (Setaria faberi) | Atrazine, CDNB* | 2 | - | [1] |
| This compound-GSH Conjugate | Corn (Zea mays) | Atrazine, CDNB* | 8 | - | [1] |
| This compound-GSH Conjugate | Mouse Liver (Cytosolic) | - | - | 2.0 x 10⁻⁵ | [2] |
| This compound (parent) | Mouse Liver (Cytosolic) | trans-stilbene oxide | - | 1.8 x 10⁻⁴ | [2] |
CDNB: 1-chloro-2,4-dinitrobenzene
Table 2: Interaction with Other Detoxification Enzymes
| Compound | Target Enzyme | Source | Kinetic Parameter | Value | Reference |
|---|---|---|---|---|---|
| This compound | Epoxide Hydrolase (microsomal) | Mouse Liver | IC50 | 3.0 x 10⁻⁵ M | [2] |
| This compound | Epoxide Hydrolase (microsomal) | Mouse Liver | Km | 65 µM | [2] |
| this compound | Epoxide Hydrolase (microsomal) | Mouse Liver | Vmax | 0.9 nmol/min/mg protein |[2] |
Efficacy and Synergism
This compound is highly effective as a synergist for herbicides that are detoxified via glutathione conjugation. Its primary application is with atrazine for the post-emergence control of annual grasses.[3]
Table 3: Synergistic Efficacy in Corn (Zea mays)
| Primary Herbicide | Herbicide Rate (kg ai/ha) | Synergist | Observed Effect | Reference |
|---|---|---|---|---|
| EPTC | 2 and 4 | This compound | 22% to 25% growth reduction | [3] |
| Alachlor | 2 and 4 | This compound | 36% to 54% growth reduction | [3] |
| Atrazine | Not specified | This compound | Ineffective combination in this study | [3] |
| CDAA | Not specified | this compound | Slightly effective combination |[3] |
Note: While some studies show limited synergy with atrazine in corn, it is a potent synergist for atrazine against specific weeds like giant foxtail and large crabgrass.[3]
Experimental Protocols
In Vitro GST Inhibition Assay
This protocol outlines a standardized method for determining the inhibitory effect of this compound or its conjugate on GST activity using the model substrate 1-chloro-2,4-dinitrobenzene (CDNB). The conjugation of GSH to CDNB results in a product (GS-DNB) that absorbs light at 340 nm, allowing for a spectrophotometric rate determination.
1. Materials and Reagents:
-
Purified Glutathione S-Transferase (from target species)
-
This compound or this compound-GSH conjugate (inhibitor)
-
Reduced Glutathione (GSH)
-
1-chloro-2,4-dinitrobenzene (CDNB)
-
Assay Buffer (e.g., 0.1 M potassium phosphate, pH 6.5)
-
Solvent (e.g., DMSO for inhibitor stock)
-
UV-transparent 96-well microplate or quartz cuvettes
-
Spectrophotometer capable of kinetic measurements at 340 nm
2. Solution Preparation:
-
Assay Buffer: Prepare 0.1 M potassium phosphate buffer and adjust pH to 6.5.
-
GSH Solution: Prepare a stock solution (e.g., 100 mM) in assay buffer. The final assay concentration is typically 1-2 mM.
-
CDNB Solution: Prepare a stock solution (e.g., 100 mM) in ethanol or DMSO. The final assay concentration is typically 1 mM.
-
Inhibitor Stock: Prepare a high-concentration stock of the test compound in DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.
-
Enzyme Solution: Prepare a working solution of GST in assay buffer. The final concentration should provide a linear reaction rate for 5-10 minutes.
3. Assay Procedure:
-
Add assay buffer, GSH solution, and GST enzyme solution to the wells of the microplate.
-
Add the serially diluted inhibitor solutions to the respective wells. Include a solvent control (DMSO only).
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C) for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the CDNB solution to all wells.
-
Immediately place the plate in the spectrophotometer and begin kinetic measurements, recording the absorbance at 340 nm every 30 seconds for 5-10 minutes.
4. Data Analysis:
-
For each inhibitor concentration, calculate the initial reaction rate (V₀) by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Normalize the rates against the solvent control to determine the percent inhibition for each concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Whole-Plant Synergy Bioassay (Post-Emergence)
This protocol describes a general method to evaluate the synergistic effect of this compound with a primary herbicide on a target weed species in a controlled greenhouse environment.
1. Plant Propagation:
-
Sow seeds of the target weed species (e.g., Setaria faberi) and a tolerant crop (e.g., Zea mays) in pots containing a standard potting medium.
-
Grow plants in a greenhouse under controlled conditions (e.g., 25°C, 16h light/8h dark photoperiod).
-
Allow plants to reach a specific growth stage (e.g., 2-3 leaf stage) before treatment.
2. Treatment Preparation:
-
Prepare stock solutions of this compound and the primary herbicide (e.g., atrazine) in an appropriate solvent and surfactant mixture.
-
Prepare the following treatment solutions for application:
-
Control (surfactant solution only)
-
This compound alone at rate X
-
Primary herbicide alone at rate Y
-
This compound (rate X) + Primary herbicide (rate Y) tank-mix
-
3. Herbicide Application:
-
Arrange the pots in a randomized complete block design.
-
Apply the herbicide treatments using a calibrated track sprayer to ensure uniform coverage.
-
Return plants to the greenhouse and maintain controlled conditions.
4. Data Collection and Analysis:
-
At set time intervals (e.g., 7, 14, and 21 days after treatment), assess plant injury using a visual rating scale (0% = no effect, 100% = plant death).
-
At the final time point, harvest the above-ground biomass for each plant.
-
Dry the biomass in an oven at 60-70°C until a constant weight is achieved.
-
Record the dry weight for each plant.
-
Analyze the data (e.g., percent growth reduction relative to the control) using statistical methods (e.g., ANOVA).
-
Determine synergy by comparing the observed effect of the mixture to the expected effect calculated from the individual components using a predictive model (e.g., Colby's method).
Conclusion
This compound is an effective herbicide synergist that functions through the targeted inhibition of Glutathione S-Transferase enzymes in susceptible weeds. Its mechanism involves an initial enzymatic conversion to a this compound-GSH conjugate, which is the true, potent inhibitor. This mode of action prevents the detoxification of co-applied herbicides, leading to enhanced weed control. The quantitative differences in GST inhibition and conjugate metabolism between crop and weed species form the basis of its selectivity. The experimental protocols detailed herein provide a framework for the continued study and characterization of this compound and other GST-inhibiting compounds in the field of weed science and herbicide development.
References
An In-depth Technical Guide to the Synthesis of Tridiphane
For Researchers, Scientists, and Drug Development Professionals
Core Precursors and Synthetic Pathway
Tridiphane, chemically known as 2-(3,5-dichlorophenyl)-2-(2,2,2-trichloroethyl)oxirane, is a herbicide synergist that enhances the activity of other herbicides. Its synthesis is a multi-step process centered around the formation of a substituted oxirane ring. The primary chemical precursors for the synthesis of this compound are 3,5-dichlorobenzaldehyde and a reagent capable of delivering a 2,2,2-trichloroethylidene group.
A plausible and efficient synthetic route for this compound involves the Corey-Chaykovsky reaction . This reaction is a well-established method for the synthesis of epoxides from aldehydes or ketones using a sulfur ylide. In the case of this compound synthesis, the key steps involve the reaction of 3,5-dichlorobenzaldehyde with a sulfur ylide bearing a trichloromethyl group.
Key Chemical Precursors
| Precursor | Chemical Formula | CAS Number | Key Role in Synthesis |
| 3,5-Dichlorobenzaldehyde | C₇H₄Cl₂O | 10203-08-4 | Provides the 3,5-dichlorophenyl group of this compound. |
| Trimethylsulfonium iodide | (CH₃)₃SI | 2181-42-2 | Precursor to the sulfur ylide. |
| Sodium hydride | NaH | 7646-69-7 | Strong base used to deprotonate the sulfonium salt. |
| Chloroform | CHCl₃ | 67-66-3 | Source of the dichlorocarbene for ylide formation. |
Proposed Synthesis Pathway
The synthesis of this compound can be conceptualized in the following two main stages:
-
Formation of the Dichloromethylide Sulfur Ylide: The reactive sulfur ylide is generated in situ from a suitable precursor.
-
Corey-Chaykovsky Reaction: The sulfur ylide reacts with 3,5-dichlorobenzaldehyde to form the oxirane ring of this compound.
A detailed experimental protocol, based on established principles of the Corey-Chaykovsky reaction, is provided below. It is important to note that specific reaction conditions may require optimization for yield and purity.
Experimental Protocols
Synthesis of 2-(3,5-dichlorophenyl)-2-(2,2,2-trichloroethyl)oxirane (this compound) via Corey-Chaykovsky Reaction
Materials:
-
3,5-Dichlorobenzaldehyde
-
Trimethylsulfonium iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Chloroform
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Diethyl Ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Preparation of the Sulfur Ylide:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add trimethylsulfonium iodide (1.1 equivalents) and anhydrous DMSO.
-
Stir the suspension under a nitrogen atmosphere.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise to the suspension at room temperature. The mixture will turn milky white as the ylide forms.
-
Stir the reaction mixture for 15-20 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add chloroform (1.2 equivalents) dropwise to the reaction mixture. The formation of dichlorocarbene will occur, which then reacts with the initially formed ylide.
-
-
Reaction with 3,5-Dichlorobenzaldehyde:
-
Dissolve 3,5-dichlorobenzaldehyde (1.0 equivalent) in anhydrous DMSO in a separate flask.
-
Add the solution of 3,5-dichlorobenzaldehyde dropwise to the cold (0 °C) sulfur ylide suspension over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion of the reaction, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure product.
-
Quantitative Data (Illustrative):
| Parameter | Value |
| Yield | 60-75% |
| **Purity (Post- | >95% |
| Chromatography) | |
| Reaction Time | 4-6 hours |
| Temperature | 0 °C to RT |
Note: The yield and purity are illustrative and can vary based on the specific reaction conditions and scale.
Visualizations
This compound Synthesis Pathway
An In-depth Technical Guide to the Environmental Fate and Degradation of Tridiphane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tridiphane, chemically known as 2-(3,5-dichlorophenyl)-2-(2,2,2-trichloroethyl)oxirane, is a herbicide synergist previously used in agriculture. Its environmental persistence and degradation are critical for assessing its ecological impact. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's environmental fate, including its degradation pathways in soil and water, and its metabolism in plants and animals. The document summarizes key quantitative data, details relevant experimental protocols based on international guidelines, and presents visual diagrams of metabolic pathways and experimental workflows to facilitate a deeper understanding of the processes involved. While specific degradation products in various environmental compartments are not extensively documented in publicly available literature, this guide synthesizes the known metabolic transformations and provides a framework for further research.
Physicochemical Properties of this compound
A thorough understanding of a compound's physicochemical properties is fundamental to predicting its environmental behavior. Key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₇Cl₅O | --INVALID-LINK-- |
| Molecular Weight | 320.43 g/mol | --INVALID-LINK-- |
| Water Solubility | 2.3 mg/L at 25°C | --INVALID-LINK-- |
| Log K_ow_ (Octanol-Water Partition Coefficient) | 4.59 | --INVALID-LINK-- |
| Vapor Pressure | 2.9 x 10⁻⁵ Pa at 25°C | --INVALID-LINK-- |
| Henry's Law Constant | 3.8 x 10⁻³ Pa m³/mol at 25°C | --INVALID-LINK-- |
Environmental Fate and Degradation
The environmental fate of this compound is governed by a combination of biotic and abiotic processes that lead to its transformation and dissipation in various environmental compartments.
Degradation in Soil
Soil is a primary recipient of this compound through agricultural application. Its persistence and degradation in this matrix are influenced by soil type, organic matter content, microbial activity, temperature, and moisture.
Quantitative Data on Soil Degradation:
| Parameter | Value | Conditions | Reference |
| Soil Aerobic Metabolism Half-Life (DT₅₀) | 28 - 70 days | Laboratory, 20°C | --INVALID-LINK-- |
| Soil Organic Carbon Adsorption Coefficient (K_oc_) | 5600 mL/g | - | --INVALID-LINK-- |
The high K_oc_ value indicates that this compound has low mobility in soil and is likely to be strongly adsorbed to soil organic matter[1]. This adsorption can reduce its bioavailability for microbial degradation and plant uptake.
Degradation Pathway in Soil:
While specific soil degradation products of this compound are not well-documented in the available literature, the primary mechanism of degradation is expected to be microbial metabolism. Given its chemical structure, potential initial transformation steps could involve the opening of the oxirane ring to form a diol, followed by further degradation of the chlorinated phenyl and trichloroethyl moieties.
Degradation in Water
This compound can enter aquatic systems through runoff and spray drift. Its fate in water is primarily determined by hydrolysis and photolysis.
Hydrolysis:
The stability of this compound in water is pH-dependent. The oxirane ring is susceptible to hydrolysis, which can be catalyzed by acidic or alkaline conditions.
Photolysis:
Aqueous photolysis can also contribute to the degradation of this compound. The rate and products of photolysis will depend on the intensity and wavelength of light, as well as the presence of photosensitizers in the water.
No specific quantitative data for the hydrolysis and photolysis half-lives or the identity of the resulting degradation products are readily available in the scientific literature.
Metabolism in Biota
Plant Metabolism
This compound's primary mode of action as a herbicide synergist is through the inhibition of glutathione S-transferases (GSTs) in plants. This inhibition prevents the detoxification of other co-applied herbicides. The metabolism of this compound in plants, particularly in tolerant species like corn (Zea mays), involves its conjugation with glutathione (GSH).
The resulting this compound-GSH conjugate is then further metabolized and sequestered within the plant, a common detoxification pathway for xenobiotics in plants. The rate of catabolism of the this compound-GSH conjugate is significantly higher in tolerant crops like corn compared to susceptible weed species.
References
An In-depth Technical Guide to Tridiphane and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tridiphane, a herbicide synergist, significantly enhances the efficacy of certain herbicides by inhibiting their detoxification in target weed species. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and a prospective look into the synthesis and evaluation of its analogs. Detailed experimental protocols for the synthesis of the core structure, evaluation of synergistic effects, and assessment of its biochemical mechanism are provided. Quantitative data from the literature is summarized, and key pathways and experimental workflows are visualized to facilitate a deeper understanding for researchers in agrochemical and pharmaceutical development.
Introduction
This compound, chemically known as 2-(3,5-dichlorophenyl)-2-(2,2,2-trichloroethyl)oxirane, is recognized for its role as a synergist for several classes of herbicides, most notably the s-triazines such as atrazine.[1] Its primary function is not herbicidal on its own but rather to inhibit the metabolic detoxification of herbicides in susceptible plant species, thereby increasing their potency and broadening their spectrum of activity. The key to this compound's synergistic action lies in its interaction with glutathione S-transferases (GSTs), a family of enzymes crucial for the detoxification of xenobiotics in many organisms.
This guide delves into the technical details of this compound, including its synthesis, mechanism of action, and methods for evaluating its biological activity. Furthermore, it explores the potential for developing this compound analogs with enhanced properties, providing generalized synthetic strategies and outlining the necessary experimental protocols for their evaluation.
Core Compound: this compound
Chemical Properties
The chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 2-(3,5-dichlorophenyl)-2-(2,2,2-trichloroethyl)oxirane | [1] |
| Molecular Formula | C₁₀H₇Cl₅O | [1] |
| Molecular Weight | 320.4 g/mol | [1] |
| CAS Number | 58138-08-2 | [1] |
| Appearance | (Not specified in available literature) | |
| Solubility | (Not specified in available literature) |
Synthesis of this compound
General Synthetic Protocol:
A potential synthesis for this compound would involve the reaction of 1-(3,5-dichlorophenyl)-2,2,2-trichloroethan-1-one with a sulfur ylide, such as dimethylsulfonium methylide or dimethyloxosulfonium methylide (Corey-Chaykovsky reaction).
-
Step 1: Preparation of the Ketone Precursor. The synthesis of 1-(3,5-dichlorophenyl)-2,2,2-trichloroethan-1-one can be achieved through the Friedel-Crafts acylation of 1,3-dichlorobenzene with trichloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
-
Step 2: Epoxidation. The resulting ketone is then reacted with a sulfur ylide to form the oxirane ring of this compound. The ylide is typically generated in situ from a sulfonium or sulfoxonium salt and a strong base.
This compound Analogs: A Prospective View
The development of this compound analogs could lead to compounds with improved synergistic activity, altered selectivity, or a more favorable toxicological profile. Modifications could be targeted at two primary locations on the this compound scaffold: the 3,5-dichlorophenyl ring and the 2,2,2-trichloroethyl group.
Analogs with Modifications on the Dichlorophenyl Ring
Variations in the substitution pattern and the nature of the substituents on the phenyl ring could influence the binding affinity of the glutathione conjugate to the active site of glutathione S-transferase.
General Synthetic Strategy:
The synthesis of these analogs would follow a similar pathway to that of this compound, starting with appropriately substituted dichlorobenzene derivatives. For example, using 1-bromo-3,5-dichlorobenzene or 1,2,3-trichlorobenzene in the initial Friedel-Crafts acylation would yield analogs with different halogenation patterns.
Analogs with Modifications on the Trichloroethyl Group
Altering the trichloroethyl moiety could impact the reactivity of the oxirane ring and the stability of the resulting glutathione conjugate. Replacing the chlorine atoms with other halogens (e.g., fluorine) or with other electron-withdrawing groups could be explored.
General Synthetic Strategy:
The synthesis of these analogs would require the use of different acylating agents in the initial Friedel-Crafts step. For instance, using trifluoroacetyl chloride would lead to an analog with a trifluoromethyl group instead of a trichloromethyl group.
Mechanism of Action: Inhibition of Glutathione S-Transferase
This compound's synergistic effect stems from its ability to inhibit glutathione S-transferases (GSTs). However, this compound itself is not a potent inhibitor. Instead, it is converted in the plant to its glutathione conjugate, which then acts as a powerful competitive inhibitor of GST. This inhibition prevents the detoxification of co-applied herbicides, leading to their accumulation at the target site and enhanced herbicidal activity.
dot
Caption: Signaling pathway of this compound's synergistic action.
Experimental Protocols
Synthesis of Oxirane Core Structure (General Method)
This protocol is a general method for the epoxidation of a ketone using a sulfur ylide and can be adapted for the synthesis of this compound and its analogs.
-
Preparation of the Ylide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add trimethylsulfonium iodide (1.1 equivalents) to anhydrous dimethyl sulfoxide (DMSO). To this suspension, add sodium hydride (1.0 equivalent, 60% dispersion in mineral oil) portion-wise at room temperature. Stir the mixture for 15-20 minutes, or until the evolution of hydrogen gas ceases.
-
Reaction with Ketone: Dissolve the ketone precursor (1.0 equivalent) in anhydrous tetrahydrofuran (THF) and add it dropwise to the prepared ylide solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cautiously quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Evaluation of Herbicide Synergism
Several methods can be used to evaluate the synergistic interaction between this compound (or its analogs) and a herbicide. The isobole method is a widely accepted approach.[2]
-
Dose-Response Curves: Determine the dose-response curves for the herbicide alone and for the synergist (this compound or analog) alone on a target weed species. This is typically done by measuring a biological endpoint such as biomass reduction or growth inhibition at various concentrations.
-
Isobole Generation: From the dose-response curves, determine the concentration of each compound required to produce a specific level of effect (e.g., 50% inhibition, IC₅₀).
-
Combination Studies: Test various combinations of the herbicide and synergist at different ratios.
-
Data Analysis: Plot the concentrations of the two compounds that produce the 50% inhibition effect on an isobologram. A line connecting the IC₅₀ values of the individual compounds represents an additive effect. Data points falling below this line indicate synergism, while points above the line indicate antagonism.
dot
Caption: Experimental workflow for evaluating herbicide synergism.
Glutathione S-Transferase Inhibition Assay
The inhibitory effect of this compound, its glutathione conjugate, or its analogs on GST activity can be determined using a spectrophotometric assay with 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate.[3][4]
-
Enzyme Preparation: Prepare a crude enzyme extract from the target plant species or use a purified GST isozyme.
-
Assay Mixture: In a cuvette or a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 6.5), reduced glutathione (GSH), and the enzyme preparation.
-
Inhibitor Addition: Add various concentrations of the test compound (this compound, its conjugate, or an analog) to the assay mixture and pre-incubate for a defined period.
-
Reaction Initiation: Initiate the reaction by adding CDNB.
-
Measurement: Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of the GSH-CDNB conjugate.
-
Data Analysis: Calculate the rate of the reaction for each inhibitor concentration. Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
dot
Caption: Workflow for the GST inhibition assay.
Quantitative Data
Due to the limited availability of public data on a series of this compound analogs, this section focuses on the synergistic effects of this compound with various herbicides.
Table 1: Synergistic Effects of this compound with Herbicides on Corn
| Herbicide | Herbicide Rate (kg ai/ha) | This compound | Growth Reduction (%) | Reference |
| EPTC | 2 | + | 22 | (Data inferred from qualitative descriptions in the literature) |
| EPTC | 4 | + | 25 | (Data inferred from qualitative descriptions in the literature) |
| Alachlor | 2 | + | 36 | (Data inferred from qualitative descriptions in the literature) |
| Alachlor | 4 | + | 54 | (Data inferred from qualitative descriptions in the literature) |
Note: The quantitative data presented here is based on textual descriptions of growth reduction and should be considered illustrative. For precise quantitative analysis, refer to the original research articles.
Conclusion
This compound represents an important tool in weed management through its synergistic action with various herbicides. Its mechanism of action, centered on the inhibition of glutathione S-transferases by its glutathione conjugate, provides a clear rationale for its efficacy. While the exploration of this compound analogs is not extensively documented in publicly available literature, the synthetic and evaluative frameworks presented in this guide offer a solid foundation for future research in this area. The development of novel analogs could lead to the discovery of more potent and selective synergists, further enhancing the effectiveness and sustainability of chemical weed control strategies. The detailed experimental protocols provided herein are intended to empower researchers to pursue these and other related investigations in the field of agrochemical and pharmaceutical science.
References
Methodological & Application
Application Notes and Protocols for Tridiphane in Laboratory Settings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tridiphane, chemically known as 2-(3,5-dichlorophenyl)-2-(2,2,2-trichloroethyl)oxirane, is recognized for its role as a synergist for certain herbicides, primarily through its potent inhibition of glutathione S-transferases (GSTs). GSTs are a superfamily of enzymes crucial for cellular detoxification by catalyzing the conjugation of glutathione (GSH) to a wide array of xenobiotics and endogenous electrophiles. Notably, the overexpression of specific GST isoforms, such as GSTP1, is implicated in the development of resistance to various anticancer drugs. This makes GST inhibitors like this compound a subject of interest for researchers in toxicology, biochemistry, and potentially, drug development.
These application notes provide a comprehensive overview of this compound's mechanism of action and detailed protocols for its use in laboratory settings to study GST inhibition and its downstream cellular effects. While this compound's primary characterization is in the context of agricultural science, its well-defined mechanism as a GST inhibitor allows for its application as a tool compound in broader biomedical research, including the investigation of signaling pathways regulated by GSTs.
Mechanism of Action
This compound itself is a weak inhibitor of GSTs. However, it is metabolically activated within cells through conjugation with glutathione (GSH), a reaction catalyzed by GSTs themselves. The resulting this compound-GSH conjugate is a highly potent, competitive inhibitor of a variety of GST enzymes with respect to GSH.[1] This inhibition leads to an accumulation of toxic substrates that would otherwise be detoxified by GSTs, thereby enhancing their cytotoxic effects.
Furthermore, certain GST isoforms, particularly GST Pi 1 (GSTP1), act as regulators of cellular signaling pathways, including the mitogen-activated protein kinase (MAPK) cascades involving JNK and ASK1.[2][3] By inhibiting GSTP1, this compound has the potential to modulate these pathways, which are critical in regulating cell proliferation, apoptosis, and stress responses.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-(3,5-dichlorophenyl)-2-(2,2,2-trichloroethyl)oxirane | --INVALID-LINK-- |
| Molecular Formula | C₁₀H₇Cl₅O | --INVALID-LINK-- |
| Molecular Weight | 320.42 g/mol | --INVALID-LINK-- |
| CAS Number | 58138-08-2 | --INVALID-LINK-- |
| Solubility in Water | 1.8 mg/L (25°C) | --INVALID-LINK-- |
| log P | 4.3 | --INVALID-LINK-- |
Table 2: Quantitative Inhibitory Data for this compound and its GSH Conjugate
| Compound | Target Enzyme System | Substrate | Inhibition Type | IC₅₀ / Kᵢ Value | Source |
| This compound | Mouse hepatic microsomal Epoxide Hydrolase | cis-stilbene oxide | - | IC₅₀: 3.0 x 10⁻⁵ M | --INVALID-LINK-- |
| This compound | Mouse hepatic cytosolic Glutathione S-Transferase | trans-stilbene oxide | - | IC₅₀: 1.8 x 10⁻⁴ M | --INVALID-LINK-- |
| This compound-GSH Conjugate | Mouse hepatic cytosolic Glutathione S-Transferase | - | - | IC₅₀: 2.0 x 10⁻⁵ M | --INVALID-LINK-- |
| This compound-GSH Conjugate | GST from giant foxtail extracts | Atrazine | Competitive (with respect to GSH) | Kᵢ: 2 µM | --INVALID-LINK-- |
| This compound-GSH Conjugate | GST from corn extracts | Atrazine | Competitive (with respect to GSH) | Kᵢ: 8 µM | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in in vitro experiments.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Due to this compound's low aqueous solubility, a stock solution is typically prepared in an organic solvent such as DMSO.
-
Weigh out the desired amount of this compound in a sterile container.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath may be necessary to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Note: When preparing working concentrations for cell culture experiments, ensure the final concentration of DMSO in the media does not exceed a level toxic to the cells (typically ≤ 0.1%).
Protocol 2: In Vitro Glutathione S-Transferase (GST) Inhibition Assay
Objective: To determine the inhibitory effect of this compound on total GST activity in cell lysates. This protocol is adapted from commercially available GST assay kits.
Materials:
-
Cell lysate (prepared as described in Protocol 3)
-
This compound stock solution (from Protocol 1)
-
GST Assay Buffer (e.g., 100 mM potassium phosphate, pH 6.5)
-
Reduced Glutathione (GSH) solution
-
1-Chloro-2,4-dinitrobenzene (CDNB) solution
-
UV-transparent 96-well plate
-
Microplate reader capable of measuring absorbance at 340 nm in kinetic mode
Procedure:
-
Preparation of Reagents: Prepare fresh solutions of GSH and CDNB in GST Assay Buffer according to the manufacturer's instructions or established laboratory protocols.
-
Plate Setup:
-
Blank Wells: Add Assay Buffer and GSH.
-
Control Wells (No Inhibitor): Add cell lysate, Assay Buffer, and GSH.
-
Test Wells (this compound): Add cell lysate, this compound at various final concentrations, Assay Buffer, and GSH.
-
-
Pre-incubation: Pre-incubate the plate at 25°C for a designated time (e.g., 10-15 minutes) to allow for the interaction between this compound, GSH, and the GST enzymes in the lysate, facilitating the formation of the inhibitory this compound-GSH conjugate.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding CDNB solution to all wells.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 340 nm every 30-60 seconds for a period of 5-10 minutes. The rate of increase in absorbance is proportional to the GST activity.
-
Data Analysis:
-
Calculate the rate of reaction (ΔA₃₄₀/min) for each well from the linear portion of the kinetic curve.
-
Subtract the rate of the blank wells (non-enzymatic reaction) from all other wells.
-
Determine the percent inhibition for each this compound concentration relative to the control (no inhibitor) wells.
-
Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.
-
Protocol 3: Preparation of Cell Lysate for GST Activity Measurement
Objective: To prepare a cytosolic fraction from cultured cells suitable for measuring GST activity.
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors)
-
Cell scraper
-
Microcentrifuge, refrigerated (4°C)
Procedure:
-
Cell Harvesting:
-
For adherent cells, wash the cell monolayer with ice-cold PBS. Add a small volume of Cell Lysis Buffer and scrape the cells.
-
For suspension cells, pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend the pellet in Cell Lysis Buffer.
-
-
Lysis: Incubate the cell suspension on ice for 15-30 minutes with periodic vortexing.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the cytosolic fraction.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA or Bradford assay). This is necessary to normalize the GST activity.
-
Storage: Use the lysate immediately for the GST assay or store aliquots at -80°C for future use.
Protocol 4: Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effects of this compound, alone or in combination with other compounds, on cultured cells.
Materials:
-
Cultured cells in a 96-well plate
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound (and any co-treatment compounds). Include untreated control wells and solvent control wells (containing the same final concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of approximately 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly.
-
Absorbance Measurement: Measure the absorbance of each well at ~570 nm.
-
Data Analysis:
-
Subtract the absorbance of blank wells (media only) from all other wells.
-
Express the viability of treated cells as a percentage of the solvent control.
-
Plot the percent viability against the logarithm of the this compound concentration to determine the IC₅₀ value.
-
Mandatory Visualizations
Caption: Metabolic activation of this compound to a potent GST inhibitor.
Caption: Potential modulation of ASK1/JNK signaling by this compound.
Caption: Workflow for determining GST inhibition by this compound.
References
- 1. This compound [2-(3,5-dichlorophenyl)-2-(2,2,2-trichloroethyl)oxirane] an atrazine synergist: Enzymatic conversion to a potent glutathione S-transferase inhibitor [periodicos.capes.gov.br]
- 2. The Role of Glutathione S-transferase P in signaling pathways and S-glutathionylation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSTP1 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Studying Herbicide Resistance Mechanisms Using Tridiphane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tridiphane is an oxirane compound that acts as a potent synergist for certain herbicides, most notably atrazine. Its primary mechanism of action involves the inhibition of glutathione S-transferases (GSTs), a key family of enzymes responsible for the detoxification of various xenobiotics, including many herbicides, in plants. By inhibiting GSTs, this compound prevents the metabolic breakdown of the herbicide in susceptible weed species, thereby increasing its efficacy. This makes this compound a valuable tool for studying the mechanisms of metabolic herbicide resistance, particularly those mediated by enhanced GST activity. These application notes provide detailed protocols for utilizing this compound in both whole-plant and in vitro assays to investigate and characterize herbicide resistance.
Data Presentation
Quantitative Data on this compound and its Conjugate as a GST Inhibitor
The following tables summarize key quantitative data regarding the inhibitory effects of this compound and its glutathione conjugate on GST activity. This data is crucial for designing experiments and interpreting results.
| Inhibitor | Target Enzyme Source | Substrate | Inhibition Type | K_i Value (µM) | Citation |
| This compound-GSH Conjugate | Giant Foxtail GST | Glutathione (GSH) | Competitive | 2 | [1] |
| This compound-GSH Conjugate | Corn GST | Glutathione (GSH) | Competitive | 8 | [1] |
Table 1: Inhibition Constants (K_i) for this compound-Glutathione Conjugate. The glutathione conjugate of this compound is a competitive inhibitor of GST with respect to glutathione. The lower K_i value in giant foxtail indicates a higher binding affinity and more effective inhibition compared to corn.
| Inhibitor | Target Enzyme Source | Substrate | I_50 Value (µM) | Citation |
| This compound | Corn GST | Atrazine | ~5 | N/A |
| This compound | Giant Foxtail GST | Atrazine | Slightly lower than 5 | N/A |
Table 2: Half-maximal Inhibitory Concentration (I_50) of this compound. These values represent the concentration of this compound required to inhibit 50% of GST activity with atrazine as the substrate.
Signaling Pathways and Experimental Workflows
GST-Mediated Herbicide Detoxification and Inhibition by this compound
The following diagram illustrates the metabolic pathway of herbicide detoxification by glutathione S-transferases and the mechanism of inhibition by this compound.
Experimental Workflow for Whole-Plant Herbicide Resistance Assay with a Synergist
This diagram outlines the key steps in conducting a whole-plant bioassay to evaluate the synergistic effect of this compound on herbicide activity.
Experimental Workflow for In Vitro GST Inhibition Assay
This diagram details the procedure for an in vitro enzyme assay to determine the inhibitory effect of this compound on GST activity.
Experimental Protocols
Protocol 1: Whole-Plant Herbicide Resistance Assay with this compound as a Synergist
This protocol is designed to assess the effect of this compound on the activity of a GST-metabolized herbicide (e.g., atrazine) against susceptible and potentially resistant weed biotypes.[2][3][4][5]
1. Plant Material and Growth Conditions:
-
Grow seeds of both a known susceptible and the test (putatively resistant) weed population in pots containing a standard potting mix.
-
Maintain plants in a greenhouse or growth chamber with controlled temperature, humidity, and photoperiod (e.g., 25°C day/20°C night, 16-hour photoperiod).
-
Water plants as needed to maintain adequate soil moisture.
2. Herbicide and Synergist Preparation:
-
Prepare stock solutions of the herbicide (e.g., atrazine) and this compound in an appropriate solvent (e.g., acetone with a surfactant).
-
Perform serial dilutions to create a range of herbicide concentrations to be tested, both with and without a fixed concentration of this compound. The concentration of this compound should be one that does not cause significant phytotoxicity on its own.
3. Treatment Application:
-
When plants have reached the 2-4 leaf stage, randomly assign them to the following treatment groups (with at least 5 replicates per group):
-
Untreated control (sprayed with solvent and surfactant only).
-
This compound alone (at the fixed concentration).
-
A series of herbicide concentrations alone.
-
The same series of herbicide concentrations mixed with the fixed concentration of this compound.
-
-
Apply treatments using a cabinet sprayer calibrated to deliver a consistent volume per unit area.
4. Data Collection and Analysis:
-
After a set period (e.g., 14 to 21 days), assess plant response.
-
Visual injury ratings (on a scale of 0% = no injury to 100% = plant death) can be recorded.
-
Harvest the above-ground biomass for each plant, and determine fresh and/or dry weight.
-
Calculate the herbicide dose required to cause 50% growth reduction (GR_50) for both the herbicide-alone and the herbicide + this compound treatments for each biotype.
-
A significant reduction in the GR_50 value in the presence of this compound for the resistant biotype suggests that GST-mediated metabolism is a key resistance mechanism.
Protocol 2: In Vitro Glutathione S-Transferase (GST) Inhibition Assay
This protocol measures the activity of GST from plant extracts and the inhibitory effect of this compound. The assay is based on the spectrophotometric measurement of the conjugation of glutathione (GSH) to the substrate 1-chloro-2,4-dinitrobenzene (CDNB).[1][6][7][8]
1. Plant Protein Extraction:
-
Harvest fresh leaf tissue from both susceptible and resistant plant biotypes.
-
Homogenize the tissue in a cold extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0, containing 1 mM EDTA and 1% w/v polyvinylpyrrolidone).
-
Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant, which contains the crude protein extract including GSTs.
-
Determine the protein concentration of the extracts using a standard method (e.g., Bradford assay).
2. Assay Procedure:
-
The assay is typically performed in a 96-well microplate.
-
Prepare a reaction mixture containing:
-
100 mM potassium phosphate buffer (pH 6.5).
-
1 mM reduced glutathione (GSH).
-
1 mM 1-chloro-2,4-dinitrobenzene (CDNB) (prepare fresh in ethanol).
-
-
To test for inhibition, pre-incubate the protein extract with various concentrations of this compound (or its pre-formed GSH conjugate) for a set time (e.g., 10 minutes) at room temperature.
-
To initiate the reaction, add the CDNB solution to the wells containing the buffer, GSH, protein extract, and inhibitor.
-
Immediately measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 5 minutes) using a microplate reader. The rate of increase in absorbance is proportional to the GST activity.
3. Data Analysis:
-
Calculate the specific activity of GST (e.g., in nmol of product formed per minute per mg of protein).
-
For inhibition studies, plot the percentage of GST activity against the logarithm of the inhibitor concentration to determine the IC_50 value (the concentration of inhibitor that causes 50% inhibition).
-
To determine the type of inhibition and the K_i value, perform kinetic studies with varying concentrations of both the substrate (GSH or CDNB) and the inhibitor, and analyze the data using Lineweaver-Burk or Michaelis-Menten plots.[1]
References
- 1. pps.agriculturejournals.cz [pps.agriculturejournals.cz]
- 2. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hracglobal.com [hracglobal.com]
- 5. Herbicide Resistance - Teagasc | Agriculture and Food Development Authority [teagasc.ie]
- 6. Identification of glutathione transferase (GST P1) inhibitors via a high-throughput screening assay and implications as alternative treatment options for breast cancers | PLOS One [journals.plos.org]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Tridiphane as a Synergist with Atrazine in Maize
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synergistic effects of tridiphane when combined with atrazine for weed control in maize (Zea mays). Detailed experimental protocols, quantitative data summaries, and visual diagrams of the underlying mechanisms and workflows are presented to facilitate further research and development in this area.
Introduction
Atrazine is a widely used herbicide for broadleaf and grassy weed control in maize. Its selectivity in maize is primarily due to the plant's ability to rapidly detoxify the herbicide through conjugation with glutathione, a reaction catalyzed by the enzyme glutathione S-transferase (GST). However, the evolution of herbicide-resistant weeds has necessitated strategies to enhance atrazine's efficacy. This compound acts as a synergist to atrazine by inhibiting GST, thereby preventing the detoxification of atrazine in susceptible weed species and increasing its herbicidal activity. In maize, which possesses a high level of GST activity, the synergistic effect is less pronounced, allowing for selective weed control.
Mechanism of Action
The primary mechanism of atrazine detoxification in tolerant plants like maize is its conjugation with glutathione (GSH) to form a non-toxic glutathione-S-atrazine (GS-atrazine) conjugate. This reaction is catalyzed by glutathione S-transferase (GST). This compound is a potent inhibitor of GST. By blocking this enzyme, this compound prevents the detoxification of atrazine in target weeds, leading to an accumulation of the active herbicide and enhanced phytotoxicity. Maize's tolerance to the atrazine-tridiphane combination is attributed to its inherently high levels of GST activity, which may not be completely inhibited by this compound at selective application rates.
Quantitative Data Summary
The following tables summarize the key quantitative data from studies on the synergistic interaction of this compound and atrazine.
Table 1: Inhibition of Glutathione S-Transferase (GST) by this compound
| Plant Species | Tissue Source | Substrate | I50 of this compound (µM) | Reference |
| Maize (Zea mays L.) | Seedling Extract | Atrazine & Reduced Glutathione | ~5 | [1][2] |
| Giant Foxtail (Setaria faberi) | Seedling Extract | Atrazine & Reduced Glutathione | Slightly lower than 5 | [1][2] |
Table 2: Effect of this compound on Atrazine Efficacy for Weed Control in Maize Fields
| Weed Species | Atrazine Rate (kg ai/ha) | Cyanazine Rate (kg ai/ha) | This compound Rate (kg ai/ha) | Weed Control (%) | Reference |
| Wild Oat (Avena fatua) | 0.84 | 0.84 | 0 | 40-55 | [3] |
| Wild Oat (Avena fatua) | 0.84 | 0.84 | 0.56 | 90-95 | [3] |
| Wild Oat (Avena fatua) | 0.84 | 0.84 | 0.84 | 90-95 | [3] |
Table 3: Recommended Application Rates for Atrazine in Maize
| Application Timing | Soil Erodibility | Crop Residue Cover | Maximum Atrazine Rate (lb ai/A) | Reference |
| Preplant/Pre-emergence | Highly Erodible | >30% | 2.0 | [4] |
| Preplant/Pre-emergence | Highly Erodible | <30% | 1.6 | [4] |
| Preplant/Pre-emergence | Not Highly Erodible | - | 2.0 | [4] |
| Post-emergence | - | - | 2.0 (if no prior atrazine application) | [4] |
| Total Annual Limit | - | - | 2.5 | [4] |
Note: 1 lb/acre ≈ 1.12 kg/ha
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Glutathione S-Transferase (GST) Activity Assay
This protocol is designed to measure the activity of GST in maize leaf extracts and to assess the inhibitory effect of this compound.
1. Materials and Reagents:
-
Maize seedlings (2-3 leaf stage)
-
Extraction Buffer: 0.1 M potassium phosphate buffer (pH 7.5)
-
Assay Buffer: 0.1 M potassium phosphate buffer (pH 6.5)
-
1-chloro-2,4-dinitrobenzene (CDNB) solution (100 mM in ethanol)
-
Reduced glutathione (GSH) solution (100 mM in water)
-
This compound stock solution (in a suitable solvent like ethanol)
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes
2. Enzyme Extraction:
-
Harvest fresh maize leaf tissue.
-
Homogenize the tissue in ice-cold extraction buffer (e.g., 1 g tissue in 4 mL buffer).
-
Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant, which contains the soluble GST enzyme.
3. GST Activity Assay:
-
Prepare an assay cocktail containing:
-
980 µL Assay Buffer (pH 6.5)
-
10 µL of 100 mM CDNB
-
10 µL of 100 mM GSH
-
-
For inhibitor studies, add various concentrations of this compound to the assay cocktail.
-
Place 900 µL of the assay cocktail into a cuvette and incubate at 30°C for 5 minutes to equilibrate.
-
To a blank cuvette, add 100 µL of extraction buffer and zero the spectrophotometer at 340 nm.
-
To the sample cuvette, add 100 µL of the enzyme extract and mix immediately.
-
Measure the increase in absorbance at 340 nm for 5 minutes, recording readings every 30 seconds.
4. Calculation of GST Activity:
-
Determine the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the reaction curve.
-
Subtract the rate of the blank (non-enzymatic) reaction.
-
Calculate GST activity using the molar extinction coefficient of the S-conjugate of CDNB (9.6 mM⁻¹ cm⁻¹).
-
GST Activity (µmol/min/mL) = (ΔA340/min) / 9.6
-
Protocol 2: Analysis of Atrazine and its Metabolites in Maize Tissue
This protocol outlines the procedure for extracting and quantifying atrazine and its metabolites in maize leaves to study the effect of this compound on atrazine metabolism.
1. Materials and Reagents:
-
Maize plants treated with atrazine or atrazine + this compound
-
Methanol
-
Chloroform
-
C18 Solid-Phase Extraction (SPE) cartridges
-
Gas Chromatograph-Mass Spectrometer (GC-MS) or High-Performance Liquid Chromatograph (HPLC)
-
Analytical standards for atrazine and its metabolites (e.g., deethylatrazine, deisopropylatrazine)
2. Sample Preparation and Extraction:
-
Harvest leaf tissue from treated maize plants at specified time points.
-
Homogenize the tissue in methanol.
-
Perform a liquid-liquid extraction by partitioning the methanol extract with chloroform.
-
Evaporate the chloroform phase to dryness.
3. Cleanup:
-
Reconstitute the residue in a suitable solvent.
-
Pass the reconstituted sample through a C18 SPE cartridge to remove interfering substances.
-
Elute the atrazine and its metabolites from the SPE cartridge.
-
Concentrate the eluate to a final volume for analysis.
4. Analytical Quantification:
-
Inject the prepared sample into a GC-MS or HPLC system.
-
Separate atrazine and its metabolites using an appropriate column and mobile phase gradient.
-
Identify and quantify the compounds by comparing their retention times and mass spectra (for GC-MS) or UV absorbance (for HPLC) to those of the analytical standards.
Protocol 3: Greenhouse Bioassay for Herbicide Synergy
This protocol describes a greenhouse experiment to evaluate the synergistic effect of this compound on atrazine for weed control in maize.
1. Plant Material and Growth Conditions:
-
Grow maize and a target weed species (e.g., giant foxtail) in pots containing a standard potting mix.
-
Maintain the plants in a greenhouse with controlled temperature, humidity, and photoperiod.
-
Water the plants as needed.
2. Herbicide Application:
-
Prepare stock solutions of atrazine and this compound.
-
When the weed seedlings reach the 2-3 leaf stage, apply the herbicides using a cabinet sprayer calibrated to deliver a specific volume per unit area.
-
Treatments should include:
-
Untreated control
-
Atrazine alone at various rates
-
This compound alone
-
Atrazine + this compound combinations at various rates
-
3. Data Collection and Analysis:
-
Assess weed control visually at 7, 14, and 21 days after treatment (DAT) using a rating scale (e.g., 0% = no control, 100% = complete kill).
-
Measure plant height and harvest the above-ground biomass at the end of the experiment.
-
Dry the biomass to a constant weight to determine the dry weight reduction.
-
Calculate the expected response for herbicide combinations using Colby's method to determine if the interaction is synergistic, additive, or antagonistic.
-
Expected Response (E) = (X * Y) / 100
-
Where X is the percent inhibition by herbicide A at a given rate, and Y is the percent inhibition by herbicide B at a given rate.
-
-
If the observed response is significantly greater than E, the interaction is synergistic.
-
Visualizations
The following diagrams illustrate the key pathways and workflows described in these application notes.
Caption: Atrazine detoxification pathway in maize.
Caption: Mechanism of this compound's synergistic action with atrazine.
Caption: Experimental workflow for assessing herbicide synergy.
References
Application Notes and Protocols for the Detection of Tridiphane Residues in Soil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tridiphane is a selective herbicide previously used for the control of annual grasses and broadleaf weeds in various crops. Due to its persistence in the environment, monitoring its residues in soil is crucial for assessing environmental impact and ensuring food safety. These application notes provide detailed protocols for the extraction and quantification of this compound residues in soil samples using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The methodologies are based on established principles of pesticide residue analysis and are intended to serve as a comprehensive guide for laboratory personnel.
Principle
The determination of this compound residues in soil involves a multi-step process. First, the analyte is extracted from the soil matrix using an appropriate organic solvent. The resulting extract is then concentrated and, if necessary, subjected to a cleanup procedure to remove interfering co-extractives. Finally, the purified extract is analyzed by a suitable chromatographic technique, such as GC-MS or HPLC, for identification and quantification.
Methods Overview
Two primary analytical methods are detailed:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and selective method ideal for the confirmation of this compound residues.
-
High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD): A robust and widely available technique suitable for routine quantification of this compound.
Experimental Protocols
Sample Preparation and Extraction
This protocol describes a generic solvent extraction method applicable to most soil types. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is also a viable alternative for high-throughput laboratories.[1]
Materials and Reagents:
-
Soil sample, air-dried and sieved (2 mm mesh)
-
This compound analytical standard
-
Acetonitrile, pesticide residue grade
-
Acetone, pesticide residue grade
-
Anhydrous sodium sulfate, analytical grade
-
Centrifuge tubes (50 mL)
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.
-
Add 20 mL of acetonitrile to the tube.[2]
-
For dry soil samples, it is recommended to add a small amount of water to improve extraction efficiency before adding the organic solvent.
-
Cap the tube and shake vigorously for 1 hour on a mechanical shaker.[2]
-
Centrifuge the sample at 4000 rpm for 5 minutes to separate the soil particles from the solvent.[2]
-
Carefully decant the supernatant (acetonitrile extract) into a clean flask.
-
To enhance extraction efficiency, repeat the extraction process (steps 2-6) on the soil pellet with a fresh portion of acetonitrile.
-
Combine the supernatants from both extractions.
-
Add approximately 5 g of anhydrous sodium sulfate to the combined extract to remove any residual water.
-
Filter the extract through a 0.45 µm syringe filter.
-
Concentrate the extract to a final volume of 1 mL using a rotary evaporator at a temperature not exceeding 40°C or under a gentle stream of nitrogen.
-
The concentrated extract is now ready for GC-MS or HPLC analysis.
Analytical Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (MSD)
-
Capillary GC column: A non-polar or medium-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.
Operating Conditions (Representative):
| Parameter | Value |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature 60°C (hold 1 min), ramp at 25°C/min to 200°C, then ramp at 10°C/min to 300°C (hold 5 min) |
| Transfer Line Temperature | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
SIM Ions for this compound (Hypothetical):
To be determined by analyzing a standard of this compound. The molecular ion and characteristic fragment ions would be selected. For a compound with a molecular weight of approximately 320.4 g/mol and containing five chlorine atoms, the isotopic pattern would be a key identifier.
Analytical Method 2: High-Performance Liquid Chromatography (HPLC) with UV/DAD Detection
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Operating Conditions (Representative):
| Parameter | Value |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detection Wavelength | To be determined by scanning a this compound standard (likely in the range of 220-240 nm) |
Data Presentation
The following table summarizes the expected performance characteristics of the analytical methods for this compound detection in soil. These values are representative and should be confirmed during in-house method validation.
| Parameter | GC-MS | HPLC-UV/DAD |
| Limit of Detection (LOD) | 0.005 mg/kg | 0.01 mg/kg |
| Limit of Quantification (LOQ) | 0.015 mg/kg | 0.03 mg/kg |
| Linear Range | 0.015 - 1.0 mg/kg | 0.03 - 2.0 mg/kg |
| Recovery (at 0.1 mg/kg) | 85 - 105% | 80 - 110% |
| Precision (RSD at 0.1 mg/kg) | < 10% | < 15% |
Method Validation
Laboratories should perform a full method validation in accordance with international guidelines (e.g., SANCO/12682/2019). Key validation parameters include:
-
Linearity: A calibration curve should be prepared using at least five concentration levels of this compound standard. A correlation coefficient (r²) of >0.99 is generally considered acceptable.
-
Accuracy (Recovery): Determined by analyzing blank soil samples spiked with known concentrations of this compound at multiple levels (e.g., LOQ, 10x LOQ, and a higher concentration). Acceptable recovery is typically within 70-120%.[1][3]
-
Precision (Repeatability and Reproducibility): Expressed as the relative standard deviation (RSD) of replicate measurements. RSD values should ideally be below 20%.[3]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These can be determined based on the signal-to-noise ratio (S/N) of 3 for LOD and 10 for LOQ.[3]
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
Visualizations
Caption: Workflow for this compound Residue Analysis in Soil.
Conclusion
The methods described provide a robust framework for the detection and quantification of this compound residues in soil. Adherence to good laboratory practices, including proper sample handling, use of high-purity reagents, and thorough method validation, is essential for obtaining accurate and reliable results. The choice between GC-MS and HPLC will depend on the specific requirements of the analysis, with GC-MS offering higher selectivity and sensitivity for confirmatory purposes, and HPLC providing a reliable and cost-effective solution for routine screening.
References
Application of Tridiphane in Weed Control: A Detailed Guide for Researchers
Introduction:
Tridiphane is a selective herbicide synergist historically used in agriculture to enhance the efficacy of certain herbicides, most notably atrazine. Its primary mode of action involves the inhibition of glutathione S-transferase (GST), an enzyme crucial for the detoxification of herbicides in many weed species. By blocking this detoxification pathway, this compound renders otherwise tolerant or moderately susceptible weeds vulnerable to the partnered herbicide. This document provides detailed application notes and protocols for the use of this compound in weed control studies, aimed at researchers, scientists, and professionals in drug and herbicide development.
Mechanism of Action: Synergizing Herbicidal Activity
This compound itself does not possess significant herbicidal activity. Instead, it acts as a synergist by inhibiting the enzymatic detoxification of other herbicides.[1][2] Specifically, this compound is converted within the plant to a potent inhibitor of glutathione S-transferase (GST).[3] GSTs are a family of enzymes that play a critical role in the detoxification of various xenobiotics, including herbicides, by conjugating them with glutathione, rendering them more water-soluble and less toxic.[4]
By inhibiting GST, this compound prevents the breakdown of herbicides like atrazine, allowing the active ingredient to reach its target site within the plant at a lethal concentration.[3] This synergistic action is particularly effective against grass weeds that rely on GST-mediated metabolism for their tolerance to triazine herbicides.[1]
Caption: Mechanism of this compound synergy with atrazine for weed control.
Application Notes
This compound has been primarily studied for post-emergence control of annual grass weeds in corn.[1][5] Its effectiveness is highly dependent on the target weed species, the application rate of both this compound and the tank-mix partner, and environmental conditions.
Key Considerations:
-
Tank-Mixing: this compound is most effective when tank-mixed with a primary herbicide, such as atrazine or other herbicides detoxified by GST.[1][5]
-
Adjuvants: The addition of an oil-based adjuvant is often recommended to improve the foliar uptake and efficacy of this compound and its tank-mix partners.[6]
-
Application Timing: For optimal results, this compound and its partner herbicides should be applied when weeds are small and actively growing.[5]
-
Weed Spectrum: this compound has shown significant synergistic effects in the control of giant foxtail (Setaria faberi), wild oat (Avena fatua), and proso millet (Panicum miliaceum).[1][5]
-
Crop Safety: While used in corn, care must be taken with application rates to avoid crop injury.[1]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the application of this compound for weed control.
Table 1: Efficacy of this compound in Combination with Atrazine and Cyanazine on Wild Oat (Avena fatua)
| Atrazine Rate (kg ai/ha) | Cyanazine Rate (kg ai/ha) | This compound Rate (kg ai/ha) | Wild Oat Control (%) |
| 0.84 | 0.84 | 0 | 40 - 55 |
| 0.84 | 0.84 | 0.56 | 90 - 95 |
| 0.84 | 0.84 | 0.84 | 90 - 95 |
Source: Adapted from field experiments in Fargo, ND, and Barnesville, MN.[5]
Table 2: Synergistic Effect of this compound with Various Herbicides on Corn and Proso Millet
| Herbicide | Herbicide Rate (kg ai/ha) | This compound Rate (kg ai/ha) | Plant Species | Growth Reduction (%) |
| EPTC | 2 | 1.1 | Corn | 22 |
| EPTC | 4 | 1.1 | Corn | 25 |
| Alachlor | 2 | 1.1 | Corn | 36 |
| Alachlor | 4 | 1.1 | Corn | 54 |
| EPTC | 0.5 | 0.56 | Proso Millet | Significant Synergy |
| Alachlor | 1 | 0.56 | Proso Millet | Significant Synergy |
Source: Data indicates that this compound can synergize the activity of herbicides other than atrazine that are detoxified by glutathione conjugation.[1]
Experimental Protocols
Below are detailed protocols for conducting weed control studies with this compound, based on methodologies reported in the literature.
Protocol 1: Field Efficacy Trial of this compound-Atrazine Tank Mix
Objective: To evaluate the synergistic effect of this compound on the efficacy of atrazine for the control of a target grass weed species in a corn field.
Materials:
-
This compound formulated product
-
Atrazine formulated product
-
Soybean oil adjuvant
-
Calibrated research plot sprayer with flat-fan nozzles
-
Corn seed (variety tolerant to atrazine)
-
Target weed seeds (e.g., giant foxtail)
-
Standard field plot equipment (markers, measuring tapes, etc.)
Experimental Design:
-
Plot Establishment:
-
Select a field with uniform soil type and low weed pressure from non-target species.
-
Establish experimental plots of a standard size (e.g., 3m x 10m).
-
Design the experiment as a randomized complete block with 3-4 replications.
-
If the target weed is not naturally present, overseed the plots with the target weed species.
-
Plant corn at a standard seeding rate and row spacing.
-
-
Treatment Application:
-
Prepare herbicide spray solutions for each treatment, including a control (no herbicide), atrazine alone, and atrazine tank-mixed with different rates of this compound.
-
Include a soybean oil adjuvant at a recommended rate (e.g., 2.0 L/ha).[6]
-
Apply treatments post-emergence when the target weed is at the 2- to 3-leaf stage and corn is at the V2-V4 stage.
-
Use a calibrated sprayer to deliver a consistent spray volume (e.g., 187 L/ha) at a constant pressure.
-
-
Data Collection:
-
Visually assess weed control at 7, 14, and 28 days after treatment (DAT) using a scale of 0% (no control) to 100% (complete control).
-
At 28 DAT, collect weed biomass from a designated quadrat within each plot. Dry the biomass to a constant weight and record.
-
Assess crop injury visually at 7 and 14 DAT.
-
-
Data Analysis:
-
Analyze weed control and biomass data using Analysis of Variance (ANOVA).
-
Use a suitable mean separation test (e.g., Tukey's HSD) to compare treatment means.
-
Caption: Workflow for a field efficacy trial of this compound.
Protocol 2: In Vitro GST Inhibition Assay
Objective: To determine the inhibitory effect of this compound and its metabolites on GST activity from a target weed species.
Materials:
-
Crude enzyme extracts from the target weed and a tolerant crop (e.g., corn).
-
This compound
-
Glutathione (GSH)
-
1-chloro-2,4-dinitrobenzene (CDNB) as a substrate
-
Spectrophotometer
-
Buffer solutions
-
Centrifuge
Procedure:
-
Enzyme Extraction:
-
Homogenize fresh leaf tissue from the target weed and crop in a suitable extraction buffer.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the crude enzyme extract.
-
-
GSH Conjugate Synthesis (if necessary):
-
Incubate this compound with GSH and the crude enzyme extract to produce the GSH conjugate of this compound.[3]
-
This step may be omitted if the direct inhibitory effect of this compound is being assessed.
-
-
GST Activity Assay:
-
Prepare a reaction mixture containing the crude enzyme extract, GSH, and CDNB in a cuvette.
-
Add different concentrations of this compound or its GSH conjugate to the reaction mixture.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the formation of the GSH-CDNB conjugate.
-
Calculate the rate of reaction for each inhibitor concentration.
-
-
Data Analysis:
-
Determine the concentration of the inhibitor that causes 50% inhibition of GST activity (I50 value).
-
Perform kinetic studies to determine the type of inhibition (e.g., competitive, non-competitive).[3]
-
Caption: Workflow for an in vitro GST inhibition assay.
Conclusion
This compound serves as a valuable tool for weed control research, particularly for understanding and overcoming herbicide resistance mechanisms mediated by glutathione S-transferases. The protocols and data presented here provide a framework for designing and conducting experiments to evaluate the synergistic potential of this compound and to investigate its mode of action at the physiological and biochemical levels. Careful attention to experimental design, application parameters, and data analysis is crucial for obtaining reliable and reproducible results in the study of this and other herbicide synergists.
References
- 1. This compound as a Synergist for Herbicides in Corn (Zea mays) and Proso Millet (Panicum miliaceum) | Weed Science | Cambridge Core [cambridge.org]
- 2. This compound [sitem.herts.ac.uk]
- 3. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 4. researchgate.net [researchgate.net]
- 5. This compound Enhances Wild Oat (Avena fatua) Control by Atrazine-Cyanazine Mixtures | Weed Technology | Cambridge Core [cambridge.org]
- 6. Influence of Atomizers Upon Efficacy of this compound plus Atrazine Applied Postemergence | Weed Technology | Cambridge Core [cambridge.org]
Spectroscopic Analysis of Tridiphane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tridiphane, with the IUPAC name 2-(3,5-dichlorophenyl)-2-(2,2,2-trichloroethyl)oxirane, is a herbicide that has been used to control annual grasses.[1] Its chemical structure, containing a dichlorophenyl group, a trichloroethyl group, and an oxirane ring, gives it specific spectroscopic characteristics that are crucial for its identification and quantification in various matrices. This document provides detailed application notes and protocols for the analysis of this compound using several key spectroscopic techniques: Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 2-(3,5-dichlorophenyl)-2-(2,2,2-trichloroethyl)oxirane | [1] |
| Molecular Formula | C₁₀H₇Cl₅O | [2][3] |
| Molecular Weight | 320.4 g/mol | [1][2] |
| CAS Number | 58138-08-2 | [2][3] |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable technique for the quantitative analysis of compounds containing chromophores. The dichlorophenyl group in this compound is expected to exhibit characteristic absorption in the UV region.
Predicted UV-Vis Absorption Data
| Parameter | Predicted Value |
| λmax (in Ethanol) | ~220-230 nm and ~270-280 nm |
| Molar Absorptivity (ε) | To be determined experimentally |
Application Note
UV-Vis spectroscopy can be employed for the routine quantification of this compound in solutions, provided that the sample matrix is free from interfering substances that absorb in the same wavelength region. A calibration curve should be prepared using certified reference standards of this compound. Due to the potential for matrix interference in environmental or biological samples, this method is most suitable for the analysis of relatively clean samples or formulations.
Experimental Protocol: UV-Vis Spectrophotometry
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is recommended.
-
Solvent: Spectroscopic grade ethanol or methanol.
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 100 µg/mL) in the chosen solvent.
-
From the stock solution, prepare a series of calibration standards with concentrations ranging from 1 µg/mL to 20 µg/mL.
-
-
Sample Preparation:
-
Dissolve the sample containing this compound in the chosen solvent.
-
If necessary, perform a sample clean-up procedure (e.g., solid-phase extraction) to remove interfering compounds.
-
Dilute the sample extract to a concentration that falls within the range of the calibration standards.
-
-
Measurement:
-
Set the spectrophotometer to scan from 200 nm to 400 nm.
-
Use the solvent as a blank to zero the instrument.
-
Measure the absorbance of each calibration standard and the sample solution at the determined λmax.
-
-
Quantification:
-
Construct a calibration curve by plotting absorbance versus concentration for the standards.
-
Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve.
-
References
Chromatographic Quantification of Tridiphane: A Detailed Guide for Researchers
For researchers, scientists, and professionals in drug development, this document provides comprehensive application notes and protocols for the quantitative analysis of the herbicide Tridiphane using chromatographic methods. This guide offers detailed methodologies for sample preparation and analysis, alongside quantitative data to facilitate method implementation and validation.
This compound, a selective pre- and post-emergence herbicide, requires sensitive and reliable analytical methods for its monitoring in various environmental and biological matrices. Gas chromatography-tandem mass spectrometry (GC-MS/MS) stands out as a powerful technique for the determination of this compound residues, offering high selectivity and sensitivity.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the analysis of this compound using a validated GC-MS/MS method. This data is essential for establishing instrument settings and evaluating method performance.
| Parameter | Value | Reference |
| Retention Time (min) | 11.23 | [1] |
| Precursor Ion (m/z) | 201.0 | [1] |
| Product Ion 1 (Quantifier, m/z) | 165.0 | [1] |
| Collision Energy 1 (eV) | 15 | [1] |
| Product Ion 2 (Qualifier, m/z) | 130.0 | [1] |
| Collision Energy 2 (eV) | 25 | [1] |
| Limit of Detection (LOD) | 0.01 - 3.14 µg/kg | [1] |
| Limit of Quantification (LOQ) | 0.04 - 8.69 µg/kg | [1] |
| Recovery (Green Tea) | 70.7 – 113.0% | [1] |
| Recovery (Black Tea) | 72.0 – 99.1% | [1] |
Experimental Protocols
This section details the necessary steps for sample preparation and instrumental analysis for the quantification of this compound.
Sample Preparation: Solid-Phase Extraction (SPE) for Tea Samples[1]
This protocol is optimized for the extraction and cleanup of this compound from a tea matrix but can be adapted for other solid matrices such as soil or crops.
a. Materials and Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Acetone, pesticide residue grade
-
n-Hexane, pesticide residue grade
-
Deionized water
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Sodium Chloride (NaCl)
-
Graphite Carbon Black (GCB)/Primary Secondary Amine (PSA) SPE Cartridges (e.g., 500 mg/500 mg, 6 mL)
-
This compound analytical standard
b. Extraction Procedure:
-
Weigh 2.0 g of a homogenized tea sample into a 50 mL centrifuge tube.
-
Add 10 mL of deionized water and let it soak for 30 minutes.
-
Add 10 mL of acetonitrile.
-
Add 1 g of NaCl and 4 g of anhydrous MgSO₄.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 8000 rpm for 5 minutes.
-
Collect the upper acetonitrile layer.
c. Cleanup Procedure:
-
Condition the GCB/PSA SPE cartridge by passing 5 mL of acetone:hexane (1:1 v/v) through it.
-
Load the collected acetonitrile extract onto the conditioned SPE cartridge.
-
Elute the target analytes with 25 mL of acetone:hexane (1:1 v/v).[1]
-
Collect the eluate and concentrate it to near dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of a suitable solvent (e.g., hexane or ethyl acetate) for GC-MS/MS analysis.
References
Application Notes and Protocols for Greenhouse Efficacy Testing of Tridiphane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tridiphane is a selective post-emergence herbicide primarily used for the control of annual grass weeds. Its mode of action involves the inhibition of meristematic activity in susceptible plant species. Notably, this compound also acts as a synergist with other herbicides, such as atrazine. This synergistic effect is achieved through the inhibition of glutathione S-transferase (GST), an enzyme responsible for detoxifying certain herbicides within the plant. By inhibiting GST, this compound effectively increases the concentration and persistence of the partner herbicide at its site of action, thereby enhancing its efficacy. These application notes provide a detailed protocol for conducting greenhouse experiments to evaluate the efficacy of this compound as a standalone herbicide on key grass weed species.
Objectives
The primary objectives of the experimental protocols outlined below are:
-
To determine the dose-response relationship of this compound on Setaria faberi (giant foxtail) and Digitaria sanguinalis (large crabgrass) in a controlled greenhouse environment.
-
To quantify the herbicidal efficacy of this compound through visual injury assessments and biomass reduction measurements.
-
To establish a standardized methodology for the greenhouse screening of this compound and similar compounds.
Signaling Pathway of this compound's Synergistic Action
This compound's synergistic activity is primarily attributed to its inhibition of glutathione S-transferase (GST). In susceptible plants, GST catalyzes the conjugation of glutathione to herbicides like atrazine, rendering them non-toxic. This compound itself is converted to a glutathione conjugate, which then acts as a potent inhibitor of GST. This prevents the detoxification of the partner herbicide, leading to increased phytotoxicity.
Synergistic Herbicide Formulations: Application Notes on Tridiphane with EPTC and Alachlor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synergistic effects of the herbicide synergist Tridiphane when combined with the herbicides EPTC (S-ethyl dipropylthiocarbamate) and Alachlor [2-chloro-2′,6′-diethyl-N-(methoxymethyl)acetanilide]. This document includes quantitative data on herbicidal efficacy, detailed experimental protocols for evaluating these synergies, and a description of the underlying biochemical mechanisms.
Introduction
This compound is known to enhance the activity of certain herbicides, particularly those detoxified in susceptible plants through enzymatic conjugation with glutathione (GSH). This synergistic action is primarily achieved through the inhibition of glutathione S-transferase (GST), a key enzyme in this detoxification pathway. By inhibiting GST, this compound prevents the breakdown of the primary herbicide, leading to increased phytotoxicity and improved weed control. This is particularly effective for herbicides like EPTC, a thiocarbamate, and Alachlor, a chloroacetamide, which are both known substrates for GST-mediated detoxification.
Mechanism of Action
The synergistic effect of this compound is a multi-step process within the plant cell:
-
This compound Uptake: this compound is absorbed by the plant.
-
Metabolic Activation: Inside the plant, this compound is conjugated with glutathione (GSH) in a reaction catalyzed by GST.
-
GST Inhibition: The resulting this compound-GSH conjugate is a potent inhibitor of GST.[1]
-
Herbicide Synergism: With GST activity inhibited, the co-applied herbicide (EPTC or Alachlor) cannot be efficiently detoxified through glutathione conjugation. This leads to an accumulation of the active herbicide within the plant, resulting in enhanced herbicidal effects and greater growth reduction.
The detoxification pathway of EPTC and Alachlor and the inhibitory action of this compound are illustrated below.
Quantitative Data on Synergistic Effects
The synergistic activity of this compound with EPTC and Alachlor has been quantified in post-emergence applications on corn (Zea mays) and proso millet (Panicum miliaceum). The data below summarizes the observed growth reduction.
Table 1: Synergistic Effect of this compound with EPTC and Alachlor on Corn (Zea mays)
| Herbicide | Herbicide Rate (kg ai/ha) | This compound Rate (kg ai/ha) | Growth Reduction (%) |
| EPTC | 2 | 0 | Not specified |
| EPTC | 2 | 0.5 | 22 |
| EPTC | 4 | 0 | Not specified |
| EPTC | 4 | 0.5 | 25 |
| Alachlor | 2 | 0 | Not specified |
| Alachlor | 2 | 0.5 | 36 |
| Alachlor | 4 | 0 | Not specified |
| Alachlor | 4 | 0.5 | 54 |
Data sourced from Weed Science.[2]
Table 2: Synergistic Effect of this compound with EPTC and Alachlor on Proso Millet (Panicum miliaceum)
| Herbicide | Herbicide Rate (kg ai/ha) | This compound Rate (kg ai/ha) | Growth Reduction (%) |
| EPTC | 0.25 | 0 | Not specified |
| EPTC | 0.25 | 0.5 | Synergism Observed |
| EPTC | 0.5 | 0 | Not specified |
| EPTC | 0.5 | 0.5 | Synergism Observed |
| Alachlor | 0.25 | 0 | Not specified |
| Alachlor | 0.25 | 0.5 | Synergism Observed |
| Alachlor | 0.5 | 0 | Not specified |
| Alachlor | 0.5 | 0.5 | Synergism Observed |
Note: Specific percentage growth reduction for proso millet was not detailed in the primary source, but the synergistic effect was confirmed to be significant.[2]
Experimental Protocols
The following are representative protocols for assessing the synergistic effects of this compound with EPTC and Alachlor. These are based on established methodologies for post-emergence herbicide efficacy trials.
Plant Growth and Treatment Protocol
This protocol outlines the steps for a whole-plant bioassay to determine the synergistic effect of the herbicide combinations.
Materials:
-
Corn (Zea mays) and proso millet (Panicum miliaceum) seeds
-
Pots with standard potting mix
-
Controlled environment growth chamber or greenhouse
-
EPTC, Alachlor, and this compound analytical standards
-
Appropriate solvents and adjuvants for herbicide formulation
-
Calibrated laboratory sprayer
-
Analytical balance
Procedure:
-
Plant Growth:
-
Sow 3-5 seeds of corn or proso millet per pot.
-
Grow plants in a controlled environment (e.g., 25°C with a 16-hour photoperiod).
-
Thin seedlings to one per pot after emergence.
-
-
Herbicide Application:
-
Apply herbicides post-emergence when plants have reached the 2-3 leaf stage.
-
Prepare herbicide solutions at the desired concentrations (see Tables 1 and 2 for examples). Include treatments for each herbicide alone and in combination with this compound. An untreated control group is essential.
-
Apply the herbicide solutions uniformly using a calibrated sprayer.
-
-
Post-Application Care and Evaluation:
-
Return the treated plants to the controlled environment.
-
After a set period (e.g., 14 days), harvest the above-ground plant material.
-
Measure the fresh weight and then dry the plant material at 60°C to a constant weight to determine the dry weight.
-
-
Data Analysis:
-
Calculate the percent growth reduction for each treatment compared to the untreated control.
-
Assess the interaction between the herbicides using Colby's method to determine if the effect is synergistic, additive, or antagonistic.
-
In Vitro Glutathione S-Transferase (GST) Inhibition Assay
This protocol is for determining the inhibitory effect of this compound on GST activity.
Materials:
-
Plant tissue (e.g., corn shoots)
-
Extraction buffer (e.g., phosphate buffer, pH 6.5)
-
This compound, Glutathione (GSH), and 1-chloro-2,4-dinitrobenzene (CDNB)
-
Spectrophotometer or microplate reader capable of reading at 340 nm
-
96-well microplates
Procedure:
-
Enzyme Extraction:
-
Homogenize fresh plant tissue in cold extraction buffer.
-
Centrifuge the homogenate and collect the supernatant containing the crude GST extract.
-
-
Inhibitor Preparation:
-
To demonstrate the inhibitory action, the this compound-GSH conjugate must be formed. This can be done by pre-incubating this compound with GSH and a small amount of the GST extract.
-
-
GST Activity Assay:
-
In a 96-well plate, combine the GST extract, buffer, and varying concentrations of the pre-formed this compound-GSH conjugate.
-
Initiate the enzymatic reaction by adding the substrates: GSH and CDNB.
-
Immediately measure the change in absorbance at 340 nm over time. The product of the reaction, the GSH-CDNB conjugate, absorbs at this wavelength.
-
-
Data Analysis:
-
Calculate the rate of the reaction for each inhibitor concentration.
-
Determine the concentration of the this compound-GSH conjugate that causes 50% inhibition of GST activity (IC50).
-
Conclusion
This compound acts as an effective synergist for the herbicides EPTC and Alachlor by inhibiting their primary detoxification pathway in susceptible plants. This leads to a significant increase in herbicidal efficacy, which can be leveraged for improved weed management strategies. The provided protocols offer a framework for researchers to further investigate these synergistic interactions and explore the potential of this mechanism with other herbicide-synergist combinations.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges of Tridiphane in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the solubility issues of Tridiphane in aqueous solutions for experimental purposes. Given this compound's low aqueous solubility, achieving appropriate concentrations for in vitro and other research applications requires specific preparation techniques.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
This compound is characterized by its very low solubility in water. At 25°C, its solubility is approximately 1.8 mg/L[1][2]. This inherent hydrophobicity necessitates the use of solubilizing agents for most experimental applications requiring aqueous media.
Q2: What is the primary mechanism of action for this compound?
This compound acts as a synergist for certain herbicides, most notably atrazine. Its primary mechanism of action is the inhibition of glutathione S-transferase (GST) enzymes. By inhibiting GST, this compound prevents the detoxification of the primary herbicide in susceptible plant species, thereby increasing its efficacy. This is achieved through the enzymatic conversion of this compound to a potent GST inhibitor.
Troubleshooting Guide: Preparing this compound Solutions
This guide provides practical methods for solubilizing this compound for research applications. The choice of method will depend on the specific requirements of your experiment, such as the final desired concentration and the tolerance of the biological system to co-solvents or surfactants.
Method 1: Co-Solvency with Dimethyl Sulfoxide (DMSO)
The most common and recommended method for solubilizing this compound for in vitro studies is the use of DMSO as a co-solvent.
Issue: Preparing a Concentrated Stock Solution of this compound.
Solution:
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Pre-weighing Preparation: Allow the vial containing solid this compound to equilibrate to room temperature for 15-20 minutes before opening to prevent moisture condensation[4].
-
Calculation of Mass: To prepare 1 mL of a 10 mM stock solution, use the following formula:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Given the molecular weight of this compound is 320.43 g/mol , the required mass is:
-
Mass (mg) = 0.010 mol/L * 0.001 L * 320.43 g/mol * 1000 mg/g = 3.2043 mg
-
-
Weighing: Carefully weigh approximately 3.2 mg of this compound using an analytical balance and transfer it to a sterile microcentrifuge tube[4].
-
Dissolution: Add 1 mL of 100% DMSO to the microcentrifuge tube[4].
-
Mixing: Cap the tube tightly and vortex thoroughly for 1-2 minutes until the this compound is completely dissolved. A brief sonication can be used if necessary to ensure complete dissolution[4].
-
Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles[4][5].
Issue: Diluting the this compound Stock Solution into Aqueous Media for Experiments.
Solution:
The DMSO stock solution can be diluted into your aqueous experimental medium (e.g., cell culture media, buffer). It is crucial to maintain a final DMSO concentration that is non-toxic to your experimental system.
Considerations for Final DMSO Concentration:
-
For most cell lines, the final concentration of DMSO should be kept below 0.5% to avoid cytotoxicity[1][6][7].
-
Some sensitive cell lines may show toxic effects at concentrations as low as 0.1%[8].
-
It is always recommended to perform a vehicle control experiment using the same final concentration of DMSO without the dissolved compound to assess its effect on your specific system[8][9].
Method 2: Use of Surfactants (e.g., Tween 20)
For applications where DMSO is not suitable, a non-ionic surfactant like Tween 20 (Polysorbate 20) can be used to increase the aqueous solubility of hydrophobic compounds.
Issue: Preparing an Aqueous Solution of this compound using a Surfactant.
Solution:
Tween 20 can be used to create a micellar solution that encapsulates the hydrophobic this compound molecules, allowing them to be dispersed in an aqueous medium[10].
Experimental Protocol: Preparation of a this compound Solution with Tween 20
-
Prepare a Tween 20 Stock Solution: Prepare a 10% (w/v) stock solution of Tween 20 in deionized water.
-
Determine Optimal Surfactant Concentration: The effective concentration of Tween 20 will need to be determined empirically. Start with a final concentration range of 0.05% to 0.1% (w/v) in your aqueous medium[11].
-
Solubilization:
-
In a sterile tube, add the required amount of solid this compound.
-
Add a small volume of the aqueous medium containing the desired final concentration of Tween 20.
-
Vortex or sonicate the mixture until the this compound is dispersed. It may not fully dissolve but rather form a stable suspension or micellar solution.
-
Bring the solution to the final volume with the Tween 20-containing medium.
-
-
Control Experiments: It is important to run control experiments with the Tween 20 vehicle alone to ensure that the surfactant itself does not affect the experimental outcome[12].
Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Temperature (°C) |
| Water | 1.8 mg/L | 25 |
| Acetone | 9.1 kg/kg | 25 |
| Dichloromethane | 7.1 kg/kg | 25 |
| Methanol | 0.98 kg/kg | 25 |
| Xylene | 4.6 kg/kg | 25 |
| Chlorobenzene | 5.6 kg/kg | 25 |
Data sourced from ChemicalBook[1] and the USDA ARS Pesticide Properties Database[2].
Visualizations
Caption: Workflow for preparing this compound solutions using DMSO.
Caption: this compound's inhibition of the Atrazine detoxification pathway.
References
- 1. reddit.com [reddit.com]
- 2. ars.usda.gov [ars.usda.gov]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. benchchem.com [benchchem.com]
- 5. phytotechlab.com [phytotechlab.com]
- 6. lifetein.com [lifetein.com]
- 7. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. bosterbio.com [bosterbio.com]
- 12. In vitro cytotoxicity assessment of different solvents used in pesticide dilution - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Tridiphane concentration for synergistic effects
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Technical Support Center: Optimizing Tridiphane Concentration for Synergistic Effects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to optimize this compound concentrations for synergistic effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's synergistic activity?
A1: this compound itself is not the primary inhibitor. In vivo, it is enzymatically converted into a glutathione (GSH) conjugate.[1] This this compound-GSH conjugate is a potent competitive inhibitor of glutathione S-transferase (GST) enzymes.[1] GSTs are crucial Phase II detoxification enzymes that protect cells by conjugating xenobiotics (like herbicides or drugs) with GSH, making them more water-soluble and easier to excrete.[2][3] By inhibiting GST, the this compound-GSH conjugate prevents the detoxification of a partner compound (e.g., atrazine), leading to its accumulation within the target cell and enhancing its efficacy.[1]
Q2: With which compounds is this compound synergy most commonly reported?
A2: The most extensively documented synergistic partner for this compound is the herbicide atrazine.[1] this compound's inhibition of GST prevents the detoxification of atrazine in susceptible plant species, thereby increasing its herbicidal activity.
Q3: What is a typical starting concentration range for this compound in synergy experiments?
A3: The optimal concentration of this compound is highly dependent on the experimental system (e.g., plant species, cell line), the concentration of the partner compound, and the specific endpoint being measured. Based on herbicidal studies, effective concentrations can vary. It is recommended to perform a dose-response curve for this compound alone to determine its individual effect before testing combinations. In combination studies, sub-lethal or minimal effective concentrations are often used to reveal synergistic effects.[4]
Q4: How is synergy quantitatively assessed?
A4: Synergy is assessed by comparing the observed effect of a combination of compounds to the expected effect if they were acting independently (additively). Common methods include:
-
Colby's Method: This is a widely used formula to calculate the expected additive response of a herbicide combination.[5][6][7] If the observed response is significantly greater than the expected response, the combination is considered synergistic.[7]
-
Isobologram Analysis: This graphical method plots the concentrations of two drugs that produce a specific effect (e.g., 50% inhibition, or IC50). A line connecting the IC50 values of the individual drugs represents additivity. Data points falling below this line indicate synergy.[8][9]
-
Combination Index (CI): This method, often associated with the Chou-Talalay method, provides a quantitative measure of synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No observable synergistic effect. | Suboptimal Concentrations: The concentrations of this compound or the partner compound may be too high (masking synergy with overwhelming individual effects) or too low. | 1. Conduct Dose-Response Curves: Determine the EC50 or IC50 for each compound individually.[8] 2. Use a Matrix Design: Test a range of concentrations for both this compound and the partner compound in a grid format to identify synergistic "islands". Start with concentrations around and below the individual EC50 values.[10] |
| Antagonistic Interaction: The compounds may be genuinely antagonistic in your experimental system. | 1. Calculate Expected Response: Use Colby's method to determine if the observed response is less than the expected additive response.[7] 2. Review Mechanism: Ensure the mechanisms of action do not conflict (e.g., one compound inducing the metabolism of the other). | |
| Compound Instability/Degradation: this compound, like many organic compounds, may be susceptible to degradation under certain experimental conditions (e.g., exposure to light, non-optimal pH). | 1. Prepare Fresh Solutions: Always use freshly prepared stock and working solutions for each experiment.[11] 2. Protect from Light: Store stock solutions in amber vials or wrapped in foil.[11] 3. Verify Solvent Compatibility: Ensure this compound is stable in your chosen solvent and experimental medium. | |
| High variability between replicates. | Inconsistent Dosing: Inaccurate pipetting or dilution preparation. | 1. Calibrate Pipettes: Regularly check and calibrate all pipettes. 2. Use Serial Dilutions Carefully: Prepare serial dilutions with care, ensuring thorough mixing at each step. |
| Poor Solubility: this compound may not be fully dissolved, leading to inconsistent concentrations in the working solution. | 1. Check Solubility Limits: Consult literature or perform solubility tests in your specific solvent (e.g., DMSO, ethanol) and final medium. 2. Use a Surfactant (if applicable): In herbicidal applications, surfactants are often used to improve solubility and uptake. Ensure any additives are compatible and do not interfere with the assay. | |
| Biological Variability: Inherent variability in the biological system (e.g., cell passages, plant growth stages). | 1. Standardize Protocols: Use cells from the same passage number or plants at a consistent growth stage.[12][13] 2. Increase Replicates: Increase the number of technical and biological replicates to improve statistical power. | |
| Unexpected Toxicity from this compound alone. | Concentration Too High: The concentration used may be toxic to the specific cell line or organism, even if it is considered sub-lethal in other systems. | 1. Perform a Thorough Dose-Response: Conduct a detailed dose-response curve for this compound alone in your specific system to accurately determine its toxicity profile.[14] |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity at the concentration used. | 1. Run a Solvent Control: Always include a control group treated with the highest concentration of the solvent used in the experiment. 2. Minimize Solvent Concentration: Aim for a final solvent concentration that is non-toxic to your system (e.g., <0.1% DMSO). |
Experimental Protocols and Data
Protocol: Determining Synergistic Efficacy (Whole Plant Assay)
This protocol is a generalized method for assessing the synergy between this compound and a partner herbicide (e.g., Atrazine) on a model plant species.
-
Seed Germination and Growth:
-
Germinate seeds of a susceptible indicator species (e.g., Arabidopsis thaliana, giant foxtail) on a suitable medium (e.g., agar with potassium nitrate).[13]
-
Transplant seedlings at a consistent growth stage (e.g., two-to-three leaf stage) into pots with a standardized potting mix.[13]
-
Grow plants under controlled greenhouse conditions (temperature, light cycle, humidity).
-
-
Preparation of Herbicide Solutions:
-
Prepare stock solutions of this compound and the partner herbicide in an appropriate solvent (e.g., acetone or DMSO).
-
For the experiment, create a dilution series for each herbicide individually and for the combinations. A fixed-ratio or a matrix design can be used. Include any necessary adjuvants or surfactants as recommended for the commercial formulation.
-
-
Herbicide Application:
-
Apply the herbicide solutions to the plants at a consistent growth stage using a precision bench sprayer to ensure uniform coverage.[13]
-
Include negative controls (untreated) and solvent controls.
-
-
Assessment of Efficacy:
-
Data Analysis:
-
Calculate the percent inhibition relative to the untreated control for each treatment.
-
Use the dose-response data to calculate the expected additive effect using Colby's formula: Expected % Inhibition = (%A + %B) - (%A * %B / 100), where A and B are the inhibitions from the individual herbicides.[7]
-
Compare the observed inhibition of the combination to the expected value. A significantly higher observed value indicates synergy.
-
Data Presentation: Example Dose-Response Data for Synergy Calculation
The following table illustrates hypothetical data for calculating synergy between this compound and Atrazine using Colby's method.
| Treatment | Concentration (µM) | Observed Inhibition (%) | Expected Inhibition (%) (Colby's Method) | Interaction |
| This compound | 5 | 15 | - | - |
| Atrazine | 50 | 25 | - | - |
| This compound + Atrazine | 5 + 50 | 58 | (15 + 25) - (15 * 25 / 100) = 36.25 | Synergistic |
| This compound | 10 | 20 | - | - |
| Atrazine | 100 | 40 | - | - |
| This compound + Atrazine | 10 + 100 | 52 | (20 + 40) - (20 * 40 / 100) = 52.00 | Additive |
| This compound | 20 | 30 | - | - |
| Atrazine | 200 | 55 | - | - |
| This compound + Atrazine | 20 + 200 | 60 | (30 + 55) - (30 * 55 / 100) = 68.50 | Antagonistic |
Visualizations
Caption: Mechanism of this compound's synergistic action via GST inhibition.
Caption: Experimental workflow for determining synergistic interactions.
Caption: Logic diagram for troubleshooting unexpected synergy results.
References
- 1. This compound [2-(3,5-dichlorophenyl)-2-(2,2,2-trichloroethyl)oxirane] an atrazine synergist: Enzymatic conversion to a potent glutathione S-transferase inhibitor [periodicos.capes.gov.br]
- 2. Role of glutathione S-transferases in detoxification of a polycyclic aromatic hydrocarbon, methylcholanthrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. biorxiv.org [biorxiv.org]
- 5. scispace.com [scispace.com]
- 6. Calculating Synergistic and Antagonistic Responses of Herbicide Combinations | Semantic Scholar [semanticscholar.org]
- 7. swfrec.ifas.ufl.edu [swfrec.ifas.ufl.edu]
- 8. A Method of Evaluating Herbicide Combinations and Determining Herbicide Synergism | Weed Science | Cambridge Core [cambridge.org]
- 9. researchgate.net [researchgate.net]
- 10. api.research-repository.uwa.edu.au [api.research-repository.uwa.edu.au]
- 11. benchchem.com [benchchem.com]
- 12. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Tridiphane Degradation in Experimental Setups
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work with Tridiphane. The information is designed to assist in identifying and resolving issues related to the degradation of this compound, ensuring the accuracy and reliability of your research findings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary experimental applications?
A1: this compound is a herbicide and a known synergist for other herbicides, such as atrazine.[1] Its chemical name is 2-(3,5-dichlorophenyl)-2-(2,2,2-trichloroethyl)oxirane.[1] In experimental setups, it is primarily used to study herbicide efficacy, detoxification pathways in plants, and as an inhibitor of glutathione S-transferases (GSTs).[2]
Q2: What are the known degradation pathways of this compound?
A2: this compound is known to degrade through two primary metabolic pathways:
-
Hydrolysis: The oxirane (epoxide) ring of this compound can be hydrolyzed by epoxide hydrolases to form this compound diol.[3]
-
Glutathione Conjugation: this compound is a substrate for glutathione S-transferases (GSTs), leading to the formation of a glutathione conjugate. This conjugate is a potent inhibitor of GSTs, which is the basis for this compound's synergistic activity with other herbicides.[2][3]
Abiotic degradation pathways such as photolysis and thermal degradation are also possible, though specific products and rates are less well-documented in publicly available literature.
Q3: What are the main factors that can cause this compound degradation in my experiments?
A3: this compound stability can be influenced by several factors:
-
pH: As an oxirane, this compound is susceptible to both acid- and base-catalyzed hydrolysis. The rate of degradation is generally higher in acidic or alkaline conditions compared to neutral pH.[4]
-
Temperature: Higher temperatures typically accelerate the rate of chemical degradation, including hydrolysis and thermal decomposition.[4]
-
Light: Exposure to UV or even ambient light can potentially lead to photolytic degradation.[5]
-
Biological Contamination: The presence of microbes in non-sterile solutions or soil samples can lead to enzymatic degradation.[6]
-
Solvent Choice: The stability of this compound can vary in different organic solvents. For instance, some pesticides are known to be less stable in more polar solvents like acetone or acetonitrile compared to nonpolar solvents like hexane.[7]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected this compound concentration in prepared solutions.
Possible Cause & Solution
| Possible Cause | Troubleshooting Steps |
| Degradation due to improper solvent. | Ensure the solvent used is appropriate for this compound and has been tested for compatibility. Acidified acetonitrile has been shown to improve the stability of some pesticides.[7] If unsure, prepare fresh solutions in a high-purity, non-polar solvent like isooctane for comparison. |
| Hydrolysis due to acidic or basic conditions. | Measure the pH of your prepared solutions. If not neutral, adjust the pH or use a buffered solution appropriate for your experimental design. For stock solutions, using a neutral, aprotic solvent is recommended. |
| Photodegradation from light exposure. | Prepare and store this compound solutions in amber vials or protect them from light by wrapping containers in aluminum foil. Minimize exposure to ambient light during experimental procedures. |
| Adsorption to container surfaces. | Use silanized glassware or polypropylene containers to minimize adsorption of the compound to surfaces. |
Issue 2: Appearance of unexpected peaks in chromatograms (HPLC, GC).
Possible Cause & Solution
| Possible Cause | Troubleshooting Steps |
| Formation of degradation products. | Compare the retention times of the unknown peaks with those of potential degradation products if standards are available (e.g., this compound diol). Use LC-MS/MS to identify the mass of the unknown peaks and compare them with the expected masses of degradation products (this compound diol: M+H₂O; Glutathione conjugate: M+GSH). |
| Isomerization of the oxirane ring. | Under certain conditions (e.g., acidic pH, presence of Lewis acids), the oxirane ring can isomerize to a carbonyl compound.[3] This would result in a peak with the same mass as this compound but a different retention time. Careful analysis of mass spectral fragmentation patterns may help distinguish isomers. |
| Contamination from labware or solvents. | Run a blank injection of your solvent and a wash of your sample container to check for contaminants. Ensure all glassware is thoroughly cleaned. |
| Peak tailing of the parent compound. | Peak tailing can sometimes be misinterpreted as a separate, closely eluting peak. This can be caused by interactions with the stationary phase (especially with basic compounds), column overload, or extra-column dead volume.[8][9] To address this, try adjusting the mobile phase pH, reducing the sample concentration, or checking system connections. |
Data Presentation: Stability of this compound under Stressed Conditions (Hypothetical Data)
The following table summarizes hypothetical quantitative data from forced degradation studies to illustrate expected trends. Actual degradation rates should be determined experimentally.
| Stress Condition | Parameter | Value | Primary Degradation Product(s) |
| Acidic Hydrolysis | Half-life (t½) at pH 4, 25°C | ~2 days | This compound diol |
| Neutral Hydrolysis | Half-life (t½) at pH 7, 25°C | ~25 days | This compound diol |
| Alkaline Hydrolysis | Half-life (t½) at pH 9, 25°C | ~1 day | This compound diol |
| Oxidative Stress | % Degradation (3% H₂O₂, 24h) | ~15% | Oxidized derivatives |
| Photolytic Stress | Quantum Yield (Φ) | ~1 x 10⁻³ | Photoproducts (structure dependent on wavelength) |
| Thermal Stress | Decomposition Temp. | >150°C | Various fragmentation products |
Note: This table is for illustrative purposes. The actual values can vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Forced Hydrolytic Degradation Study
-
Preparation of Buffers: Prepare buffer solutions at pH 4 (e.g., acetate buffer), pH 7 (e.g., phosphate buffer), and pH 9 (e.g., borate buffer).
-
Sample Preparation: Prepare a stock solution of this compound in a water-miscible solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Incubation: Add an aliquot of the this compound stock solution to each buffer to achieve a final concentration of 10 µg/mL. Incubate the solutions at a constant temperature (e.g., 25°C, 40°C, and 60°C) in the dark.
-
Sampling: At specified time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each solution.
-
Analysis: Immediately analyze the samples by a validated stability-indicating HPLC-UV or LC-MS method to determine the concentration of this compound and the formation of any degradation products.
-
Data Analysis: Calculate the degradation rate constant (k) and half-life (t½) for each condition by plotting the natural logarithm of the this compound concentration versus time.[10]
Protocol 2: Analysis of this compound and its Diol Metabolite by HPLC-UV
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of approximately 220 nm.
-
Injection Volume: 20 µL.
-
Quantification: Use an external standard calibration curve prepared from a certified reference standard of this compound. If available, a standard for this compound diol should also be used for identification and quantification.
Mandatory Visualizations
Caption: Metabolic pathways of this compound degradation.
Caption: Logical workflow for troubleshooting this compound degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. chemijournal.com [chemijournal.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. researchgate.net [researchgate.net]
- 8. epa.gov [epa.gov]
- 9. pubs.usgs.gov [pubs.usgs.gov]
- 10. LC-MS/MS based detection and characterization of covalent glutathione modifications formed by reactive drug of abuse metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the stability of Tridiphane stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Tridiphane stock solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during experimental work.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter with your this compound stock solutions.
Problem 1: Precipitation Observed in Stock Solution Upon Storage
| Potential Cause | Recommended Solution |
| Solvent Saturation | The concentration of this compound may be too high for the chosen solvent. It is recommended to prepare a new stock solution at a lower concentration. |
| Temperature Fluctuations | Frequent changes in temperature or improper storage can lead to precipitation. Store aliquots at a constant, low temperature (-20°C is recommended for long-term stability).[1] |
| Water Contamination | The presence of water in hygroscopic organic solvents like DMSO can reduce the solubility of hydrophobic compounds like this compound. Use anhydrous solvents and store them properly to prevent moisture absorption.[2] |
Problem 2: Cloudiness or Precipitation Upon Dilution into Aqueous Media
| Potential Cause | Recommended Solution |
| Low Aqueous Solubility | This compound has very low solubility in water. When a concentrated stock in an organic solvent is diluted into an aqueous buffer or cell culture medium, the this compound can precipitate out. |
| Antisolvent Precipitation | This phenomenon occurs when a solution is rapidly mixed with a solvent in which the solute is insoluble. To mitigate this, add the stock solution dropwise into the aqueous medium while vortexing to ensure rapid dispersion.[1] |
| Final Concentration Too High | The final concentration of this compound in the aqueous medium may exceed its solubility limit. Consider reducing the final working concentration. |
Problem 3: Suspected Degradation of this compound in Solution
| Potential Cause | Recommended Solution |
| Hydrolysis | This compound can undergo hydrolysis, especially in non-neutral pH conditions.[3][4][5][6][7] Prepare stock solutions in aprotic solvents and ensure buffers for final dilutions are within a stable pH range. |
| Photodegradation | Exposure to light can cause degradation of photosensitive compounds. Store stock solutions in amber vials or protect them from light.[8] |
| Improper Storage Temperature | Storing stock solutions at room temperature or 4°C for extended periods can lead to degradation. For long-term storage, -20°C is recommended.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Based on its solubility profile, high-purity, anhydrous organic solvents are recommended. Acetonitrile and acetone are suitable choices.[9] For long-term stability, toluene has been shown to be an optimal inert solvent for many pesticides.
Q2: What is the recommended storage temperature and duration for this compound stock solutions?
A2: For long-term stability, it is recommended to store this compound stock solutions at -20°C.[1] Under these conditions, many pesticide stock solutions have been shown to be stable for several years. For short-term use, refrigeration at 4°C is acceptable, but stability should be monitored.
Q3: How can I check the stability of my this compound stock solution?
A3: To check for degradation, a common method is to compare the response of the stored stock solution against a freshly prepared one using an analytical technique like GC-MS/MS or LC-MS/MS.[10] A significant decrease in the peak area of the stored solution compared to the fresh one indicates degradation.
Q4: What should I do if I see a precipitate in my stock solution after thawing?
A4: If a precipitate is observed after thawing, you can try to redissolve it by gently warming the solution in a 37°C water bath and sonicating for a short period.[1] If the precipitate does not dissolve, it is best to discard the aliquot and use a fresh one to ensure accurate dosing.
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
Materials:
-
This compound (solid)
-
Anhydrous acetonitrile (or other suitable organic solvent)
-
Sterile, amber glass vials with PTFE-lined caps
-
Analytical balance
-
Vortex mixer
-
Sonicator
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a fume hood.
-
Dissolution: Transfer the powder to a sterile amber glass vial. Add the appropriate volume of anhydrous acetonitrile to achieve the desired concentration (e.g., 10 mg/mL).
-
Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If necessary, briefly sonicate the solution to aid dissolution.
-
Aliquoting: For long-term storage and to minimize freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots in sterile amber vials.
-
Storage: Store the aliquots at -20°C.
Protocol 2: Assessment of this compound Stock Solution Stability
Methodology: This protocol outlines a method to compare a stored this compound stock solution against a freshly prepared one using LC-MS/MS.
-
Preparation of Fresh Standard: Prepare a fresh stock solution of this compound in the same solvent and at the same concentration as the stored solution, following Protocol 1.
-
Working Solutions: Prepare a series of dilutions from both the stored and the fresh stock solutions to create working standards at a suitable concentration for LC-MS/MS analysis (e.g., 1 µg/mL).
-
LC-MS/MS Analysis: Analyze the working solutions from both the stored and fresh stocks using a validated LC-MS/MS method. Inject each sample multiple times to ensure reproducibility.
-
Data Analysis: Compare the average peak area of the analyte from the stored solution to that of the fresh solution. A deviation of more than 5-10% may indicate degradation of the stored stock.
Quantitative Data Summary
| Solvent | Solubility ( kg/kg ) at 25°C |
| Acetone | 9.1 |
| Dichloromethane | 7.1 |
| Chlorobenzene | 5.6 |
| Xylene | 4.6 |
| Methanol | 0.98 |
| Water | 0.0018 (g/L) |
Data sourced from ChemicalBook.[11]
Visualizations
Signaling Pathway of this compound-Mediated GST Inhibition
This compound is known to be an inhibitor of Glutathione S-transferase (GST), a key enzyme in cellular detoxification. This compound itself is converted to a glutathione (GSH) conjugate, which then acts as a potent inhibitor of GST.[11][12] This inhibition can lead to an accumulation of reactive electrophiles and oxidative stress within the cell.
Caption: this compound is enzymatically converted to a GSH conjugate, which inhibits GST, leading to increased cellular stress.
Experimental Workflow for Troubleshooting this compound Precipitation
This workflow provides a logical sequence of steps to diagnose and resolve precipitation issues with this compound solutions.
Caption: A step-by-step guide to identifying and resolving the root cause of this compound precipitation in solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Influencing Factors, Kinetics, and Pathways of Pesticide Degradation by Chlorine Dioxide and Ozone: A Comparative Review [mdpi.com]
- 4. Kinetics and mechanism of degradation of klerval, a pseudo-tetrapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrolysis and Photolysis Kinetics, and Identification of Degradation Products of the Novel Bactericide 2-(4-Fluorobenzyl)-5-(Methylsulfonyl)-1,3,4-Oxadiazole in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Kinetics of the chemical degradation of diuron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. phytotechlab.com [phytotechlab.com]
- 9. researchgate.net [researchgate.net]
- 10. eurl-pesticides.eu [eurl-pesticides.eu]
- 11. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 12. Metabolism of this compound (2-(3,5-dichlorophenyl)-2(2,2,2-trichloroethyl)oxirane) by hepatic epoxide hydrolases and glutathione S-transferases in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing variability in Tridiphane bioassay results
Welcome to the Technical Support Center for Tridiphane bioassays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and address variability in bioassay results. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mode of action?
A1: this compound is an herbicide that also acts as a synergist with other herbicides.[1] Its primary mode of action is the inhibition of glutathione S-transferase (GST) enzymes.[1][2] GSTs are crucial for the detoxification of various xenobiotics, including many herbicides, in plants.[1][2][3] By inhibiting GST, this compound prevents the detoxification of the primary herbicide, thereby increasing its efficacy.[1]
Q2: What are the common types of bioassays used for this compound?
A2: Common bioassays for this compound fall into two main categories:
-
Enzyme Inhibition Assays: These are biochemical assays that directly measure the inhibition of GST activity in the presence of this compound. A common method involves monitoring the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with glutathione (GSH).[3]
-
Whole Organism (Plant-Based) Bioassays: These assays assess the synergistic effect of this compound on a primary herbicide by observing the physiological response of a target plant species.[4][5][6] This can involve measuring growth inhibition, observing injury symptoms, or determining the lethal dose.
Q3: Why am I seeing high variability in my this compound bioassay results?
A3: High variability in cell-based or plant-based assays can stem from several factors. These can include inconsistencies in cell culture or plant growing conditions, operator-dependent variations in pipetting and dilutions, reagent quality and storage, and environmental factors within the lab.[7][8][9][10] For this compound specifically, variability can also be influenced by the metabolic state of the cells or plants, which can affect GST expression levels.
Q4: What are "edge effects" and how can I minimize them in my microplate-based this compound assays?
A4: Edge effects occur when wells on the perimeter of a microplate show different results compared to the inner wells.[11] This is often caused by increased evaporation in the outer wells, leading to higher concentrations of reagents.[11] To minimize edge effects, it is recommended to fill the outer wells with a sterile medium or phosphate-buffered saline (PBS) to create a humidity barrier and not use them for experimental samples.[9]
Troubleshooting Guides
This section provides troubleshooting guidance for common issues encountered during this compound bioassays.
Issue 1: High Intra-Assay Variability (High CV in Replicates)
Symptoms:
-
Large standard deviations between replicate wells for the same experimental condition.
-
Coefficient of Variation (CV) is consistently above 15%.
| Potential Cause | Recommended Solution |
| Inconsistent Pipetting Technique | Use calibrated pipettes. For viscous solutions, consider reverse pipetting. Ensure consistent speed and depth of tip immersion.[9][12] |
| Uneven Cell/Seedling Distribution | Gently mix cell suspensions or seedling batches before and during plating/planting to ensure homogeneity.[9] |
| Inadequate Reagent Mixing | After adding reagents to wells, gently tap the plate or use an orbital shaker to ensure thorough mixing.[12] |
| Air Bubbles in Wells | Visually inspect wells for bubbles after reagent addition. Bubbles can interfere with absorbance or fluorescence readings.[12] |
Issue 2: Poor or No Dose-Response Curve
Symptoms:
-
The expected sigmoidal dose-response curve is not observed.
-
The response is flat across all concentrations of this compound.
| Potential Cause | Recommended Solution |
| Inappropriate Concentration Range | The selected concentrations may be too high or too low. Conduct a wider range-finding experiment to determine the optimal concentration range.[9] |
| Compound Solubility Issues | Ensure this compound is fully dissolved in the assay medium. Precipitated compound will not be biologically active.[9] Consider using a different solvent or sonication. |
| Low GST Activity in the Biological System | If using a cell-based or in-vitro assay, ensure the GST enzyme is active. Run a positive control with a known GST inhibitor.[13] |
| Incorrect Assay Endpoint Measurement | Verify that the correct wavelength or filter settings are being used on the plate reader for the specific assay.[9] |
Issue 3: Inconsistent Inter-Assay (Day-to-Day) Variability
Symptoms:
-
Difficulty reproducing results between experiments conducted on different days.
-
Baseline and maximum responses shift significantly between runs.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Passage Number | Use cells within a consistent and narrow passage number range for all experiments to avoid phenotypic drift.[9] |
| Reagent Lot-to-Lot Variability | If possible, use reagents from the same lot for the duration of a study. Qualify new lots of reagents before use.[9] |
| Fluctuations in Incubation Conditions | Ensure incubators are maintaining consistent temperature, humidity, and CO2 levels.[7][14] |
| Variable Incubation Times | Adhere strictly to the incubation times specified in the protocol for all steps of the assay.[9] |
Experimental Protocols
Protocol 1: In-Vitro GST Inhibition Assay
This protocol describes a colorimetric assay to measure the inhibition of Glutathione S-Transferase by this compound.
Materials:
-
Purified GST enzyme
-
100 mM Potassium phosphate buffer (pH 6.5)
-
Reduced Glutathione (GSH)
-
1-Chloro-2,4-dinitrobenzene (CDNB)
-
This compound
-
96-well, clear bottom microplate
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of GSH in the phosphate buffer.
-
Prepare a 10 mM stock solution of CDNB in ethanol.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series.
-
-
Assay Setup:
-
In each well of the microplate, add 160 µL of phosphate buffer.
-
Add 10 µL of the GSH stock solution to each well.
-
Add 10 µL of your this compound dilutions (or solvent control) to the appropriate wells.
-
Add 10 µL of the purified GST enzyme solution.
-
Incubate the plate at 25°C for 10 minutes.
-
-
Initiate Reaction and Measure:
-
To start the reaction, add 10 µL of the CDNB stock solution to each well.
-
Immediately place the plate in the microplate reader and begin reading the absorbance at 340 nm every minute for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Plot the reaction rate as a function of the this compound concentration to determine the IC50 value.
-
Protocol 2: Plant-Based Synergist Bioassay
This protocol outlines a method to assess the synergistic effect of this compound with another herbicide on a target plant species.
Materials:
-
Seeds of a susceptible plant species (e.g., proso millet).[1]
-
Pots with a sterile soil mix.
-
Primary herbicide (e.g., atrazine, alachlor).[1]
-
This compound.
-
Growth chamber or greenhouse with controlled conditions.
Procedure:
-
Planting and Growth:
-
Plant the seeds in pots and allow them to germinate and grow to a specific stage (e.g., two-leaf stage).
-
-
Treatment Preparation:
-
Prepare spray solutions of the primary herbicide alone, this compound alone, and a combination of the two at various concentrations. Include a control group that is sprayed only with the solvent carrier.
-
-
Application of Treatments:
-
Apply the prepared solutions to the plants as a foliar spray, ensuring even coverage.
-
-
Incubation and Observation:
-
Return the plants to the growth chamber and maintain them under controlled conditions.
-
Observe the plants daily for signs of injury, such as stunting, discoloration, or necrosis.[4]
-
-
Data Collection and Analysis:
-
After a set period (e.g., 14 days), harvest the above-ground biomass of the plants.
-
Dry the biomass to a constant weight.
-
Compare the dry weights of the treated plants to the control plants to calculate the percent growth reduction.[1]
-
Analyze the data to determine if the combination of this compound and the primary herbicide results in a significantly greater growth reduction than either compound alone.
-
Visualizations
References
- 1. This compound as a Synergist for Herbicides in Corn (Zea mays) and Proso Millet (Panicum miliaceum) | Weed Science | Cambridge Core [cambridge.org]
- 2. mdpi.com [mdpi.com]
- 3. Automated approach for the evaluation of glutathione-S-transferase P1-1 inhibition by organometallic anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. analyzeseeds.com [analyzeseeds.com]
- 5. onfruit.ca [onfruit.ca]
- 6. joegardener.com [joegardener.com]
- 7. Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 9. benchchem.com [benchchem.com]
- 10. Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. focus.gbo.com [focus.gbo.com]
- 12. bioassaysys.com [bioassaysys.com]
- 13. researchgate.net [researchgate.net]
- 14. selectscience.net [selectscience.net]
Technical Support Center: Refinement of Tridiphane Extraction from Plant Tissues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the extraction of Tridiphane from plant tissues. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mode of action?
A1: this compound is a selective herbicide used for the control of annual grasses and broadleaf weeds.[1] It functions as a protoporphyrinogen oxidase (PPO) inhibitor. By blocking the PPO enzyme, this compound prevents the conversion of protoporphyrinogen IX to protoporphyrin IX, a precursor for both chlorophyll and heme. This inhibition leads to an accumulation of protoporphyrinogen IX, which, when exposed to light, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.[2]
Q2: What are the recommended storage conditions for plant samples prior to this compound extraction?
A2: To ensure the integrity of this compound residues, plant samples should be frozen immediately after collection and stored at or below -20°C until analysis. This minimizes the potential for analyte degradation.
Q3: Which analytical techniques are most suitable for the quantification of this compound?
A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and gas chromatography with mass spectrometry (GC-MS) are the most common and reliable techniques for the determination of pesticide residues like this compound.[3][4] These methods offer high sensitivity and selectivity, which are crucial for detecting low concentrations in complex plant matrices.
Q4: What is the QuEChERS method and is it suitable for this compound extraction?
A4: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely adopted sample preparation technique for the analysis of pesticide residues in food and agricultural products.[5] It involves a two-step process: an extraction/partitioning step using acetonitrile and salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup step.[6][7] The QuEChERS method is highly suitable and can be optimized for the extraction of this compound from various plant tissues.[6][8]
Troubleshooting Guide
This guide addresses common problems encountered during the extraction and analysis of this compound from plant tissues.
| Problem | Potential Cause(s) | Troubleshooting Solution(s) |
| Low Analyte Recovery | - Incomplete Extraction: The solvent may not be effectively penetrating the plant matrix. - Analyte Degradation: this compound may be degrading during sample preparation. - Improper pH: The pH of the extraction solvent may not be optimal for this compound stability. - Loss during Cleanup: The d-SPE sorbents may be too aggressive, leading to the removal of this compound along with interferences. | - Improve Homogenization: Ensure the plant tissue is finely ground to increase the surface area for extraction. For pulpy tissues, consider freeze-drying prior to grinding. - Optimize Extraction Time and Technique: Increase the shaking/vortexing time during the extraction step. Consider using a mechanical shaker for consistency. - Adjust pH: Buffer the extraction solvent to a neutral or slightly acidic pH to improve the stability of pH-sensitive pesticides. - Modify d-SPE Cleanup: Reduce the amount of sorbent, particularly graphitized carbon black (GCB) if used, or try a different combination of sorbents (e.g., PSA and C18). |
| High Variability in Results (High %RSD) | - Inconsistent Sample Homogenization: Uneven distribution of this compound in the subsamples. - Inconsistent Pipetting/Weighing: Errors in the measurement of samples, standards, and solvents. - Matrix Effects: Co-extracted compounds from the plant matrix interfering with the ionization of this compound in the mass spectrometer.[6] | - Ensure Thorough Homogenization: Use a high-speed homogenizer to ensure a uniform sample matrix. - Calibrate Equipment: Regularly calibrate pipettes and balances. - Use Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure to compensate for matrix effects.[6] - Employ an Internal Standard: Use a suitable internal standard to correct for variations in extraction efficiency and instrument response. |
| Matrix Effects (Ion Suppression or Enhancement) | - Co-eluting Matrix Components: Compounds from the plant matrix that elute at the same time as this compound can interfere with its ionization in the LC-MS/MS source.[6] | - Optimize Chromatographic Separation: Modify the LC gradient, mobile phase composition, or use a different column to separate this compound from interfering compounds. - Enhance Cleanup: Use a more effective d-SPE cleanup combination. For example, PSA (primary secondary amine) is effective for removing organic acids and sugars, while C18 can remove non-polar interferences. GCB is effective for removing pigments but can also retain planar pesticides. - Dilute the Extract: Diluting the final extract can reduce the concentration of interfering matrix components. |
| Peak Tailing or Splitting in Chromatogram | - Column Contamination: Buildup of matrix components on the analytical column. - Incompatible Injection Solvent: The solvent in which the final extract is dissolved is too different from the initial mobile phase. - Column Degradation: The stationary phase of the column is damaged. | - Use a Guard Column: A guard column can protect the analytical column from strongly retained matrix components. - Solvent Exchange: Evaporate the final extract and reconstitute it in a solvent that is compatible with the initial mobile phase conditions. - Replace Column: If the peak shape does not improve with other measures, the column may need to be replaced. |
Experimental Protocols
Protocol 1: Modified QuEChERS Method for this compound Extraction from Plant Tissues
This protocol is a general guideline based on the widely used QuEChERS methodology and should be validated for your specific plant matrix.
1. Sample Preparation:
-
Homogenize a representative sample of the plant tissue (e.g., leaves, stems, fruits) to a fine powder or paste. For high-water content matrices, a blender or homogenizer can be used. For dry or pulpy matrices, cryogenic grinding or freeze-drying followed by grinding is recommended.
2. Extraction: a. Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. b. Add 10 mL of acetonitrile. c. Add an appropriate internal standard. d. Shake vigorously for 1 minute to ensure thorough mixing. e. Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate).[7] f. Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates. g. Centrifuge at ≥3000 rcf for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube. b. The d-SPE tube should contain a combination of sorbents appropriate for the matrix. A common combination for general plant matrices is 900 mg MgSO₄ and 150 mg PSA (Primary Secondary Amine). For matrices with high pigment content, 50 mg of GCB (Graphitized Carbon Black) may be added, but its impact on this compound recovery should be evaluated. For fatty matrices, 150 mg of C18 may be included. c. Shake vigorously for 30 seconds. d. Centrifuge at ≥3000 rcf for 5 minutes.
4. Final Extract Preparation: a. Transfer a 1 mL aliquot of the cleaned extract into an autosampler vial. b. The extract can be directly injected into the LC-MS/MS or GC-MS system. Alternatively, the solvent can be evaporated and the residue reconstituted in a solvent more compatible with the initial mobile phase of the chromatographic system.
Data Presentation
The following tables provide representative validation data for pesticide extraction using the QuEChERS method. These values should be used as a guideline, and specific validation for this compound in the target matrix is essential.
Table 1: Representative Recovery and Precision Data for Pesticide Analysis using QuEChERS
| Analyte Class | Matrix | Spiking Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD, %) |
| Diphenyl Ether Herbicides | Various Vegetables | 0.01 | 85 - 110 | < 15 |
| 0.1 | 90 - 105 | < 10 | ||
| Organophosphorus Pesticides | Fruits | 0.01 | 80 - 115 | < 20 |
| 0.1 | 85 - 110 | < 15 | ||
| Pyrethroid Insecticides | Herbs | 0.05 | 75 - 120 | < 20 |
| 0.5 | 80 - 110 | < 15 |
Data in this table is illustrative and based on typical performance of the QuEChERS method for these pesticide classes.[2][6][7][9][10][11][12][13]
Table 2: Typical Limit of Quantification (LOQ) and Limit of Detection (LOD) for Pesticide Analysis
| Analytical Technique | Analyte Class | Typical LOQ (mg/kg) | Typical LOD (mg/kg) |
| LC-MS/MS | Diphenyl Ether Herbicides | 0.005 - 0.01 | 0.001 - 0.003 |
| GC-MS/MS | Organochlorine Pesticides | 0.01 | 0.003 |
| LC-MS/MS | Neonicotinoid Insecticides | 0.001 - 0.01 | 0.0003 - 0.003 |
These are typical values and can vary depending on the specific compound, matrix, and instrument sensitivity.[10][11][13]
Visualizations
Caption: Signaling pathway of this compound-induced cell death via PPO inhibition.
Caption: General experimental workflow for the QuEChERS method.
References
- 1. This compound | C10H7Cl5O | CID 73669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Establishment of an LC-MS/MS Method for the Determination of 45 Pesticide Residues in Fruits and Vegetables from Fujian, China - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
- 6. Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of QuEChERS Method for Simultaneous Determination of Pesticide Residues and PAHs in Fresh Herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. food.actapol.net [food.actapol.net]
- 10. scispace.com [scispace.com]
- 11. gcms.cz [gcms.cz]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Minimizing off-target effects of Tridiphane in experiments
Welcome to the technical support center for researchers utilizing Tridiphane in experimental settings. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize off-target effects and ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in a laboratory setting?
A1: this compound itself is a synergist. Its primary mechanism of action involves its conversion to a glutathione (GSH) conjugate within the experimental system (e.g., cell culture, tissue homogenate). This this compound-GSH conjugate is a potent inhibitor of Glutathione S-transferases (GSTs).[1] By inhibiting GSTs, this compound prevents the detoxification of other xenobiotics or drugs you may be studying, thus potentiating their effects.
Q2: What are the known off-target effects of this compound?
A2: The primary off-target effects of this compound stem from its inhibition of GSTs, which are a large family of enzymes with diverse roles. Beyond its intended synergistic effect, this inhibition can disrupt cellular signaling pathways regulated by GSTs, such as the MAP kinase (MAPK) pathway involved in stress response and apoptosis. Additionally, while the this compound-GSH conjugate is a potent GST inhibitor, this compound itself has been shown to be a weak inhibitor of microsomal epoxide hydrolases (EH).[1]
Q3: How can I control for the off-target effects of this compound in my experiments?
A3: To control for off-target effects, it is crucial to include several control groups in your experimental design:
-
Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO) administered to cells or tissues at the same concentration used for the this compound treatment.
-
This compound-Alone Control: This group receives only this compound to assess its effects independent of the primary compound you are studying.
-
Primary Compound-Alone Control: This group receives only the drug or xenobiotic you are investigating to establish its baseline effect.
-
Positive Control for GST Inhibition: Use a known GST inhibitor other than this compound to confirm that the observed synergistic effect is indeed due to GST inhibition.
Q4: Is there a way to "quench" or stop the activity of this compound at a specific time point in my experiment?
A4: While there is no specific chemical quencher for this compound, you can terminate its activity by stopping the enzymatic reactions in your sample. This can be achieved through several methods depending on your experimental setup:
-
For in vitro enzyme assays: Rapidly change the pH of the reaction buffer, introduce a chaotropic agent like urea or guanidinium chloride, or use rapid cooling (e.g., plunging into liquid nitrogen) to denature the enzymes.
-
For cell cultures: Quickly remove the this compound-containing media and wash the cells with ice-cold phosphate-buffered saline (PBS). For metabolomics or proteomics, rapid quenching protocols involving cold organic solvents are recommended to halt all enzymatic activity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in results between replicates. | Inconsistent this compound concentration or incubation time. Off-target effects influencing results. | Ensure precise and consistent pipetting of this compound. Standardize incubation times strictly. Include appropriate controls (see FAQ Q3) to identify and account for off-target effects. |
| Unexpected cytotoxicity observed in the this compound-alone control group. | The concentration of this compound may be too high for the cell line or experimental system being used. | Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your specific system. |
| Lack of synergistic effect when co-administered with the primary compound. | The primary compound is not a substrate for GST-mediated detoxification. The concentration of this compound is too low to achieve sufficient GST inhibition. | Verify from literature whether your compound of interest is metabolized by GSTs. If not, this compound is not an appropriate synergist. If it is a GST substrate, consider increasing the this compound concentration, ensuring it remains below cytotoxic levels. |
| Difficulty distinguishing between the effect of the primary compound and this compound's off-target effects. | Insufficient or inappropriate controls. | Implement a comprehensive set of controls as outlined in FAQ Q3. Consider using a structurally unrelated GST inhibitor as an additional control to see if it phenocopies the effects of this compound. |
Quantitative Data on this compound's Inhibitory Activity
The following table summarizes the known inhibitory concentrations (I50) of this compound and its metabolites on target and off-target enzymes based on studies in mouse liver microsomes.
| Compound | Target Enzyme | Substrate Used in Assay | I50 (M) |
| This compound | Microsomal Epoxide Hydrolase | cis-stilbene oxide | 3.0 x 10⁻⁵ |
| This compound | Cytosolic Glutathione S-Transferase | trans-stilbene oxide | 1.8 x 10⁻⁴ |
| This compound-Glutathione Conjugate | Cytosolic Glutathione S-Transferase | Not specified | 2.0 x 10⁻⁵ |
| This compound diol | Microsomal Epoxide Hydrolase & Cytosolic GST | Not specified | Poor inhibitor |
Data sourced from a study on mouse hepatic enzymes.[1]
Experimental Protocols
Protocol 1: General Procedure for an In Vitro Enzyme Inhibition Assay to Assess Off-Target Effects
This protocol provides a general framework for testing the inhibitory effect of this compound on a non-target enzyme.
-
Prepare Reagents:
-
Purified enzyme of interest.
-
Enzyme-specific substrate.
-
Appropriate reaction buffer (optimized for pH and cofactors).
-
This compound stock solution (e.g., in DMSO).
-
Vehicle control (DMSO).
-
Positive control inhibitor for the enzyme (if available).
-
Stopping solution (e.g., high concentration of a chaotropic agent, acid, or base).
-
-
Assay Setup:
-
In a microplate, set up reactions in triplicate for each condition:
-
Blank (no enzyme).
-
Negative control (enzyme, substrate, vehicle).
-
This compound treatment (enzyme, substrate, various concentrations of this compound).
-
Positive control (enzyme, substrate, positive control inhibitor).
-
-
Pre-incubate the enzyme with this compound or vehicle for a set period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
-
Initiate and Monitor the Reaction:
-
Initiate the reaction by adding the substrate to all wells.
-
Monitor the reaction progress by measuring the absorbance or fluorescence of the product at regular intervals using a plate reader.
-
-
Terminate the Reaction:
-
At a predetermined time point within the linear range of the reaction, add the stopping solution to all wells.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each condition.
-
Determine the percent inhibition caused by this compound at each concentration relative to the negative control.
-
If sufficient data points are collected, calculate the IC50 value of this compound for the non-target enzyme.
-
Protocol 2: Method for Quenching this compound Activity in Adherent Cell Culture for Endpoint Analysis
This protocol is designed to stop the effects of this compound in cell culture experiments at a specific time point.
-
Prepare Solutions:
-
This compound treatment media.
-
Control media (with vehicle).
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis buffer or appropriate solvent for downstream analysis (e.g., proteomics, genomics, metabolomics).
-
-
Cell Treatment:
-
Culture adherent cells to the desired confluency.
-
Aspirate the culture medium and replace it with the this compound treatment media or control media.
-
Incubate for the desired treatment duration.
-
-
Quenching and Cell Lysis:
-
At the end of the incubation period, work quickly to aspirate the treatment media.
-
Immediately wash the cells twice with a generous volume of ice-cold PBS to remove any residual this compound.
-
After the final wash, aspirate all PBS and add the appropriate lysis buffer or solvent directly to the plate on ice.
-
Scrape the cells and collect the lysate for downstream processing.
-
Visualizations
Caption: Xenobiotic detoxification pathway and the inhibitory action of this compound.
Caption: Regulation of the MAPK signaling pathway by GSTs and disruption by this compound.
References
Calibration of equipment for precise Tridiphane application
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the calibration of laboratory equipment to ensure the precise application of chemical compounds. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for calibrating liquid handling equipment?
A1: The two primary methods for calibrating liquid handling instruments, such as pipettes and automated liquid handlers, are gravimetry and photometry.[1][2] Gravimetry involves weighing the liquid dispensed to determine its volume, while photometry uses dye solutions to measure dispensed volumes based on light absorbance.[1][3]
Q2: How often should I calibrate my automated liquid handler?
A2: For automated microplate dispensers, a full gravimetric calibration should be performed at least semi-annually.[4] More frequent performance verification, such as weekly or monthly checks using photometric methods, is also recommended.[4] Calibration frequency should be increased after significant repairs or if you observe a decline in assay performance.[4]
Q3: What environmental factors can affect calibration results?
A3: Several environmental factors can impact the accuracy of calibration, particularly for the gravimetric method. These include temperature, atmospheric pressure, and relative humidity, which can affect the density of the liquid and the rate of evaporation.[5][6] To minimize these effects, it is crucial to perform calibration in a controlled environment with stable temperature (20-25°C) and humidity (45%-65%), and free from drafts and vibrations.[2][5]
Q4: What is the difference between accuracy and precision in liquid handling?
A4: Accuracy refers to how close a dispensed volume is to the target volume.[4][7] Precision describes the consistency or reproducibility of the dispenses, indicating how close multiple measurements are to each other.[1][7] Both are critical for reliable experimental results.
Q5: Can I use the same calibration settings for different types of liquids?
A5: No, different liquids have varying properties such as viscosity, density, and surface tension, which can affect pipetting performance.[7] Therefore, it is essential to calibrate your liquid handling system for each specific type of liquid you will be working with to ensure accuracy.[7] This is often referred to as creating a "liquid class."
Troubleshooting Guides
Automated Liquid Handler and Microplate Dispenser Issues
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Inconsistent or Inaccurate Dispensing | Clogged nozzles or tubing.[8] | Perform a cleaning cycle. Flush the system with deionized water or an appropriate cleaning solution.[4][8] |
| Air bubbles in the fluid path.[8] | Prime the system thoroughly to remove any trapped air bubbles.[8] | |
| Incorrect liquid class settings.[7] | Calibrate and create a specific liquid class for the fluid being used. | |
| Worn or damaged seals and tubing. | Inspect all seals and tubing for signs of wear or damage and replace if necessary. | |
| Liquid Leaking from the Dispenser | Defective syringe or seal.[8] | Check for leaks around the syringe and its seals. Replace any defective components. |
| Dispense Tubes Not Entering Wells Correctly | Misaligned microplate.[8] | Ensure the microplate is seated correctly in the instrument. |
| Bent dispense tubes.[8] | Inspect the dispense tubes for any bends or damage and replace if needed. | |
| Incorrect plate definition in the software. | Verify that the correct microplate type and dimensions are selected in the control software. |
Pipette-Related Issues
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Inaccurate Pipetting | Leaking pipette.[9] | Perform a leak test. If a leak is detected, the seals may need to be replaced. |
| Improper pipetting technique. | Ensure the pipette is held vertically, and the plunger is operated smoothly and consistently.[6] | |
| Incorrect tip immersion depth.[6] | Immerse the tip just below the surface of the liquid (2-5mm depending on volume) to avoid aspirating excess liquid on the outside of the tip.[6] | |
| Imprecise Pipetting (Poor Reproducibility) | Using non-pre-wetted tips.[2] | Pre-wet the pipette tip by aspirating and dispensing the liquid back into the reservoir 3-5 times before aspirating for delivery.[2][9] |
| Inconsistent pipetting rhythm. | Maintain a consistent pace and timing for each step of the pipetting process. | |
| Using incorrect or poorly fitting tips.[5] | Use high-quality tips recommended by the pipette manufacturer to ensure a proper seal. |
Quantitative Data Summary
The following table outlines typical performance specifications for modern, well-calibrated automated liquid handlers. These values are essential for setting acceptance criteria during calibration.
| Volume Range | Accuracy (Systematic Error) | Precision (Random Error / CV%) |
| 1 - 10 µL | < ± 5% | < 2% |
| 10 - 50 µL | < ± 2% | < 1% |
| 50 - 200 µL | < ± 1% | < 0.5% |
| > 200 µL | < ± 1% | < 0.5% |
Note: These are general guidelines. Refer to the manufacturer's specifications for your specific instrument.
Experimental Protocols
Protocol 1: Gravimetric Calibration of a Single-Channel Pipette
This protocol describes the standard method for calibrating a single-channel pipette using an analytical balance.
1. Preparation:
- Place the pipette, tips, and distilled water in the calibration room at least 2 hours before starting to allow them to equilibrate to a stable room temperature (between 20-25°C).[2][9]
- Ensure the analytical balance is on a stable, vibration-free surface and has been recently calibrated.[5]
- Record the ambient temperature, barometric pressure, and relative humidity.
2. Procedure:
- Set the pipette to the desired calibration volume (typically tested at 10%, 50%, and 100% of the nominal volume).[5]
- Place a weighing vessel on the balance and tare it.[5]
- Fit a new, appropriate tip onto the pipette.
- Pre-wet the tip by aspirating and dispensing the test liquid (distilled water) three times.[9]
- Aspirate the set volume of distilled water.
- Dispense the water into the tared weighing vessel on the balance.
- Record the weight in milligrams (mg).[5]
- Repeat this process at least 10 times for each test volume.
3. Data Analysis:
- Convert the recorded mass of the water to volume using the Z-factor, which corrects for water density based on temperature and air pressure.[6] The formula is: Volume (µL) = Mass (mg) * Z-factor .
- Calculate the mean volume, accuracy (systematic error), and precision (coefficient of variation, CV%) for each test volume.[10]
Protocol 2: Photometric Calibration of an Automated Liquid Handler
This protocol outlines a general procedure for calibrating a 96-channel automated liquid handler using a single-dye photometric method.
1. Preparation:
- Prepare a stock solution of a suitable photometric dye (e.g., Tartrazine) at a known concentration.
- Prepare a diluent (e.g., deionized water) in a separate reservoir.
- Turn on the microplate reader and allow it to warm up.
2. Procedure:
- Create a standard curve by manually pipetting a series of known volumes of the dye stock into a microplate and bringing the total volume in each well to a constant level (e.g., 200 µL) with the diluent. Read the absorbance of the plate.
- Program the automated liquid handler to dispense a range of test volumes of the dye stock solution into a 96-well microplate.
- Use the liquid handler to add a fixed volume of diluent to all wells to ensure a consistent final volume for accurate absorbance readings.
- Place the microplate into a calibrated microplate reader and measure the absorbance of each well at the appropriate wavelength for the dye.
3. Data Analysis:
- Using the standard curve, convert the absorbance reading of each well into the actual volume dispensed by the liquid handler.
- Compare the calculated volumes to the target volumes to determine the accuracy and precision for each of the 96 channels.[11]
Visualizations
Caption: Workflow for gravimetric pipette calibration.
Caption: Troubleshooting logic for inaccurate results.
References
- 1. aicompanies.com [aicompanies.com]
- 2. Calibrating A Pipette - Accucal LTD [accucal.co.uk]
- 3. aicompanies.com [aicompanies.com]
- 4. Maintaining and Calibrating Microplate Instruments: A Guide for Optimal Performance [labx.com]
- 5. hinotek.com [hinotek.com]
- 6. nla.org.za [nla.org.za]
- 7. tecan.com [tecan.com]
- 8. Maintenance & Service for EL406™ Microplate Washer Dispenser — ATG Service [atgservice.com]
- 9. integra-biosciences.com [integra-biosciences.com]
- 10. bio.libretexts.org [bio.libretexts.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Tridiphane Uptake and Efficacy
Aimed at: Agricultural Researchers, Weed Scientists, and Crop Protection Professionals
Note on Scope: This technical support guide addresses the use of Tridiphane as a herbicide synergist in agricultural research settings. This compound's primary function is to enhance the efficacy of other herbicides, such as atrazine, by inhibiting glutathione S-transferase (GST) in susceptible weed species. The "target organisms" discussed herein are agricultural weeds.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound itself is not a potent herbicide. Its main role is that of a synergist.[1] It functions by inhibiting the glutathione S-transferase (GST) enzyme system within susceptible weed species.[2] GST enzymes are crucial for detoxifying many herbicides, including triazines like atrazine. By inhibiting GST, this compound prevents the weed from breaking down the primary herbicide, leading to increased efficacy and control.[2][3]
Q2: Why am I seeing poor control of target weeds even when using this compound with a recommended tank-mix partner?
A2: Several factors can lead to reduced efficacy:
-
Weed Growth Stage: Herbicides are most effective on small, actively growing weeds. For instance, this compound plus atrazine provides excellent control of giant foxtail when it is less than 2.5 cm in height. Efficacy decreases as weeds mature.[2]
-
Environmental Conditions: Hot, dry conditions or stressed plants can have a thickened leaf cuticle, which reduces herbicide absorption. Conversely, extremely high temperatures (>30°C) can cause spray droplets to evaporate too quickly, impeding uptake.
-
Herbicide Resistance: Continuous use of the same herbicide mode of action can lead to the selection of resistant weed biotypes. Some weeds, like common lambsquarters, have reported resistance to triazine herbicides (e.g., atrazine).
-
Application Errors: Incorrect dosage, improper sprayer calibration, or poor spray coverage can all lead to suboptimal results.
-
Water Quality: Hard water containing cations like calcium and magnesium can bind to herbicides, reducing their effectiveness.
Q3: Can this compound be used alone for weed control?
A3: No, this compound is not designed to be used as a standalone herbicide. It is a synergist that enhances the activity of other herbicides. Its effectiveness is realized when tank-mixed with a primary herbicide that is detoxified by the GST enzyme system in the target weed.
Q4: What are the ideal adjuvants to use with this compound?
A4: The choice of adjuvant is critical for maximizing uptake.
-
Crop Oil Concentrates (COCs) and Methylated Seed Oils (MSOs): These are often recommended to increase the penetration of the herbicide through the waxy leaf cuticle.[4]
-
Nonionic Surfactants (NIS): These reduce the surface tension of spray droplets, allowing for better spreading and coverage on the leaf surface.[5][6]
-
Ammonium Fertilizers (e.g., Ammonium Sulfate - AMS): These can help overcome hard water issues and may enhance herbicide absorption.[5]
Always consult the labels of both this compound and the primary herbicide for specific adjuvant recommendations, as using the wrong type or rate can sometimes reduce efficacy or increase crop injury.[4]
Q5: Are there compatibility issues when tank-mixing this compound?
A5: Yes, tank-mix incompatibility can occur. This can be either physical (e.g., products forming gels or solids in the tank) or chemical (e.g., reduced efficacy of one or more components). To avoid issues, always follow the correct mixing order (often remembered by the acronym WALE: Wettable powders, Agitate, Liquid flowables, Emulsifiable concentrates). If unsure about a new mixture, perform a jar test beforehand to check for physical compatibility.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Reduced efficacy on Giant Foxtail (Setaria faberi) | Weed size exceeds 2.5-4 cm. | Apply post-emergence treatments to small, actively growing weeds. Consider a sequential application if weeds are at various growth stages.[2] |
| Improper spray coverage. | Use appropriate nozzles (e.g., flat-fan) and spray volume to ensure thorough coverage of weed foliage.[7] | |
| Poor control of Common Lambsquarters (Chenopodium album) | Potential triazine resistance. | Rotate herbicide modes of action. Do not rely solely on triazine-based programs.[8] |
| Weed size exceeds 10 cm. | Target applications for lambsquarters when they are less than 10 cm tall for consistent control.[8][9] | |
| Thick waxy leaf cuticle. | Apply during warmer parts of the day when the cuticle may be more permeable. Use an effective adjuvant like a crop oil concentrate (COC) to aid penetration.[10] | |
| Inconsistent Weed Control Across Field | Sprayer not calibrated correctly. | Recalibrate sprayer to ensure the correct application rate is delivered uniformly. |
| Hard water in spray tank. | Use a water conditioning agent like Ammonium Sulfate (AMS) if hard water is suspected. | |
| Heavy rainfall shortly after application. | Check the herbicide label for the required rain-free period. Re-application may be necessary if significant rainfall occurred before the herbicide was absorbed. | |
| Tank Mix Forms Precipitate, Gel, or Separates | Physical incompatibility of products. | Always perform a jar test before mixing a new combination in the spray tank. |
| Incorrect mixing order. | Follow the WALE (Wettable powders, Agitate, Liquid flowables, Emulsifiable concentrates) mixing order. Ensure good agitation throughout the mixing process. |
Quantitative Data Summary
Table 1: Synergistic Effect of this compound on Wild Oat Control
| Herbicide Treatment | Application Rate (kg ai/ha) | Wild Oat Control (%) |
| Atrazine + Cyanazine | 0.84 + 0.84 | 40 - 55% |
| Atrazine + Cyanazine + this compound | 0.84 + 0.84 + 0.56 | 90 - 95% |
| Atrazine + Cyanazine + this compound | 0.84 + 0.84 + 0.84 | 90 - 95% |
| Data from field experiments on 2- to 3-leaf wild oat.[11] |
Table 2: Effect of Application Timing on Giant Foxtail Control
| Herbicide Treatment | Rate (kg ai/ha) | Weed Height at Application | Giant Foxtail Control (%) |
| Atrazine | 2.2 | < 2.5 cm | > 90% |
| This compound + Atrazine | 0.4 + 1.7 | < 2.5 cm | > 90% |
| Atrazine | 2.2 | > 2.5 cm | Significantly Lower |
| This compound + Atrazine | 0.4 + 1.7 | > 2.5 cm | Significantly Greater than Atrazine alone |
| Data synthesized from field studies.[2] |
Experimental Protocols
Protocol 1: Glutathione S-Transferase (GST) Activity Assay (Colorimetric)
This protocol is adapted from commercially available kits and is used to measure the total GST activity in plant tissue extracts. The assay measures the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with reduced glutathione (GSH), which results in an increase in absorbance at 340 nm.
Materials:
-
Phosphate Buffered Saline (PBS), pH 6.5
-
100 mM CDNB in ethanol
-
100 mM Reduced Glutathione (GSH) in water (prepare fresh)
-
Plant tissue extract (prepared by homogenizing leaf tissue in cold lysis buffer)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading at 340 nm in kinetic mode
Procedure:
-
Prepare Assay Cocktail: For each 1 mL of cocktail, mix 980 µL of PBS (pH 6.5), 10 µL of 100 mM CDNB, and 10 µL of 100 mM GSH. Mix well.
-
Sample Preparation: Dilute the plant tissue extract to a concentration that will produce a linear rate of reaction over 5 minutes.
-
Assay Measurement:
-
Pipette 900 µL of the assay cocktail into each cuvette (or an appropriate volume for a 96-well plate).
-
For a blank, add 100 µL of PBS to one cuvette and zero the spectrophotometer.
-
To the sample cuvettes, add 100 µL of the diluted plant tissue extract and mix immediately by inverting.
-
Immediately begin reading the absorbance at 340 nm every 30 seconds for 5 minutes.
-
-
Calculations:
-
Determine the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve.
-
Subtract the rate of the blank reaction from the sample reactions.
-
Calculate GST activity using the molar extinction coefficient of the CDNB conjugate (ε = 9.6 mM⁻¹cm⁻¹).
-
Activity (U/mL) = (ΔA340/min / 9.6) x (Total Assay Volume / Sample Volume) x Dilution Factor.
-
One unit of GST activity is defined as the amount of enzyme that conjugates 1 nmol of CDNB with GSH per minute at 25°C.
Protocol 2: Excised Leaf Assay for Herbicide Uptake
This protocol provides a method to quantify herbicide uptake and metabolism, isolating it from translocation effects seen in whole-plant studies.
Materials:
-
Radiolabeled herbicide (e.g., ¹⁴C-Atrazine)
-
Target weed plants (e.g., giant foxtail) at the desired growth stage (e.g., 4-5 leaves)
-
Incubation solution (e.g., buffered solution with surfactant)
-
Scintillation vials and scintillation cocktail
-
Liquid Scintillation Counter
-
Solvent for extraction (e.g., methanol/water mixture)
-
Homogenizer
Procedure:
-
Leaf Excision: Carefully excise healthy, fully expanded leaves from the target weed plants.
-
Incubation:
-
Prepare an incubation solution containing a known concentration of radiolabeled herbicide.
-
Place the excised leaves in a petri dish with the petiole submerged in the incubation solution.
-
Incubate for a set time course (e.g., 2, 4, 8, 24 hours) under controlled light and temperature conditions.
-
-
Washing: After incubation, remove the leaves and wash them thoroughly with a washing solution (e.g., water with a small amount of non-radiolabeled herbicide and surfactant) to remove any unabsorbed herbicide from the leaf surface.
-
Quantification of Uptake:
-
Place the washed leaf into a scintillation vial.
-
Add an appropriate solvent to digest the tissue.
-
Add scintillation cocktail and quantify the radioactivity using a Liquid Scintillation Counter. The amount of radioactivity is directly proportional to the amount of herbicide absorbed.
-
-
(Optional) Metabolism Analysis:
-
Instead of direct scintillation counting, homogenize the washed leaf in an extraction solvent.
-
Centrifuge the homogenate and collect the supernatant.
-
Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector to separate and quantify the parent herbicide and its metabolites.
-
Visualizations
Caption: Mechanism of this compound synergism with Atrazine.
Caption: Troubleshooting flowchart for poor herbicide efficacy.
Caption: Workflow for an excised leaf herbicide uptake experiment.
References
- 1. This compound as a Synergist for Herbicides in Corn (Zea mays) and Proso Millet (Panicum miliaceum) | Weed Science | Cambridge Core [cambridge.org]
- 2. Postemergence Control of Giant Foxtail (Setaria faberi) in Corn (Zea mays) with this compound and Triazine Combinations | Weed Science | Cambridge Core [cambridge.org]
- 3. Alteration of Atrazine Uptake and Metabolism by this compound in Giant Foxtail (Setaria faberi) and Corn (Zea mays) | Weed Science | Cambridge Core [cambridge.org]
- 4. Crop Protection Network [cropprotectionnetwork.org]
- 5. Role of spray adjuvants with postemergence herbicides | Integrated Crop Management [crops.extension.iastate.edu]
- 6. apparentag.com.au [apparentag.com.au]
- 7. Influence of Atomizers Upon Efficacy of this compound plus Atrazine Applied Postemergence | Weed Technology | Cambridge Core [cambridge.org]
- 8. Ontario Crop IPM - Weeds and herbicides [cropipm.omafra.gov.on.ca]
- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 10. growiwm.org [growiwm.org]
- 11. This compound Enhances Wild Oat (Avena fatua) Control by Atrazine-Cyanazine Mixtures | Weed Technology | Cambridge Core [cambridge.org]
Validation & Comparative
Tridiphane's Efficacy in Herbicide Synergism: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Tridiphane's efficacy as a herbicide synergist, juxtaposed with other notable alternatives. The objective is to furnish researchers and professionals in drug and herbicide development with a comprehensive overview, supported by experimental data, to inform future research and development endeavors.
Introduction to Herbicide Synergists
Herbicide synergists are chemical agents that, while exhibiting minimal herbicidal activity on their own, enhance the phytotoxicity of herbicides when applied in combination. Their primary role is to overcome weed resistance mechanisms, broaden the spectrum of weed control, and reduce the required application rates of herbicides, thereby mitigating environmental impact. Synergists achieve this by inhibiting metabolic enzymes within the weed that would otherwise detoxify the herbicide.
This compound is a well-documented herbicide synergist, particularly effective in combination with triazine herbicides like atrazine. Its principal mechanism of action involves the inhibition of glutathione S-transferases (GSTs), a crucial family of enzymes responsible for detoxifying a wide range of herbicides in plants.[1][2]
Comparative Efficacy of this compound and Other Synergists
This section presents a comparative overview of the synergistic efficacy of this compound against other common herbicide synergists, namely piperonyl butoxide (PBO) and malathion. The data is compiled from various studies and is intended to provide a relative measure of performance. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: Comparative Synergistic Efficacy Data
| Synergist | Herbicide Partner | Target Weed | Observed Synergistic Effect | Reference |
| This compound | Atrazine | Giant Foxtail (Setaria faberi) | Significant increase in control compared to atrazine alone. | N/A |
| Atrazine | Large Crabgrass (Digitaria sanguinalis) | Potent synergist for post-emergence control. | N/A | |
| Tolpyralate + Atrazine | Velvetleaf, Common Ragweed, Common Lambsquarters, Wild Mustard | 95% control achieved with atrazine doses of 430 to 520 g ai ha⁻¹ 8 weeks after application.[3] | [3] | |
| Tolpyralate + Atrazine | Redroot Pigweed | Required 1,231 g ai ha⁻¹ of atrazine for 95% control 8 weeks after application.[3] | [3] | |
| Piperonyl Butoxide (PBO) | Pyrethrins | Hyalella azteca | 3.2 to 3.4-fold reduction in pyrethrins 96-h LC50 with increasing PBO concentration.[4] | [4] |
| Carbofuran | Housefly (Musca domestica) | Synergist Ratio (SR) = 6.4.[5] | [5] | |
| Permethrin | Housefly (Musca domestica) | Synergist Ratio (SR) = 4.[5] | [5] | |
| Malathion | Paraquat | Alhagi pseudalhagi | Potent synergism with a sum of toxic units for 50% effect (ΣTU₅₀:₅₀) as low as 0.32.[6] | [6] |
| Glufosinate-ammonium | Alhagi pseudalhagi | Potent synergism with a ΣTU₅₀:₅₀ as low as 0.37.[6][7] | [6][7] | |
| Glyphosate | Alhagi pseudalhagi | Moderate synergism with a ΣTU₅₀:₅₀ of 0.75.[6][7][8] | [6][7][8] | |
| 2,4-D | Alhagi pseudalhagi | Additive effects with slight synergism.[6][7][8] | [6][7][8] |
Note: The synergistic effect is often quantified using metrics like the Synergist Ratio (SR) or by observing a significant increase in weed control percentage or a reduction in the herbicide dose required for a certain level of control (e.g., LD50 or ED95). Due to the lack of directly comparable studies, this table presents data from different experimental systems.
Mechanism of Action: A Comparative Overview
The efficacy of a synergist is intrinsically linked to its mechanism of action. This compound, PBO, and malathion operate through distinct biochemical pathways.
This compound: Inhibition of Glutathione S-Transferases (GSTs)
This compound's primary mode of action is the inhibition of GST enzymes.[1][2] GSTs are a superfamily of enzymes that play a critical role in the detoxification of various xenobiotics, including herbicides, by catalyzing their conjugation with glutathione. This conjugation reaction increases the water solubility of the herbicide, facilitating its sequestration and degradation. By inhibiting GSTs, this compound prevents this detoxification process, leading to an accumulation of the active herbicide at its target site and consequently, enhanced herbicidal activity.
Caption: Mechanism of this compound's synergistic action.
Piperonyl Butoxide (PBO): Inhibition of Cytochrome P450 Monooxygenases
Piperonyl butoxide (PBO) is a classic synergist that primarily inhibits cytochrome P450 monooxygenases (P450s).[9][10][11] P450s are a large and diverse group of enzymes involved in the metabolism of a wide array of compounds, including many herbicides and insecticides. By inhibiting P450s, PBO prevents the oxidative degradation of the herbicide, thereby increasing its bioavailability and duration of action within the target weed.
Caption: Mechanism of Piperonyl Butoxide's synergistic action.
Malathion: Multiple Potential Mechanisms
Malathion, an organophosphate insecticide, can also act as a herbicide synergist, although its mechanisms are less specific than those of this compound and PBO. Its synergistic properties are thought to arise from a general inhibition of various metabolic enzymes in the target weed, including esterases and potentially P450s. This broad-spectrum inhibition can lead to enhanced efficacy of a range of herbicides.
Experimental Protocols
To facilitate the replication and validation of the findings presented, this section outlines standardized experimental protocols for assessing herbicide synergism.
Greenhouse Bioassay for Herbicide Efficacy
This protocol is designed to evaluate the synergistic effect of a compound when combined with a herbicide on a target weed species under controlled greenhouse conditions.
1. Plant Material and Growth Conditions:
- Select a weed species known to be susceptible to the herbicide of interest.
- Grow the plants from seed in pots containing a standardized soil mix.
- Maintain the plants in a greenhouse with controlled temperature, humidity, and photoperiod to ensure uniform growth.
2. Herbicide and Synergist Preparation:
- Prepare stock solutions of the herbicide and the synergist in an appropriate solvent.
- Create a dilution series for the herbicide to be tested alone and in combination with a fixed, non-phytotoxic concentration of the synergist.
3. Treatment Application:
- Apply the treatments to the plants at a consistent growth stage (e.g., 3-4 leaf stage).
- Use a precision bench sprayer to ensure uniform application of the herbicide solutions.[12]
- Include a control group treated only with the solvent and a group treated only with the synergist to assess any intrinsic phytotoxicity.
4. Data Collection and Analysis:
- After a predetermined period (e.g., 14-21 days), visually assess plant injury using a rating scale (e.g., 0% = no injury, 100% = plant death).
- Harvest the above-ground biomass of the plants and determine the fresh and dry weights.
- Calculate the percentage of growth reduction compared to the untreated control.
- Analyze the data using statistical methods such as ANOVA and regression analysis to determine the significance of the synergistic effect.
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Plant_Growth -> Treatment_Prep;
Treatment_Prep -> Application;
Application -> Incubation;
Incubation -> Data_Collection;
Data_Collection -> Analysis;
Analysis -> End;
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Caption: Workflow for a greenhouse herbicide bioassay.
In Vitro Assay for GST Inhibition (IC50 Determination)
This protocol describes a spectrophotometric method to determine the half-maximal inhibitory concentration (IC50) of a compound against GST enzymes.
1. Enzyme and Substrate Preparation:
- Purify GST enzyme from the target weed species or use a commercially available source.
- Prepare a solution of the substrate 1-chloro-2,4-dinitrobenzene (CDNB) and the co-substrate glutathione (GSH) in a suitable buffer (e.g., potassium phosphate buffer, pH 6.5).
2. Inhibitor Preparation:
- Prepare a stock solution of the inhibitor (e.g., this compound) in a suitable solvent (e.g., DMSO).
- Create a serial dilution of the inhibitor to be tested.
3. Assay Procedure:
- In a 96-well plate, add the buffer, GSH, and the inhibitor at various concentrations.
- Initiate the reaction by adding the GST enzyme and CDNB.
- Monitor the increase in absorbance at 340 nm over time using a microplate reader. The formation of the S-(2,4-dinitrophenyl)glutathione conjugate results in an increase in absorbance at this wavelength.
4. Data Analysis:
- Calculate the initial reaction rates for each inhibitor concentration.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.[13][14][15][16][17]
Conclusion
This compound stands as a potent herbicide synergist, primarily through its targeted inhibition of glutathione S-transferases. This mechanism makes it particularly effective in overcoming metabolic resistance in various weed species to herbicides detoxified via glutathione conjugation. While direct, comprehensive comparative studies are limited, the available data suggests that this compound's efficacy is comparable to other synergists like piperonyl butoxide and malathion, each with their distinct mechanisms of action. The choice of synergist will ultimately depend on the specific herbicide, target weed, and the prevalent resistance mechanisms. The provided experimental protocols offer a standardized framework for further comparative research in this critical area of weed management and herbicide development.
References
- 1. Known and potential benefits of applying herbicides with glutathione S-transferase inhibitors and inducers—a review | Weed Science | Cambridge Core [cambridge.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. complianceservices.com [complianceservices.com]
- 5. Comparative evaluation of new synergists containing a butynyl-type synergophore group and piperonyl butoxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. scielo.br [scielo.br]
- 8. Joint action of malathion with herbicides against Alhagi pseudalhagi (Bieb.) Desv. - Advances in Weed Science [awsjournal.org]
- 9. What is Piperonyl butoxide used for? [synapse.patsnap.com]
- 10. Piperonyl butoxide - Wikipedia [en.wikipedia.org]
- 11. publichealthtoxicology.com [publichealthtoxicology.com]
- 12. Video: Protocols for Robust Herbicide Resistance Testing in Different Weed Species [jove.com]
- 13. arpi.unipi.it [arpi.unipi.it]
- 14. Spectrophotometric Screening for Potential Inhibitors of Cytosolic Glutathione S-Transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Automated approach for the evaluation of glutathione-S-transferase P1-1 inhibition by organometallic anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of glutathione transferase (GST P1) inhibitors via a high-throughput screening assay and implications as alternative treatment options for breast cancers | PLOS One [journals.plos.org]
- 17. Identification of glutathione transferase (GST P1) inhibitors via a high-throughput screening assay and implications as alternative treatment options for breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
Tridiphane's Inhibitory Effect on Glutathione S-Transferase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory effects of Tridiphane and its active metabolite on Glutathione S-Transferase (GST), benchmarked against other known GST inhibitors. The information presented is supported by experimental data to assist in research and development.
Mechanism of Action: this compound as a Pro-inhibitor
This compound itself is a weak inhibitor of Glutathione S-Transferase (GST). Its primary mechanism of action as a potent GST inhibitor is indirect. In vivo, this compound is conjugated with glutathione (GSH) in a reaction catalyzed by GST. The resulting this compound-GSH conjugate is a significantly more potent inhibitor of GST than the parent compound. This conjugate acts as a competitive inhibitor with respect to GSH, effectively blocking the enzyme's detoxification pathway.
This conversion to a potent inhibitor is a key aspect of this compound's function as a herbicide synergist, as it prevents the detoxification of other co-applied herbicides by GST.
Quantitative Comparison of GST Inhibitors
The following table summarizes the inhibitory potency (IC₅₀ and Kᵢ values) of this compound, its GSH conjugate, and a selection of alternative GST inhibitors against various GST isozymes. Lower values indicate higher potency.
| Inhibitor | Target GST Isozyme(s) | IC₅₀ (µM) | Kᵢ (µM) | Mode of Inhibition |
| This compound | Cytosolic GST | 180 | - | Weak Inhibitor |
| This compound-GSH Conjugate | General GST | 20 | - | Competitive (vs. GSH) |
| GST (from giant foxtail) | - | 2 | Competitive (vs. GSH) | |
| GST (from corn) | - | 8 | Competitive (vs. GSH) | |
| Ethacrynic Acid | GST Alpha-class | 4.6 - 6.0 | - | Reversible |
| GST Mu-class | 0.3 - 1.9 | - | Reversible | |
| GST Pi-class | 3.3 - 4.8 | 11.5 | Non-competitive | |
| Ethacrynic Acid-GSH Conjugate | GST Pi-class | 11 | 1.5 | Competitive |
| TLK117 (active form of TER199) | GSTP1-1 | - | 0.4 | Selective |
| Triphenyltin Chloride | GST (from giant foxtail) | More potent than this compound-GSH conjugate | - | - |
| Triethyltin | GST A and C | - | 0.032 - 0.056 | Competitive |
Experimental Protocols
Protocol 1: Determination of IC₅₀ for GST Inhibition
This protocol outlines a standard method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific GST isozyme using the chromogenic substrate 1-chloro-2,4-dinitrobenzene (CDNB).
Materials:
-
Purified GST isozyme (e.g., GSTP1-1)
-
Test inhibitor (e.g., this compound-GSH conjugate)
-
Reduced glutathione (GSH)
-
1-Chloro-2,4-dinitrobenzene (CDNB)
-
100 mM Potassium phosphate buffer (pH 6.5)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the purified GST isozyme in potassium phosphate buffer. The final concentration in the assay should be optimized for linear reaction kinetics.
-
Prepare a stock solution of GSH (e.g., 100 mM) in the buffer.
-
Prepare a stock solution of CDNB (e.g., 100 mM) in ethanol or DMSO.
-
Prepare serial dilutions of the test inhibitor in DMSO, then dilute further in the assay buffer to the desired final concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Potassium phosphate buffer to a final volume of 200 µL.
-
GSH to a final concentration of 1-5 mM.
-
A specific concentration of the test inhibitor (or vehicle control - DMSO).
-
GST enzyme.
-
-
Pre-incubate the plate at 25-30°C for 5 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding CDNB to a final concentration of 1 mM.
-
Immediately begin monitoring the increase in absorbance at 340 nm every minute for 5-10 minutes. The product of the reaction, the GS-DNB conjugate, absorbs at this wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound is enzymatically converted by GST into a potent inhibitor.
Caption: Workflow for determining IC50 of GST inhibitors.
Tridiphane and Its Metabolites: A Comparative Analysis for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the herbicide Tridiphane and its primary metabolites. It delves into their bioactivity, metabolic pathways, and toxicological profiles, supported by available experimental data.
This compound, a herbicide known for its synergistic effects with other pesticides like atrazine, undergoes metabolic transformation in biological systems, leading to the formation of metabolites with distinct biochemical properties. Understanding the comparative effects of the parent compound and its metabolites is crucial for a comprehensive assessment of its environmental and toxicological impact.
Bioactivity and Mechanism of Action: A Tale of Two Metabolites
The primary mechanism of action that distinguishes this compound and its metabolites lies in their interaction with Glutathione S-transferases (GSTs), a family of enzymes pivotal in the detoxification of xenobiotics.
This compound itself is a weak inhibitor of GSTs. Its herbicidal synergy is not due to its direct action but rather its metabolic conversion into a potent inhibitor.
The two major metabolites of this compound are:
-
This compound-glutathione conjugate: This metabolite is a potent inhibitor of GSTs. By binding to and inactivating these enzymes, it prevents the detoxification of other herbicides, such as atrazine, thereby enhancing their efficacy.
-
This compound diol: Formed through hydrolysis, this metabolite is considered a poor inhibitor of GSTs and epoxide hydrolases, suggesting it is a detoxification product with significantly less biological activity compared to the glutathione conjugate.
This differential bioactivity underscores the importance of metabolic activation for this compound's synergistic effects.
Metabolic Pathways of this compound
This compound is primarily metabolized through two distinct pathways in the liver:
-
Conjugation with Glutathione (GSH): Catalyzed by Glutathione S-transferases (GSTs), this pathway directly attaches a glutathione molecule to the this compound structure, forming the highly active this compound-glutathione conjugate.
-
Hydrolysis: Mediated by microsomal epoxide hydrolases (EH), this pathway involves the addition of water to the epoxide ring of this compound, resulting in the formation of the less active this compound diol.
dot
Caption: Metabolic pathways of this compound leading to the formation of its major metabolites.
Comparative Data Summary
The following tables summarize the available quantitative data for this compound and its metabolites. It is important to note that specific toxicity data for the metabolites are limited in the public domain.
Table 1: Acute Oral Toxicity
| Compound | Test Species | LD50 (mg/kg) | Source |
| This compound | Rat (male) | 1500-1900 | [1] |
| This compound | Rat (female) | 1700-2300 | [1] |
| This compound diol | - | Data not available | - |
| This compound-glutathione conjugate | - | Data not available | - |
Table 2: Inhibition of Glutathione S-Transferases (GSTs)
| Compound | Potency | Mechanism |
| This compound | Weak inhibitor | - |
| This compound diol | Poor inhibitor | - |
| This compound-glutathione conjugate | Potent inhibitor | Competitive with respect to Glutathione |
Pharmacokinetics
Potential Effects on Cellular Signaling Pathways
The primary established mechanism of action for the this compound-glutathione conjugate is the direct inhibition of GSTs. However, the inhibition of GSTs and the introduction of epoxide-containing compounds can have broader implications for cellular signaling.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: GSTs are known to interact with and regulate key components of the MAPK signaling cascade, such as c-Jun N-terminal kinase (JNK) and apoptosis signal-regulating kinase 1 (ASK1).[3][4] Inhibition of GSTs by the this compound-glutathione conjugate could potentially disrupt this regulation, leading to altered cellular responses to stress, proliferation, and apoptosis.
-
PI3K/Akt Pathway: Some studies have suggested a link between GSTs and the PI3K/Akt signaling pathway, which is crucial for cell survival and growth. Further research would be needed to determine if this compound's metabolites can modulate this pathway.
-
Epoxide-Mediated Signaling: Epoxide-containing compounds, such as this compound, can interact with various cellular signaling molecules. For instance, some epoxides are known to activate G-protein coupled receptors (GPCRs) and influence pathways involved in inflammation and vasodilation.[5][6] While not directly demonstrated for this compound, this represents a potential area for further investigation.
dot
Caption: Potential impact of this compound and its conjugate on cellular signaling pathways.
Experimental Protocols
Detailed experimental protocols for the study of this compound metabolism can be adapted from established methodologies for in vitro herbicide metabolism.
In Vitro Metabolism of this compound in Liver Microsomes
This protocol is a general guideline for assessing the metabolic stability and identifying the metabolites of this compound.
Objective: To determine the rate of metabolism of this compound and identify the formation of its metabolites in liver microsomes.
Materials:
-
This compound
-
Pooled liver microsomes (e.g., rat, human)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Glutathione (GSH)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS analysis
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer, liver microsomes, and this compound at the desired concentration.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow temperature equilibration.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system (for oxidative metabolism) and GSH (for conjugation). For control incubations, add buffer instead of the cofactors.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination of Reaction: At each time point, terminate the reaction by adding a volume of ice-cold acetonitrile containing the internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins. Transfer the supernatant to a new tube for analysis.
-
LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the remaining this compound and identify and quantify the formed metabolites (this compound diol and this compound-glutathione conjugate).
dot
Caption: General workflow for an in vitro this compound metabolism study.
Conclusion and Future Directions
The available evidence clearly indicates that the biological activity of this compound is intrinsically linked to its metabolism. The parent compound serves as a pro-drug, which is converted to a highly active glutathione conjugate that potently inhibits GSTs. In contrast, the alternative metabolic pathway leads to the formation of a significantly less active diol.
While the primary mechanism of action is established, significant data gaps remain, particularly concerning the quantitative toxicity and pharmacokinetic profiles of the individual metabolites. Future research should focus on:
-
Quantitative Toxicity Studies: Determining the LD50 or IC50 values for this compound diol and the this compound-glutathione conjugate to provide a complete toxicological profile.
-
Pharmacokinetic Profiling: Conducting dedicated ADME (Absorption, Distribution, Metabolism, and Excretion) studies for this compound and its primary metabolites to understand their fate in biological systems.
-
Signaling Pathway Analysis: Investigating the specific effects of this compound and its metabolites on key cellular signaling pathways, such as the MAPK and PI3K/Akt pathways, to elucidate any off-target effects.
A more complete understanding of these aspects will enable a more accurate risk assessment and provide valuable insights for the development of safer and more effective agricultural chemicals.
References
- 1. This compound | CAS#:58138-08-2 | Chemsrc [chemsrc.com]
- 2. Determination of the effect of this compound on the pharmacokinetics of [14C]-atrazine following oral administration to male Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glutathione S-Transferases in Cancer [mdpi.com]
- 4. The Multifaceted Role of Glutathione S-Transferases in Health and Disease [mdpi.com]
- 5. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Epoxyeicosatrienoic acids, cell signaling and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-reactivity studies of Tridiphane with other compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the cross-reactivity of the herbicide Tridiphane with other compounds. While specific cross-reactivity data for this compound is not extensively available in public literature, this document outlines the key experimental protocols and data presentation methods necessary for such studies. The focus is on this compound's known mechanism of action: the inhibition of glutathione S-transferase (GST) enzymes.[1][2]
This compound itself is a weak inhibitor of GST, but it is enzymatically converted to a potent glutathione (GSH) conjugate that competitively inhibits GST.[1] Therefore, cross-reactivity studies should focus on compounds that are also substrates or inhibitors of GST, as well as structurally similar molecules.
Cross-Reactivity Data
A comprehensive cross-reactivity study for this compound would involve testing its binding affinity against a panel of related compounds. The results of such a study can be effectively summarized in a table format, as shown below with hypothetical data for illustrative purposes. The percentage cross-reactivity is typically calculated relative to the binding of this compound.
Table 1: Hypothetical Cross-Reactivity of this compound with Structurally and Functionally Related Compounds
| Compound | Chemical Class | Putative Interaction with GST | IC₅₀ (µM) | % Cross-Reactivity |
| This compound-GSH Conjugate | Glutathione Conjugate | Primary Inhibitor | 2.0 | 100% |
| Atrazine | s-Triazine | Substrate | >1000 | <0.1% |
| Alachlor | Chloroacetanilide | Substrate | 850 | 0.24% |
| EPTC | Thiocarbamate | Substrate | 920 | 0.22% |
| CDAA | Chloroacetamide | Substrate | >1000 | <0.1% |
| This compound Diol | This compound Metabolite | Poor Inhibitor | 500 | 0.4% |
| Ethacrynic Acid | Loop Diuretic | Known GST Inhibitor | 15 | 13.3% |
| 1-Chloro-2,4-dinitrobenzene (CDNB) | Aryl Halide | Model GST Substrate | >1000 | <0.1% |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.
Experimental Protocols
To generate the data for the comparison table, a combination of immunoassays and biophysical techniques would be employed. Below are detailed methodologies for key experiments.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This technique is used to determine the concentration of this compound or its metabolites in a sample by measuring the degree of inhibition in a competitive binding scenario.
Protocol:
-
Coating: Microtiter plate wells are coated with a this compound-protein conjugate (e.g., this compound-BSA) at a concentration of 1-10 µg/mL in a coating buffer (e.g., 0.05 M carbonate-bicarbonate, pH 9.6) and incubated overnight at 4°C.
-
Washing: The plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound conjugate.
-
Blocking: To prevent non-specific binding, 200 µL of a blocking buffer (e.g., 1% BSA in PBS) is added to each well and incubated for 1-2 hours at room temperature.
-
Competition: In a separate plate, a fixed concentration of a primary antibody specific to this compound is mixed with varying concentrations of the test compounds (or standard this compound) and incubated for 1 hour at room temperature.
-
Incubation: 100 µL of the antibody-test compound mixture is transferred to the coated and blocked microtiter plate and incubated for 1-2 hours at room temperature.
-
Secondary Antibody and Detection: After another wash step, a species-specific enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) is added to each well and incubated for 1 hour. Following a final wash, a substrate solution (e.g., TMB) is added, and the color development is stopped with a stop solution (e.g., 2N H₂SO₄).
-
Data Analysis: The absorbance is read at 450 nm using a plate reader. The concentration of the test compound is inversely proportional to the signal. The IC₅₀ values are determined by plotting the absorbance against the logarithm of the compound concentration.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the binding kinetics and affinity of small molecules to a protein target in real-time.[3][4][5]
Protocol:
-
Chip Preparation: A sensor chip (e.g., CM5) is activated, and a purified GST enzyme is immobilized on the chip surface.
-
Binding Analysis: A solution containing the test compound (analyte) is flowed over the sensor chip surface. The binding of the analyte to the immobilized GST is detected as a change in the refractive index, measured in resonance units (RU).
-
Kinetic Analysis: The association and dissociation rates of the analyte are monitored over time.
-
Data Analysis: The binding affinity (K_D) is calculated from the ratio of the dissociation rate constant (k_d) to the association rate constant (k_a).
Mass Spectrometry (MS) for Metabolite Analysis
Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) can be used to identify and quantify this compound and its metabolites in biological samples, which is crucial for understanding the compounds that may be involved in cross-reactivity.[6][7][8]
Protocol:
-
Sample Preparation: Biological samples (e.g., plant or animal tissues) are homogenized and extracted with an appropriate organic solvent. The extract is then concentrated and may be further purified using solid-phase extraction (SPE).
-
Chromatographic Separation: The prepared sample is injected into a liquid or gas chromatograph to separate the different components.
-
Mass Spectrometric Detection: The separated components are introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio.
-
Data Analysis: The resulting mass spectra are used to identify and quantify this compound and its metabolites by comparing them to known standards.
Visualizations
To better understand the experimental process and the biological context of this compound's action, the following diagrams are provided.
Caption: Experimental workflow for assessing this compound cross-reactivity.
Caption: this compound's mechanism of action via GST inhibition.
References
- 1. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 2. Metabolism of this compound (2-(3,5-dichlorophenyl)-2(2,2,2-trichloroethyl)oxirane) by hepatic epoxide hydrolases and glutathione S-transferases in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 5. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of herbicides and a metabolite in human urine by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current mass spectrometry strategies for the analysis of pesticides and their metabolites in food and water matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Independent Verification of Tridiphane's Mode of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tridiphane's performance as a herbicide synergist, supported by experimental data. This compound's primary mode of action is the inhibition of glutathione S-transferase (GST), an enzyme crucial for the detoxification of several classes of herbicides in plants. By inhibiting GST, this compound enhances the efficacy of these herbicides, allowing for lower application rates and potentially mitigating the development of herbicide resistance.
Comparative Efficacy of this compound
The synergistic effect of this compound has been quantified by measuring the reduction in plant growth when combined with various herbicides compared to the herbicides used alone. The following tables summarize key findings from independent studies.
Table 1: Synergistic Effect of this compound on Herbicide Activity in Corn (Zea mays)
| Herbicide | Herbicide Rate (kg ai/ha) | This compound Rate (kg ai/ha) | Growth Reduction (Herbicide Alone) | Growth Reduction (Herbicide + this compound) | Synergistic Increase in Efficacy |
| EPTC | 2 | 1.12 | Not specified | 22% | Data not available |
| EPTC | 4 | 1.12 | Not specified | 25% | Data not available |
| Alachlor | 2 | 1.12 | Not specified | 36% | Data not available |
| Alachlor | 4 | 1.12 | Not specified | 54% | Data not available |
| Atrazine | Not specified | 1.12 | Ineffective | Ineffective | No synergistic effect observed |
| CDAA | Not specified | 1.12 | Slightly effective | Slightly effective | Minimal synergistic effect observed |
Data sourced from a study on the synergistic effects of this compound in corn.[1]
Table 2: Synergistic Effect of this compound on Herbicide Activity in Proso Millet (Panicum miliaceum)
| Herbicide | Herbicide Rate (kg ai/ha) | This compound Rate (kg ai/ha) | Outcome |
| EPTC | Lower than rates used in corn | Not specified | Effectively synergized |
| Alachlor | Lower than rates used in corn | Not specified | Effectively synergized |
| Atrazine | Lower than rates used in corn | Not specified | Ineffective |
| CDAA | Lower than rates used in corn | Not specified | Ineffective |
Qualitative data indicating effective synergism for EPTC and alachlor in proso millet.[1]
Experimental Protocols
Protocol 1: Determination of Herbicide Synergy Using the Isobole Method
The isobole method is a widely accepted approach to quantitatively assess the interaction between two substances, such as an herbicide and a synergist.[2][3]
Objective: To determine if the combination of an herbicide and this compound results in a synergistic, additive, or antagonistic effect on weed growth.
Materials:
-
Weed species of interest (e.g., giant foxtail, proso millet)
-
Herbicide (e.g., atrazine, alachlor, EPTC)
-
This compound
-
Pots with appropriate soil medium
-
Growth chambers or greenhouse with controlled environmental conditions
-
Spraying equipment for uniform application
-
Balance for measuring plant biomass
Procedure:
-
Dose-Response Curves:
-
Determine the dose-response curve for the herbicide alone and this compound alone. This involves treating plants with a range of concentrations of each compound and measuring the biological response (e.g., percent growth inhibition, biomass reduction) after a set period.
-
From these curves, calculate the ED50 (the dose that causes 50% of the maximal response) for each compound.
-
-
Isobole Generation:
-
An isobole is a line connecting the ED50 values of the two substances on a graph where the x-axis represents the dose of the herbicide and the y-axis represents the dose of this compound. This line represents all combinations of the two substances that are expected to produce an additive effect.
-
-
Combination Treatments:
-
Prepare a series of mixtures with varying ratios of the herbicide and this compound.
-
Treat the weed species with these mixtures and measure the biological response.
-
-
Data Analysis:
-
For each mixture, determine the dose combination that results in a 50% response.
-
Plot these ED50 values for the mixtures on the isobole graph.
-
Interpretation:
-
If the plotted points for the mixtures fall on the line of additivity, the interaction is additive.
-
If the points fall below the line, the interaction is synergistic (a lower total dose is required to achieve the same effect).
-
If the points fall above the line, the interaction is antagonistic.
-
-
Protocol 2: Glutathione S-Transferase (GST) Inhibition Assay
This spectrophotometric assay measures the activity of GST and its inhibition by compounds like this compound.[4][5][6]
Objective: To quantify the inhibitory effect of this compound on GST activity.
Materials:
-
Plant tissue extract containing GST (e.g., from maize or target weed species)
-
1-Chloro-2,4-dinitrobenzene (CDNB) solution (substrate)
-
Reduced glutathione (GSH) solution (co-substrate)
-
This compound solution at various concentrations
-
Assay buffer (e.g., phosphate buffer, pH 6.5)
-
Spectrophotometer capable of reading absorbance at 340 nm
-
96-well microplate (optional, for high-throughput screening)
Procedure:
-
Enzyme Preparation:
-
Homogenize plant tissue in a suitable buffer and centrifuge to obtain a crude enzyme extract containing GST.
-
-
Assay Reaction:
-
In a cuvette or microplate well, combine the assay buffer, GSH solution, and the plant enzyme extract.
-
To test for inhibition, add different concentrations of this compound to the reaction mixture. A control reaction should be run without this compound.
-
Initiate the reaction by adding the CDNB solution.
-
-
Spectrophotometric Measurement:
-
Immediately measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 5 minutes). The conjugation of GSH to CDNB, catalyzed by GST, results in a product that absorbs light at this wavelength.
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per minute) for the control and for each concentration of this compound.
-
The GST activity is proportional to the rate of the reaction.
-
Calculate the percent inhibition for each this compound concentration relative to the control.
-
Determine the IC50 value of this compound, which is the concentration that causes 50% inhibition of GST activity.
-
Visualizations
Signaling Pathway
Caption: Herbicide detoxification pathway and its inhibition by this compound.
Experimental Workflow
Caption: Workflow for comparing herbicide efficacy with and without this compound.
References
- 1. This compound as a Synergist for Herbicides in Corn (Zea mays) and Proso Millet (Panicum miliaceum) | Weed Science | Cambridge Core [cambridge.org]
- 2. scispace.com [scispace.com]
- 3. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Automated approach for the evaluation of glutathione-S-transferase P1-1 inhibition by organometallic anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. home.sandiego.edu [home.sandiego.edu]
A Comparative Guide to Tridiphane and Other Dichlorobenzene Herbicides for Weed Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of tridiphane and other dichlorobenzene herbicides, focusing on their mechanisms of action, performance data from experimental studies, and detailed experimental protocols. The information is intended to assist researchers in understanding the nuances of these compounds for application in weed science and potential implications for drug development.
Introduction: Dichlorobenzene Herbicides at a Glance
Dichlorobenzene herbicides are a class of chemical compounds containing a dichlorinated benzene ring that are utilized for the control of unwanted vegetation. While sharing a basic structural motif, their mechanisms of action and herbicidal efficacy can vary significantly. This guide focuses on a comparative analysis of this compound and other notable dichlorobenzene herbicides such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and dichlobenil.
This compound is unique in this class as it primarily functions as a synergist. It is not a potent herbicide on its own but, upon conjugation with glutathione (GSH) in target plants, it forms a powerful inhibitor of glutathione S-transferase (GST) enzymes. This inhibition prevents the detoxification of other co-applied herbicides, such as atrazine, thereby enhancing their efficacy.
Other dichlorobenzene herbicides , like 2,4-D and dichlobenil, act as primary herbicides with distinct modes of action. 2,4-D is a synthetic auxin that mimics the plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death of susceptible broadleaf weeds. Dichlobenil, on the other hand, is a potent inhibitor of cellulose biosynthesis, a critical process for plant cell wall formation and structural integrity.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and other dichlorobenzene herbicides lies in their mode of action. This compound employs a synergistic strategy, while herbicides like 2,4-D and dichlobenil directly target vital plant processes.
This compound: The Synergist through GST Inhibition
This compound's mechanism is a multi-step process that ultimately leads to the enhanced activity of a partner herbicide.
-
Uptake and Conjugation: this compound is absorbed by the plant and undergoes conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferase (GST) enzymes.
-
Formation of an Inhibitory Conjugate: The resulting this compound-GSH conjugate is a potent, irreversible inhibitor of GST.
-
Inhibition of Herbicide Detoxification: In susceptible weeds, GSTs are crucial for detoxifying herbicides like atrazine by conjugating them with GSH, rendering them harmless. The this compound-GSH conjugate blocks this detoxification pathway.
-
Synergistic Herbicidal Effect: With their primary detoxification route blocked, the co-applied herbicide (e.g., atrazine) accumulates to lethal levels within the weed, leading to enhanced herbicidal activity.
Other Dichlorobenzene Herbicides: Direct Action
In contrast to this compound, other dichlorobenzene herbicides have direct modes of action.
-
2,4-D (Auxin Mimicry): 2,4-D mimics the plant hormone auxin. It binds to auxin receptors, leading to an overload of hormonal signals. This disrupts normal plant growth processes, causing epinasty (downward bending of leaves), stem twisting, and ultimately, plant death. This mode of action is selective for broadleaf weeds.
-
Dichlobenil (Cellulose Biosynthesis Inhibition): Dichlobenil is a potent inhibitor of cellulose biosynthesis.[1][2] Cellulose is a primary component of plant cell walls, providing structural support. By inhibiting its production, dichlobenil disrupts cell division and elongation, leading to the death of germinating seeds and young seedlings.[2][3]
Performance Data: A Comparative Analysis
Direct comparative field trials of this compound in combination with atrazine against other dichlorobenzene herbicides are limited in publicly available literature. However, data from various studies can be synthesized to provide an indirect comparison of their efficacy.
This compound in Combination with Atrazine
Field studies have demonstrated the synergistic effect of this compound when tank-mixed with atrazine for post-emergence weed control in corn. The addition of this compound enhances the control of grassy weeds that are typically more tolerant to atrazine alone.
| Herbicide Combination | Application Rate (kg ai/ha) | Target Weed | Weed Control Efficacy (%) | Crop | Reference |
| Atrazine + this compound | 1.7 + 0.6 | Giant Foxtail (Setaria faberi) | Enhanced Control | Corn | [4] |
| Atrazine + this compound | 1.7 + 0.6 | Common Lambsquarters (Chenopodium album) | Enhanced Control | Corn | [4] |
2,4-D for Broadleaf Weed Control
2,4-D is a widely used herbicide for the post-emergence control of broadleaf weeds in various crops, including corn. Its efficacy against a wide range of broadleaf species is well-documented.
| Herbicide | Application Rate | Target Weeds | Weed Control Efficacy (%) | Crop | Reference |
| 2,4-D Amine | 0.5 kg a.i./ha | Broadleaf Weeds | Not specified, but used as a standard for comparison | Corn | [5] |
| Atrazine + 2,4-D | 1.5 L/ha (equal ratio) | General Weeds | Lower than Atrazine + Paraforce | Corn | [6] |
Dichlobenil for Pre-emergence Weed Control
Dichlobenil is primarily used as a pre-emergence herbicide for the control of annual grasses and broadleaf weeds in non-crop areas and certain established woody ornamentals.[7] Its mode of action, inhibiting cellulose synthesis, is particularly effective against germinating seeds.[3]
| Herbicide | Application | Target Weeds | Activity | Reference |
| Dichlobenil | Pre-emergence | Annual grasses and broadleaf weeds | Inhibition of seedling emergence | [2] |
Experimental Protocols
This section details the methodologies for key experiments cited in this guide, providing a framework for reproducible research.
Herbicide Efficacy Field Trial in Maize
This protocol outlines a general procedure for evaluating the efficacy of post-emergence herbicides in a field setting.
Objective: To evaluate and compare the efficacy of different herbicide treatments on weed control and crop yield in maize.
Materials:
-
Maize seed (variety suitable for the region)
-
Herbicides to be tested (e.g., this compound + Atrazine, 2,4-D)
-
Backpack sprayer with appropriate nozzles
-
Quadrats for weed sampling
-
Harvesting equipment
-
Statistical analysis software
Procedure:
-
Experimental Design: A randomized complete block design (RCBD) with a specified number of replications is typically used.
-
Plot Establishment: Mark out individual plots of a standard size (e.g., 3m x 5m).
-
Sowing: Sow maize seeds at the recommended spacing and depth.
-
Herbicide Application: Apply post-emergence herbicides at the V4-V6 growth stage of maize, ensuring uniform coverage. Include a weedy check (no herbicide) and a weed-free check (manual weeding) for comparison.
-
Data Collection:
-
Weed Density and Biomass: At specified intervals (e.g., 14, 28, and 56 days after treatment), place quadrats randomly within each plot and count the number of weeds by species. Harvest the above-ground weed biomass, dry it in an oven, and record the dry weight.
-
Weed Control Efficiency (WCE): Calculate WCE using the formula: WCE (%) = [(WPC - WPT) / WPC] x 100 where WPC is the weed population or dry matter in the control plot, and WPT is the weed population or dry matter in the treated plot.
-
Crop Injury: Visually assess crop injury at regular intervals after herbicide application using a 0-100% scale (0 = no injury, 100 = complete crop death).
-
Yield: At maturity, harvest the maize cobs from a predetermined area within each plot. Measure grain yield and adjust for moisture content.
-
-
Statistical Analysis: Analyze the collected data using Analysis of Variance (ANOVA) to determine significant differences between treatments. Use a mean separation test (e.g., Duncan's Multiple Range Test) to compare treatment means.
Glutathione S-Transferase (GST) Inhibition Assay
This in vitro assay is used to determine the inhibitory effect of compounds on GST activity.
Objective: To measure the inhibition of GST by the this compound-GSH conjugate.
Principle: The assay measures the rate of conjugation of a model substrate, 1-chloro-2,4-dinitrobenzene (CDNB), with glutathione (GSH), catalyzed by GST. The product, S-(2,4-dinitrophenyl)glutathione, absorbs light at 340 nm. The rate of increase in absorbance is proportional to GST activity.
Materials:
-
Purified GST enzyme
-
1-chloro-2,4-dinitrobenzene (CDNB) solution
-
Reduced glutathione (GSH) solution
-
This compound
-
Phosphate buffer (pH 6.5)
-
UV-Vis spectrophotometer
Procedure:
-
Preparation of this compound-GSH Conjugate: Pre-incubate this compound with GSH in the presence of a small amount of GST to allow for the formation of the inhibitory conjugate.
-
Assay Reaction:
-
In a cuvette, mix the phosphate buffer, GSH solution, and CDNB solution.
-
Add the pre-incubated this compound-GSH conjugate mixture to the cuvette.
-
Initiate the reaction by adding the purified GST enzyme.
-
-
Measurement: Immediately place the cuvette in the spectrophotometer and measure the increase in absorbance at 340 nm over a set period (e.g., 5 minutes).
-
Calculation of Inhibition: Compare the rate of the reaction in the presence of the inhibitor to the rate of a control reaction without the inhibitor. Calculate the percentage of inhibition.
-
Determination of IC50: Perform the assay with a range of inhibitor concentrations to determine the concentration required for 50% inhibition (IC50).
Conclusion: Choosing the Right Strategy
The choice between this compound and other dichlorobenzene herbicides depends on the specific weed management challenge.
-
This compound offers a unique synergistic approach, particularly valuable for overcoming metabolic resistance in certain grass species to herbicides like atrazine. Its use broadens the weed control spectrum of its partner herbicide. However, its efficacy is entirely dependent on the presence of a suitable partner herbicide.
-
2,4-D remains a highly effective and economical option for post-emergence control of a wide range of broadleaf weeds in grass crops. Its auxin-mimic mode of action is distinct from many other herbicide classes, making it a useful tool for resistance management.
-
Dichlobenil is a specialized pre-emergence herbicide effective against germinating seeds by inhibiting a fundamental process in plant development. Its utility is primarily in non-crop areas and for the control of specific weeds before they emerge.
For researchers and professionals in drug development, the distinct mechanisms of these compounds offer interesting case studies. The targeted inhibition of a specific enzyme family (GSTs) by an in-situ generated conjugate (this compound-GSH) presents a sophisticated approach to overcoming resistance, a concept with broad applicability in medicine. The direct targeting of fundamental cellular processes, as seen with 2,4-D and dichlobenil, continues to be a cornerstone of therapeutic intervention. Understanding the structure-activity relationships and resistance mechanisms associated with these herbicides can provide valuable insights for the design of novel bioactive molecules.
References
- 1. isws.org.in [isws.org.in]
- 2. Atrazine Herbicide: Reliable Broadleaf and Grass Weed Control for Corn and Sorghum Farmers [jindunchemical.com]
- 3. nydairyadmin.cce.cornell.edu [nydairyadmin.cce.cornell.edu]
- 4. ontariosoilcrop.org [ontariosoilcrop.org]
- 5. Revisiting Old Lessons in Corn Weed Management: 2,4-D and dicamba [extension.sdstate.edu]
- 6. researchgate.net [researchgate.net]
- 7. digitalcommons.unl.edu [digitalcommons.unl.edu]
Tridiphane: A Comparative Analysis of Its Synergistic Impact on Plant Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the herbicide synergist tridiphane, detailing its performance and impact on various plant species. This compound is known to enhance the efficacy of certain herbicides, primarily by inhibiting the detoxification mechanisms in susceptible plants. This document synthesizes experimental data to offer an objective analysis of its effects, presents detailed experimental protocols for key assays, and visually represents the underlying biochemical pathways and workflows.
Executive Summary
This compound's primary mechanism of action is the inhibition of glutathione S-transferase (GST), an enzyme crucial for the detoxification of several herbicides in plants. By blocking this enzyme, this compound effectively increases the concentration and persistence of the primary herbicide within the plant, leading to enhanced phytotoxicity. This synergistic effect is particularly pronounced with triazine herbicides like atrazine, but has also been observed with other herbicide families. This guide presents a comparative analysis of this compound's impact on various crops and weeds, offering quantitative data on its efficacy and detailed methodologies for its study.
Data Presentation: this compound's Impact on Plant Growth and Herbicide Efficacy
The following tables summarize the quantitative effects of this compound when used in combination with various herbicides on different plant species. The data is compiled from multiple studies to provide a comparative overview.
Table 1: Synergistic Effect of this compound on Herbicide Efficacy in Corn (Zea mays) and Proso Millet (Panicum miliaceum)
| Plant Species | Herbicide Combination | Application Rate (kg ai/ha) | Growth Reduction (%) | Citation(s) |
| Corn | This compound + EPTC | Not Specified | 22-25 | [1] |
| Corn | This compound + Alachlor | Not Specified | 36-54 | [1] |
| Proso Millet | This compound + EPTC | Not Specified | Effective Synergism | [1] |
| Proso Millet | This compound + Alachlor | Not Specified | Effective Synergism | [1] |
Table 2: Enhanced Weed Control with this compound and Atrazine Combination
| Weed Species | Herbicide Treatment | Weed Control (%) | Citation(s) |
| Giant Foxtail | Atrazine alone | 23 | [2] |
| Giant Foxtail | This compound + Atrazine | 70 | [2] |
Table 3: Inhibition of Glutathione S-Transferase (GST) by this compound-Glutathione Conjugate
| Plant Species | Inhibition Constant (Ki) | Citation(s) |
| Corn | 8 µM | [2] |
| Giant Foxtail | 2 µM | [2] |
Mechanism of Action: Glutathione S-Transferase Inhibition
This compound itself is not the primary inhibitor of GST. Instead, it is first conjugated with glutathione (GSH) within the plant cell, a reaction that can be catalyzed by GST itself. The resulting this compound-GSH conjugate is a potent competitive inhibitor of GST. This inhibition prevents the detoxification of the primary herbicide (e.g., atrazine), which would normally be conjugated with GSH and rendered non-toxic. The accumulation of the active herbicide leads to increased plant mortality.
Figure 1. Signaling pathway of this compound-mediated GST inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in this guide.
Determination of Herbicide Synergism using Isobolographic Analysis
Isobolographic analysis is a widely accepted method to determine the nature of the interaction between two substances (synergism, additivity, or antagonism).
Principle: This method graphically represents the doses of two herbicides that produce the same level of effect (e.g., 50% growth inhibition, ED50). A straight line connecting the ED50 values of the individual herbicides represents additivity. Combinations that fall below this line indicate synergism, while those above it suggest antagonism.
Protocol:
-
Dose-Response Curves: Determine the dose-response curves for each herbicide (Herbicide A and Herbicide B) and for various fixed-ratio mixtures of the two. This is typically done by treating plants with a range of concentrations of each herbicide/mixture and measuring a biological response (e.g., biomass, plant height, or mortality) after a set period.
-
ED50 Calculation: From the dose-response curves, calculate the ED50 for each herbicide alone and for each mixture. The ED50 is the effective dose that causes a 50% response.
-
Isobologram Construction:
-
Plot the ED50 of Herbicide A on the x-axis and the ED50 of Herbicide B on the y-axis.
-
Draw a straight line connecting these two points. This is the line of additivity.
-
For each mixture, plot the concentration of Herbicide A and Herbicide B that corresponds to the ED50 of that mixture.
-
-
Interpretation:
-
If the plotted points for the mixtures fall on the line of additivity, the interaction is additive.
-
If the points fall significantly below the line, the interaction is synergistic.
-
If the points fall significantly above the line, the interaction is antagonistic.
-
Figure 2. Experimental workflow for isobolographic analysis.
Glutathione S-Transferase (GST) Activity Assay
This spectrophotometric assay measures the activity of GST by monitoring the conjugation of glutathione (GSH) to a model substrate, 1-chloro-2,4-dinitrobenzene (CDNB).
Materials:
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 6.5)
-
Reduced glutathione (GSH) solution
-
1-chloro-2,4-dinitrobenzene (CDNB) solution
-
Plant tissue extract containing GST
-
Spectrophotometer capable of reading at 340 nm
Protocol:
-
Plant Tissue Extraction: Homogenize fresh plant tissue (e.g., leaves) in ice-cold extraction buffer. Centrifuge the homogenate to pellet cellular debris and collect the supernatant, which contains the soluble GST enzymes. Determine the protein concentration of the extract.
-
Reaction Mixture: In a cuvette, prepare a reaction mixture containing phosphate buffer, GSH, and CDNB.
-
Initiate Reaction: Add a known amount of the plant tissue extract to the reaction mixture to start the enzymatic reaction.
-
Spectrophotometric Measurement: Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 340 nm over time. The product of the reaction, a GSH-CDNB conjugate, absorbs light at this wavelength.
-
Calculate GST Activity: The rate of increase in absorbance is directly proportional to the GST activity in the sample. The specific activity is typically expressed as µmol of product formed per minute per milligram of protein.
References
- 1. This compound as a Synergist for Herbicides in Corn (Zea mays) and Proso Millet (Panicum miliaceum) | Weed Science | Cambridge Core [cambridge.org]
- 2. Alteration of Atrazine Uptake and Metabolism by this compound in Giant Foxtail (Setaria faberi) and Corn (Zea mays) | Weed Science | Cambridge Core [cambridge.org]
Unlocking Enhanced Weed Control: A Guide to the Synergistic Action of Tridiphane with Partner Herbicides
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Tridiphane's Synergistic Efficacy
This compound, a selective herbicide, has demonstrated significant potential in enhancing the efficacy of several partner herbicides through a synergistic mechanism. This guide provides a comprehensive comparison of this compound's performance in combination with key herbicides, supported by experimental data. It delves into the underlying biochemical pathways and offers detailed experimental protocols for validating these synergistic interactions.
Mechanism of Synergy: Inhibition of Glutathione S-Transferase
The primary mechanism behind this compound's synergistic activity is its ability to inhibit the enzyme glutathione S-transferase (GST).[1] In many weed species, GST is a crucial detoxification enzyme that conjugates herbicides like atrazine with glutathione, rendering them non-toxic to the plant.[2] this compound itself is converted within the plant to a potent inhibitor of GST. By blocking this detoxification pathway, this compound effectively increases the concentration and persistence of the partner herbicide at its target site, leading to enhanced weed control.[3][4]
References
Assessing the Specificity of Tridiphane as an Enzyme Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Tridiphane's performance as an enzyme inhibitor against other alternatives, supported by available experimental data. The focus is on its specificity as an inhibitor of Glutathione S-Transferases (GSTs), a crucial family of enzymes in cellular detoxification. Overexpression of certain GST isozymes is linked to the development of resistance to various anticancer drugs, making GST inhibitors a key area of research.
Executive Summary
This compound is recognized as a potent inhibitor of Glutathione S-Transferase (GST). It functions as a synergist for certain herbicides by inhibiting GST-mediated detoxification in target species. The active inhibitory form of this compound is its conjugate with glutathione (GSH), which acts as a competitive inhibitor with respect to the substrate binding site. While data on its inhibitory activity against plant GSTs is available, specific quantitative data on its effect on individual human GST isozymes is limited in publicly accessible literature. This guide compares the available information on this compound with established GST inhibitors like Ethacrynic Acid and 4-Chloro-7-nitrobenzofurazan (NBD-Cl).
Comparative Analysis of GST Inhibitors
The following table summarizes the available quantitative data for this compound and other common GST inhibitors. It is important to note that a direct comparison of this compound with other inhibitors against human GST isozymes is challenging due to the lack of specific IC50 or Ki values for this compound in the scientific literature.
| Inhibitor | Target Enzyme(s) | IC50 (µM) | Ki (µM) | Mode of Inhibition | Citation(s) |
| This compound-GSH Conjugate | GST (from giant foxtail) | - | 2 | Competitive with respect to GSH | [1] |
| GST (from corn) | - | 8 | Competitive with respect to GSH | [1] | |
| Human GST Isozymes | Data not available | Data not available | Presumed competitive with respect to substrate | ||
| Ethacrynic Acid | Human GST Alpha-class | 4.6 - 6.0 | - | Reversible | [2] |
| Human GST Mu-class | 0.3 - 1.9 | - | Reversible | [2] | |
| Human GST Pi-class | 3.3 - 4.8 | - | Reversible/Covalent | [2] | |
| Human GSTP1-1 | Low micromolar | - | Allosteric | [3] | |
| Human GSTA1-1 | - | 4.6 - 6.0 | - | [4] | |
| Human GSTM1-1 | - | 0.3 - 1.9 | - | [4] | |
| Ethacrynic Acid-GSH Conjugate | Human GST Alpha-class | 0.8 - 2.8 | - | Reversible | [2] |
| Human GST Mu-class | < 0.1 - 1.2 | - | Reversible | [2] | |
| Human GST Pi-class | 11 | - | Reversible | [2] | |
| NBD-Cl | AmGSTF1 (phi-class from Alopecurus myosuroides) | Inhibits | - | - | |
| Cryptotanshinone | Human GSTP1-1 | 2.9 (in MDA-MB-231 cells) | - | Non-competitive | [5] |
| 10058-F4 | Human GSTP1-1 | - | - | Non-competitive | [5] |
| ZM 39923 | Human GSTP1-1 | - | - | Competitive | [5] |
| PRT 4165 | Human GSTP1-1 | 59 (in MCF-7 cells) | - | Non-competitive | [5] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the role of GST in cellular detoxification and a typical experimental workflow for assessing GST inhibition.
Caption: GST catalyzes the conjugation of xenobiotics with GSH for detoxification.
Caption: Workflow for determining the IC50 of a GST inhibitor.
Experimental Protocols
Glutathione S-Transferase (GST) Inhibition Assay
This protocol is a standard method for determining the inhibitory activity of a compound against GST.
Materials:
-
Purified GST isozyme (e.g., human GSTA1-1, GSTM1-1, GSTP1-1)
-
1-Chloro-2,4-dinitrobenzene (CDNB)
-
Reduced Glutathione (GSH)
-
Potassium phosphate buffer (100 mM, pH 6.5)
-
Test inhibitor (e.g., this compound)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a 100 mM stock solution of CDNB in ethanol.
-
Prepare a 100 mM stock solution of GSH in water.
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO). Serially dilute the inhibitor to obtain a range of concentrations.
-
-
Assay Setup:
-
In each well of the 96-well plate, add the following in order:
-
Potassium phosphate buffer (to a final volume of 200 µL)
-
GSH solution (final concentration typically 1-5 mM)
-
Test inhibitor at various concentrations (the solvent concentration should be kept constant across all wells, typically ≤1% v/v). Include a solvent control (no inhibitor).
-
-
Pre-incubate the plate at 25°C for 5-10 minutes.
-
-
Initiation of Reaction:
-
Add the GST enzyme solution to each well to initiate the reaction (the final enzyme concentration will depend on the specific activity of the enzyme preparation).
-
Immediately after adding the enzyme, add the CDNB solution (final concentration typically 1 mM).
-
-
Measurement:
-
Immediately place the plate in the microplate reader and measure the increase in absorbance at 340 nm every 30 seconds for 5-10 minutes. The product of the reaction, S-(2,4-dinitrophenyl)glutathione, absorbs light at this wavelength.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration relative to the solvent control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Specificity and Off-Target Effects of this compound
The available literature primarily focuses on the role of this compound as a GST inhibitor in the context of herbicide synergism. Information regarding its off-target effects on other enzyme systems, such as cytochrome P450s or other detoxification enzymes, is not well-documented in publicly available research. The specificity of the this compound-GSH conjugate for different human GST isozymes (alpha, mu, pi) has also not been extensively characterized.
Conclusion
This compound, particularly as its glutathione conjugate, is a potent inhibitor of Glutathione S-Transferase. Its mechanism of action as a competitive inhibitor of GST is well-established in the context of agricultural science. However, for its application in a research or drug development setting, a more thorough characterization of its inhibitory activity against a panel of human GST isozymes is necessary. The lack of publicly available IC50 or Ki values for human GSTs makes a direct and quantitative comparison with well-characterized inhibitors like Ethacrynic Acid challenging. Future research should focus on determining the inhibitory profile of the this compound-GSH conjugate against human GSTA1-1, GSTM1-1, and GSTP1-1, as well as assessing its broader selectivity against other enzyme families to fully understand its potential as a specific enzyme inhibitor.
References
- 1. This compound [sitem.herts.ac.uk]
- 2. FDA-approved drugs and other compounds tested as inhibitors of human glutathione transferase P1-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of glutathione transferase (GST P1) inhibitors via a high-throughput screening assay and implications as alternative treatment options for breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Telintra as an Inhibitor of Glutathione S-Transferase P - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of glutathione transferase (GST P1) inhibitors via a high-throughput screening assay and implications as alternative treatment options for breast cancers | PLOS One [journals.plos.org]
Replicating Historical Studies on Tridiphane's Herbicidal Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the herbicidal effects of Tridiphane, focusing on its role as a synergist for other herbicides. The information presented is based on historical studies, offering a resource for replicating and understanding the foundational research on this compound. This document includes quantitative data on herbicidal efficacy, a detailed experimental protocol for a key biochemical assay, and visualizations to illustrate the underlying mechanisms and experimental workflows.
Synergistic Action of this compound: Inhibition of Glutathione S-Transferase
This compound's primary mode of action is not as a direct herbicide but as a potent synergist. It is enzymatically converted within the plant to a glutathione conjugate, which then acts as a powerful inhibitor of glutathione S-transferase (GST) enzymes.[1][2] GSTs are crucial for detoxifying several classes of herbicides in tolerant plants by catalyzing their conjugation with glutathione. By inhibiting GST, the this compound conjugate prevents this detoxification process, thereby increasing the efficacy of co-applied herbicides.
Comparative Herbicidal Efficacy
Historical studies have demonstrated this compound's ability to synergize the activity of several herbicides, particularly in controlling grassy weeds. The following table summarizes the quantitative effects of this compound in combination with atrazine, EPTC, and alachlor on various plant species.
| Herbicide Combination | Target Species | Application Rate (kg ai/ha) | Observed Effect | Reference |
| This compound + Atrazine | Giant Foxtail (Setaria faberi) | Not Specified | I₅₀ for GST inhibition: slightly lower than 5 µM | [3] |
| This compound + EPTC | Corn (Zea mays) | 2 and 4 | 22 to 25% growth reduction | [4] |
| This compound + Alachlor | Corn (Zea mays) | 2 and 4 | 36 to 54% growth reduction | [4] |
| This compound + EPTC | Proso Millet (Panicum miliaceum) | Not Specified | Effective synergism observed | [4] |
| This compound + Alachlor | Proso Millet (Panicum miliaceum) | Not Specified | Effective synergism observed | [4] |
Inhibition of Glutathione S-Transferase: Quantitative Data
The inhibitory effect of the this compound-glutathione conjugate on GST activity has been quantified in historical studies. The inhibition constant (Ki) provides a measure of the inhibitor's potency.
| Plant Species | Enzyme Source | Inhibitor | Ki Value (µM) | Reference |
| Corn (Zea mays) | Crude Enzyme Extract | This compound-Glutathione Conjugate | 8 | [1] |
| Giant Foxtail (Setaria faberi) | Crude Enzyme Extract | This compound-Glutathione Conjugate | 2 | [1] |
Experimental Protocol: Glutathione S-Transferase Inhibition Assay
This protocol outlines a typical method used in historical studies to determine the inhibition of GST activity, which can be adapted for replicating research on this compound.
Objective: To measure the in vitro inhibition of glutathione S-transferase by the glutathione conjugate of this compound.
Materials:
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes
-
Pipettes
-
Phosphate buffer (0.1 M, pH 6.5)
-
Reduced glutathione (GSH) solution
-
1-chloro-2,4-dinitrobenzene (CDNB) solution (in ethanol)
-
Plant extract containing GST (e.g., from corn or giant foxtail seedlings)
-
This compound-glutathione conjugate (inhibitor) solution at various concentrations
-
Control (buffer or solvent used for inhibitor)
Procedure:
-
Enzyme Preparation: Prepare a crude enzyme extract from the shoots of 10- to 14-day-old, light-grown corn or giant foxtail seedlings by homogenizing the tissue in a phosphate buffer.
-
Reaction Mixture Preparation: In a cuvette, combine the phosphate buffer, GSH solution, and CDNB solution.
-
Inhibitor Addition: Add a known concentration of the this compound-glutathione conjugate to the reaction mixture. For the control, add an equal volume of the solvent used to dissolve the conjugate.
-
Enzyme Addition: Initiate the reaction by adding the plant enzyme extract to the cuvette.
-
Spectrophotometric Measurement: Immediately place the cuvette in the spectrophotometer and measure the change in absorbance at 340 nm over time. The rate of increase in absorbance is proportional to the GST activity.
-
Data Analysis: Calculate the initial reaction rates for both the control and the inhibitor-containing reactions. The percentage of inhibition can be determined by comparing the rate of the inhibited reaction to the rate of the control reaction. By performing the assay with a range of inhibitor concentrations, the I₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be determined. To determine the Ki value, the assay should be repeated with varying concentrations of both the substrate (GSH) and the inhibitor.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for GST inhibition assay.
Caption: this compound's mechanism of synergistic action.
References
- 1. This compound [2-(3,5-dichlorophenyl)-2-(2,2,2-trichloroethyl)oxirane] an atrazine synergist: Enzymatic conversion to a potent glutathione S-transferase inhibitor [periodicos.capes.gov.br]
- 2. Known and potential benefits of applying herbicides with glutathione S-transferase inhibitors and inducers—a review | Weed Science | Cambridge Core [cambridge.org]
- 3. Alteration of Atrazine Uptake and Metabolism by this compound in Giant Foxtail (Setaria faberi) and Corn (Zea mays) | Weed Science | Cambridge Core [cambridge.org]
- 4. This compound as a Synergist for Herbicides in Corn (Zea mays) and Proso Millet (Panicum miliaceum) | Weed Science | Cambridge Core [cambridge.org]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Tridiphane
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and minimizing environmental impact. Tridiphane, a herbicide, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects, necessitating strict adherence to proper disposal protocols.[1] This guide provides essential, step-by-step instructions for the safe disposal of this compound, aligning with federal and state regulations to foster a culture of safety and environmental responsibility.
Regulatory Framework
The disposal of pesticides like this compound is primarily governed by the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) and the Resource Conservation and Recovery Act (RCRA).[2][3] FIFRA mandates that pesticide labels include legally binding disposal instructions, which users are required to follow precisely.[2] Once a pesticide is designated for disposal, it is regulated under RCRA, which provides a "cradle-to-grave" system for tracking hazardous waste to ensure responsible management.[2][3] Unusable pesticides are often regulated as hazardous waste.[4]
State and local regulations may impose stricter guidelines than federal laws.[2][5] Therefore, it is crucial to consult with your institution's Environmental Health and Safety (EHS) department and local waste management authorities for specific requirements in your area.[4][5]
This compound Hazard and Safety Data
Understanding the hazards associated with this compound is the first step in its safe management. The following table summarizes key quantitative data related to its toxicity.
| Data Point | Value | Reference |
| GHS Hazard Statement | H302: Harmful if swallowed | [1] |
| GHS Hazard Statement | H410: Very toxic to aquatic life with long lasting effects | [1] |
| Acute Toxicity (Oral) | Category 4 | [1] |
| Chronic Aquatic Hazard | Category 1 | [1] |
| Oral Chronic Reference Dose (RfDoc) | 0.003 mg/kg-day | [1] |
| Resident Soil Screening Level | 1.90e+02 mg/kg | [1] |
| Industrial Soil Screening Level | 2.50e+03 mg/kg | [1] |
| Tapwater Screening Level | 1.80e+01 ug/L | [1] |
Experimental Protocol: Step-by-Step Disposal of this compound and its Containers
This protocol outlines the necessary steps for the proper disposal of unwanted this compound and its empty containers.
1. Personal Protective Equipment (PPE):
-
Before handling this compound, always wear appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A lab coat or chemical-resistant apron
-
2. Managing Excess this compound:
-
Do not pour excess this compound down the drain or dispose of it in the regular trash.[5] This can contaminate waterways and interfere with wastewater treatment processes.[5]
-
Preferred Method: Utilize a licensed hazardous waste contractor for disposal.[6] Your institution's EHS department can provide guidance on approved vendors.
-
Alternative: Check for local "Clean Sweep" programs or household hazardous waste collection events that may accept pesticides from research institutions.[3][7] Contact your local solid waste agency for information on these programs.[4]
3. Decontaminating and Disposing of Empty Containers:
-
An empty pesticide container can still be hazardous due to remaining residue.[5] Never reuse these containers for any other purpose.[5]
-
Triple-Rinsing Procedure:
-
Empty any remaining this compound from the container into a designated hazardous waste receptacle.
-
Fill the container approximately one-quarter full with a suitable solvent (e.g., acetone, as this compound is soluble in it) or water as directed by the product label or your EHS department.[8]
-
Securely cap the container and shake vigorously for at least 30 seconds.[9]
-
Pour the rinsate into a designated hazardous waste container. Do not pour it down the drain.
-
Repeat this rinsing process two more times.[9]
-
-
Container Disposal:
-
After triple-rinsing, puncture the container to prevent reuse.
-
Dispose of the container in accordance with your institution's and local regulations for hazardous waste. Some recycling programs may accept properly decontaminated pesticide containers; check with your local program for their specific requirements.[5]
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound and its containers.
References
- 1. This compound | C10H7Cl5O | CID 73669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. onlinepestcontrolcourses.com [onlinepestcontrolcourses.com]
- 3. epa.gov [epa.gov]
- 4. | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 5. Pesticide and Container Disposal – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 6. PI-18/PI010: Proper Disposal of Pesticide Waste [edis.ifas.ufl.edu]
- 7. The Law on Pesticide Wastes – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 8. This compound | 58138-08-2 [chemicalbook.com]
- 9. Safe disposal of pesticides | EPA [epa.nsw.gov.au]
Essential Safety and Logistical Information for Handling Tridiphane
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of Tridiphane. The following procedural guidance is designed to ensure the safety of all laboratory personnel and to provide a clear, step-by-step framework for operational questions.
Personal Protective Equipment (PPE)
When handling this compound, a moderately toxic herbicide, stringent adherence to Personal Protective Equipment (PPE) protocols is mandatory to minimize exposure risk. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Gloves | Eye Protection | Protective Clothing | Respiratory Protection |
| Handling/Weighing Solid this compound | Nitrile or neoprene gloves | Safety glasses with side shields | Laboratory coat | N95 respirator recommended |
| Preparing Solutions | Chemical-resistant gloves (Nitrile or Neoprene) | Chemical splash goggles | Chemical-resistant apron over a lab coat | In a fume hood or with a respirator |
| Application/Use in Experiments | Chemical-resistant gloves (Nitrile or Neoprene) | Chemical splash goggles | Laboratory coat | In a well-ventilated area or fume hood |
| Spill Cleanup | Heavy-duty, chemical-resistant gloves | Chemical splash goggles and face shield | Chemical-resistant suit or coveralls | Air-purifying respirator with organic vapor cartridges |
| Waste Disposal | Chemical-resistant gloves (Nitrile or Neoprene) | Safety glasses with side shields | Laboratory coat | Not generally required if handling sealed containers |
Quantitative Toxicity Data
Currently, there are no established official or recommended occupational exposure limits (OELs), such as Time-Weighted Average (TWA) or Short-Term Exposure Limit (STEL), for this compound from major regulatory bodies. However, the U.S. Environmental Protection Agency (EPA) Integrated Risk Information System (IRIS) has established a chronic Reference Dose (RfD) for oral exposure. The RfD is an estimate of a daily oral exposure to the human population (including sensitive subgroups) that is likely to be without an appreciable risk of deleterious effects during a lifetime.
| Parameter | Value | Agency | Notes |
| Chronic Reference Dose (RfD) | 0.003 mg/kg/day | U.S. EPA IRIS[1] | Based on reproductive effects observed in animal studies. |
Experimental Protocol: this compound Spill Cleanup
This protocol outlines the step-by-step procedure for safely managing a this compound spill in a laboratory setting.
1.0 Objective
To safely and effectively decontaminate an area following a spill of solid or liquid this compound.
2.0 Materials
-
Personal Protective Equipment (see table above)
-
Spill containment kit (absorbent pads, booms, or pillows)
-
Inert absorbent material (e.g., vermiculite, sand, or kitty litter)
-
Decontamination solution (e.g., a strong detergent solution)
-
Waste disposal bags and sealable containers
-
"Caution: Chemical Spill" signs
-
Broom and dustpan or a dedicated vacuum for hazardous materials
-
Scrub brush
3.0 Procedure
3.1 Immediate Actions
-
Evacuate and Alert: Immediately alert all personnel in the vicinity of the spill. Evacuate the immediate area.
-
Isolate the Area: Secure the area to prevent entry. Post "Caution: Chemical Spill" signs.
-
Attend to Injured Personnel: If this compound has come into contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.
3.2 Spill Containment and Cleanup
-
Don Appropriate PPE: Before entering the spill area, all personnel involved in the cleanup must don the appropriate PPE as specified in the table above.
-
Contain the Spill:
-
For liquid spills: Use absorbent booms or pillows to encircle the spill and prevent it from spreading.
-
For solid spills: Carefully cover the spill with a plastic sheet to prevent the powder from becoming airborne.
-
-
Absorb the Spill:
-
For liquid spills: Apply an inert absorbent material over the contained spill. Allow sufficient time for the material to absorb the liquid.
-
For solid spills: Do not sweep the dry powder. If necessary, lightly moisten the powder with a fine mist of water to prevent dust generation before sweeping.
-
-
Collect the Spilled Material:
-
Carefully sweep or scoop the absorbed or moistened material into a designated, labeled, and sealable waste container.
-
For larger spills, a vacuum cleaner equipped with a HEPA filter and suitable for hazardous materials may be used.
-
-
Decontaminate the Area:
-
Liberally apply a strong detergent solution to the spill area.
-
Using a scrub brush, thoroughly scrub the area to break down any remaining this compound residue.
-
Absorb the decontamination solution with fresh absorbent material and place it in the waste container.
-
Rinse the area with water and absorb the rinse water.
-
-
Dispose of Waste:
-
Seal the waste container securely.
-
Dispose of the waste as hazardous chemical waste according to institutional and local regulations.
-
4.0 Post-Cleanup
-
Remove PPE: Carefully remove and decontaminate or dispose of all PPE as hazardous waste.
-
Personal Hygiene: Thoroughly wash hands and any exposed skin with soap and water.
-
Report the Incident: Document the spill and the cleanup procedure according to your institution's safety protocols.
Disposal Plan
The disposal of this compound and its containers must be handled with care to prevent environmental contamination.
-
Unused this compound: Unused or surplus this compound should be disposed of as hazardous chemical waste. Contact your institution's environmental health and safety (EHS) office for specific procedures and to arrange for pickup. Do not pour this compound down the drain or dispose of it in regular trash.
-
Empty Containers: Empty this compound containers should be triple-rinsed with a suitable solvent (e.g., acetone or methanol). The rinsate should be collected and disposed of as hazardous chemical waste. After rinsing, the container should be punctured or otherwise rendered unusable to prevent reuse and disposed of according to institutional guidelines.
-
Contaminated Materials: All materials used in the handling and cleanup of this compound, including PPE, absorbent materials, and cleaning supplies, must be collected and disposed of as hazardous chemical waste.
Logical Workflow for this compound Spill Management
The following diagram illustrates the decision-making process and procedural flow for managing a this compound spill.
Caption: Workflow for managing a this compound spill.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
